molecular formula CaO4Se B1174108 Aluminum borosilicate CAS No. 12788-79-3

Aluminum borosilicate

Cat. No.: B1174108
CAS No.: 12788-79-3
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Description

Aluminum Borosilicate is a specialized glass material renowned for its exceptional thermal resistance, high chemical durability, and excellent mechanical properties. It is part of the broader borosilicate glass family, which is defined by having silicon dioxide (SiO₂) and boron trioxide (B₂O₃) as its primary glass-forming constituents . The incorporation of aluminum oxide (Al₂O₃) into the glass network significantly enhances its performance characteristics, making it a superior choice for demanding research and development applications. The research value of this compound lies in its unique structural properties and mechanism of action. In the glass network, aluminum typically adopts a four-fold coordination, charge-balanced by alkali ions, and integrates into the silicate network, which strengthens the overall structure . The presence of Al₂O₃ has been shown to lower the initial dissolution rate of the glass in aqueous environments and promotes the formation of a more stable, passivating gel layer that significantly improves long-term chemical durability . This makes it an ideal material for studies in nuclear waste immobilization and for developing durable containers in pharmaceutical and chemical laboratories . Furthermore, the addition of Al₂O₃ can influence the coordination of boron within the glass, often leading to a conversion of four-fold-coordinated boron (BIV) to three-fold-coordinated boron (BIII), which affects the network connectivity and can enhance the glass's resistance to crack initiation . Key applications in research and high-technology industries include its use in thin-film transistor (TFT) liquid crystal display (LCD) glass substrates, where its basic alkali-free composition prevents contamination of sensitive electronic components . Its low coefficient of thermal expansion (CTE), which can be engineered to match specific metals like molybdenum and tungsten, makes it critical for developing hermetic seals in electronics and aerospace components . Researchers also utilize its high thermotolerance, with strain points often exceeding 650°C, for projects involving high-temperature processes, such as the fabrication of semiconductor devices .

Properties

CAS No.

12788-79-3

Molecular Formula

CaO4Se

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Borosilicate Glass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate glass, a sub-category of borosilicate glasses, is a material of significant scientific and industrial importance, particularly in fields requiring high thermal stability, chemical inertness, and specific mechanical properties.[1][2] Composed primarily of silica (B1680970) (SiO₂), boric oxide (B₂O₃), and aluminum oxide (Al₂O₃), this glass offers superior performance compared to standard soda-lime or even traditional borosilicate glasses in demanding applications.[2][3][4] The inclusion of alumina (B75360) into the borosilicate network enhances its mechanical strength and chemical durability, making it an exemplary material for pharmaceutical packaging, advanced electronics, and laboratory apparatus.[2][3][5]

In the pharmaceutical industry, the integrity of drug formulations is paramount. This compound glass serves as a primary packaging material for parenteral drugs and sensitive biologics, valued for its low ion leachability and resistance to delamination, which are critical factors for ensuring drug safety and efficacy.[6][7][8][9] This guide provides a comprehensive overview of the core physicochemical properties of this compound glass, detailed experimental protocols for their characterization, and an examination of the structure-property relationships that govern its performance.

Chemical Composition and Structure

The properties of this compound glass are intrinsically linked to its chemical composition and the resulting three-dimensional atomic network. The primary constituents are network formers:

  • Silicon Dioxide (SiO₂): Forms the fundamental tetrahedral [SiO₄] backbone of the glass.[2]

  • Boric Oxide (B₂O₃): Acts as both a network former and a flux, lowering the melting temperature. It exists in both trigonal [BO₃] and tetrahedral [BO₄]⁻ units, with the ratio between them influencing many properties.[4][10]

  • Aluminum Oxide (Al₂O₃): Typically present in concentrations of 5-10%, aluminum also acts as a network former.[2] When charge-balanced by alkali or alkaline earth cations (like Na⁺ or Ca²⁺), aluminum forms tetrahedral [AlO₄]⁻ units, which strengthens the network connectivity.[10][11]

The general chemical formula can be represented as AlBO₆Si.[1] However, the exact stoichiometry varies widely depending on the desired properties. For instance, a common low-expansion borosilicate glass might contain approximately 80% SiO₂, 13% B₂O₃, 2-3% Al₂O₃, and 4% Na₂O or K₂O.[4] The interplay between these components dictates the degree of polymerization, the number of non-bridging oxygens (NBOs), and ultimately, the macroscopic properties of the glass.[10]

Physicochemical Properties: Data

The quantitative properties of this compound and related borosilicate glasses are summarized below. These values represent typical ranges and can vary significantly with specific composition and manufacturing processes.

Physical and Optical Properties
PropertyValueGlass Type / ConditionsReference
Density 2.23 g/cm³Borosilicate[12][13]
2.54 g/cm³Alkali-Free Boro-aluminosilicate (1737F)[14]
2.62 - 2.67 g/cm³Aluminosilicate[3]
Refractive Index (n_D) 1.473Borosilicate 3.3 (at 587.6 nm)
1.5183Alkali-Free Boro-aluminosilicate (1737F, at 589.3 nm)[14]
1.5325Aluminosilicate (yellow)[3]
1.457 - 1.577Aluminosilicate films (at 633 nm)[15]
Thermal Properties
PropertyValueGlass Type / ConditionsReference
Coefficient of Thermal Expansion (CTE) 3.3 x 10⁻⁶ K⁻¹Borosilicate 3.3 (20-300°C)[4]
37.6 x 10⁻⁷ /°CAlkali-Free Boro-aluminosilicate (1737F, 0-300°C)[14]
Softening Point 825 °CBorosilicate 3.3
975 °CAlkali-Free Boro-aluminosilicate (1737F)[14]
≥ 920 °CAluminosilicate[3]
Glass Transition Temperature (T_g) 525 °CBorosilicate 3.3
Annealing Point 560 °CBorosilicate 3.3
721 °CAlkali-Free Boro-aluminosilicate (1737F)[14]
Strain Point 666 °CAlkali-Free Boro-aluminosilicate (1737F)[14]
Max. Working Temperature 500 °C (short-term)Borosilicate 3.3
600 °CAluminosilicate[3]
Mechanical Properties
PropertyValueGlass Type / ConditionsReference
Young's Modulus 64 GPaBorosilicate[12]
70.9 GPaAlkali-Free Boro-aluminosilicate (1737F)[14]
Poisson's Ratio 0.20Borosilicate[12]
0.23Alkali-Free Boro-aluminosilicate (1737F)[14]
Vickers Hardness 633Alkali-Free Boro-aluminosilicate (1737F, 200g load / 25s)[14]
Knoop Hardness 420 - 520Borosilicate[12]

Chemical Durability

A hallmark property of this compound glass is its exceptional chemical resistance, which is crucial for pharmaceutical applications to prevent drug contamination and container delamination.[1][9] The durability is a function of the glass composition and the corrosive environment.[16] The addition of Al₂O₃ generally improves chemical durability compared to standard borosilicate glass.[3]

Chemical attack on the glass network is primarily a process of hydrolysis and ion exchange.[17][18] In aqueous environments, water molecules can penetrate the glass, leading to the exchange of alkali ions (like Na⁺) from the glass with H⁺ ions from the solution. This is followed by the hydrolysis (breaking) of the Si-O-Si and Si-O-B bonds, which can lead to the dissolution of the glass network.[17][18] The presence of aluminum in the [AlO₄]⁻ state strengthens the network, making it more resistant to such attacks.[16]

Experimental Protocols and Workflows

Accurate characterization of physicochemical properties is essential for material selection and quality control. The following sections detail standard methodologies.

Glass Synthesis: Melt-Quench Technique

The most common laboratory and industrial method for producing this compound glass is the melt-quench technique.[19]

Methodology:

  • Batching: High-purity raw materials (e.g., SiO₂, H₃BO₃, Al₂O₃, Na₂CO₃) are weighed in precise proportions to achieve the target glass composition.[10][20]

  • Mixing: The batched materials are thoroughly mixed to ensure homogeneity.[20]

  • Melting: The mixture is placed in a platinum or Pt-Rh crucible and heated in a high-temperature furnace. Melting is typically performed at temperatures ranging from 1500°C to 1620°C.[19][20] The melt is held at this temperature for a period (e.g., 1 hour) to ensure complete dissolution and homogenization.[19]

  • Quenching: The molten glass is then rapidly cooled (quenched) by pouring it onto a steel or copper plate.[19] This rapid cooling prevents the atoms from arranging into an ordered crystalline lattice, resulting in an amorphous, glassy state.

  • Annealing: To relieve internal stresses developed during quenching, the solid glass is annealed by heating it to its annealing point (e.g., 570°C for 1 hour) and then cooling it slowly to room temperature.[21]

G Workflow for Melt-Quench Glass Synthesis A 1. Batching (Weighing Raw Materials) B 2. Mixing (Homogenization) A->B C 3. Melting (1500-1620°C in Pt Crucible) B->C D 4. Quenching (Rapid Cooling on Plate) C->D E 5. Annealing (Heating to T_anneal then Slow Cooling) D->E F Final Glass Product E->F

Workflow for Melt-Quench Glass Synthesis
Density Measurement: Archimedes' Method

This method is a standard, accurate technique for determining the density of bulk glass samples.[22]

Methodology:

  • Sample Preparation: A bubble-free piece of the annealed glass is selected.

  • Weighing in Air: The mass of the dry glass sample is accurately measured in air (W_air) using an analytical balance.

  • Weighing in Liquid: The sample is then suspended in a liquid of known density (ρ_liquid), typically distilled water or an inert liquid like kerosene (B1165875) if the glass is water-sensitive.[22] The apparent mass of the submerged sample is measured (W_liquid).

  • Calculation: The volume of the sample (V_sample) is calculated from the buoyant force (W_air - W_liquid). The density of the glass (ρ_glass) is then calculated using the formula: ρ_glass = (W_air * ρ_liquid) / (W_air - W_liquid) The accuracy of this method is typically around 0.001 g/mL.[22] For samples containing bubbles or in powdered form, a gas pycnometer using Helium is employed.[22]

G Workflow for Density Measurement (Archimedes' Method) A 1. Select Bubble-Free Glass Sample B 2. Measure Mass in Air (W_air) A->B C 3. Suspend and Measure Apparent Mass in Liquid (W_liquid) B->C D 4. Calculate Density ρ = (W_air * ρ_liquid) / (W_air - W_liquid) C->D

Workflow for Density Measurement (Archimedes' Method)
Chemical Durability: Static Leaching Test

Static leaching tests are used to evaluate the chemical durability of glass by measuring the release of its constituent elements into a solution over time.[23]

Methodology:

  • Sample Preparation: The glass is crushed and sieved to a specific grain size fraction (e.g., -100 to +200 mesh). The powder is then cleaned with deionized water and alcohol in an ultrasonic cleaner and dried.[23]

  • Leaching: A known mass of the glass powder is placed in a non-reacting, sealed vessel (e.g., Teflon) with a specific volume of leachant (e.g., deionized water). The ratio of the glass surface area to the leachant volume (SA/V) is a critical parameter.

  • Test Conditions: The vessel is maintained at a constant temperature (e.g., 90°C) for a specified duration (e.g., 7 days).[23]

  • Leachate Analysis: After the test period, the solution (leachate) is separated from the glass powder. The pH of the leachate is measured.[23] The concentration of leached elements (e.g., Si, B, Al, Na) in the solution is quantified using analytical techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[22]

  • Data Reporting: The results are often reported as the normalized mass loss (NL_i) for each element, which accounts for the element's mass fraction in the glass and the glass surface area.

G Workflow for Static Leaching Test A 1. Sample Preparation (Crush, Sieve, Clean Glass) B 2. Immersion (Glass Powder in Leachant) A->B C 3. Incubation (Sealed Vessel at Constant T, e.g., 90°C) B->C D 4. Separation (Separate Leachate from Glass) C->D E 5. Analysis (Measure pH and Elemental Concentration via ICP/AAS) D->E

Workflow for Static Leaching Test
Composition-Property Relationships

The properties of this compound glass are a direct consequence of its composition. A conceptual diagram illustrates these key relationships.

G Composition-Property Relationships in this compound Glass cluster_0 Primary Components cluster_1 Key Properties SiO2 SiO₂ (Primary Network Former) CTE Low CTE & Thermal Shock Resistance SiO2->CTE Durability High Chemical Durability SiO2->Durability Strength Increased Mechanical Strength SiO2->Strength B2O3 B₂O₃ (Flux, Network Former) B2O3->CTE Strongly Influences Melt Lower Melting/Working Temp B2O3->Melt Contributes to Al2O3 Al₂O₃ (Network Former) Al2O3->Durability Enhances Al2O3->Strength Enhances

Composition-Property Relationships

References

An In-depth Technical Guide to the Al2O3-B2O3-SiO2 System Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aluminum Oxide (Al2O3) - Boron Oxide (B2O3) - Silicon Dioxide (SiO2) ternary system, a cornerstone in materials science with significant implications for the development of advanced ceramics, glasses, and refractory materials. Understanding the phase equilibria within this system is critical for controlling material properties and performance in high-temperature applications. This document synthesizes available data on phase relationships, invariant points, and the experimental methodologies employed in their determination.

Introduction to the Al2O3-B2O3-SiO2 System

The Al2O3-B2O3-SiO2 system is of paramount importance in the formulation of a wide array of materials, including borosilicate glasses, ceramic composites, and thermal insulation. The addition of B2O3 to the Al2O3-SiO2 system can significantly lower the liquidus temperature, modify viscosity, and influence the crystallization behavior, enabling the fabrication of materials with tailored thermal and mechanical properties. A thorough understanding of the phase diagram is essential for predicting the phase composition and microstructure of materials at different temperatures and compositions, which in turn dictates their performance characteristics.

Binary Subsystems

The behavior of the ternary Al2O3-B2O3-SiO2 system is fundamentally governed by the phase relationships in its constituent binary subsystems: Al2O3-SiO2, B2O3-SiO2, and Al2O3-B2O3.

The Al2O3-SiO2 System

The alumina-silica system is a fundamental refractory system featuring one stable intermediate compound, mullite (B73837) (3Al2O3·2SiO2). Mullite melts congruently at approximately 1850°C.[1] The system is characterized by a eutectic between mullite and cristobalite (a high-temperature polymorph of SiO2).

Eutectic PointTemperature (°C)Composition (wt%)
Cristobalite - Mullite~15875.5% Al2O3, 94.5% SiO2
The B2O3-SiO2 System

The boria-silica system is characterized by a simple eutectic and extensive liquid immiscibility. The low eutectic temperature makes B2O3 an effective flux in silicate (B1173343) systems.

Eutectic PointTemperature (°C)Composition (wt%)
B2O3 - SiO2~450High B2O3 content
The Al2O3-B2O3 System

The alumina-boria system is more complex, featuring several stable compounds, including aluminum borates such as 9Al2O3·2B2O3 (A9B2) and 2Al2O3·B2O3 (A2B). The phase relationships can be intricate, with both eutectic and peritectic reactions.

CompoundMelting Behavior
9Al2O3·2B2O3Incongruent Melting
2Al2O3·B2O3Incongruent Melting

The Ternary Al2O3-B2O3-SiO2 System

The ternary system integrates the characteristics of the three binary subsystems. The liquidus surface of the Al2O3-B2O3-SiO2 system is characterized by primary phase fields corresponding to the stable solid phases from the binary systems, as well as potential ternary compounds. The addition of B2O3 generally lowers the melting temperatures of alumina-silica compositions.

The primary phase fields expected in the Al2O3-B2O3-SiO2 system include:

  • Corundum (Al2O3)

  • Cristobalite/Tridymite (SiO2)

  • Mullite (3Al2O3·2SiO2)

  • Aluminum borates (e.g., 9Al2O3·2B2O3, 2Al2O3·B2O3)

The liquidus projection would show boundary lines where two solid phases are in equilibrium with the liquid, and ternary eutectic or peritectic points where three solid phases are in equilibrium with the liquid.

Experimental Protocols for Phase Diagram Determination

The determination of phase equilibria in oxide systems at high temperatures requires specialized experimental techniques. The following protocols are a synthesis of methodologies commonly employed for systems like Al2O3-B2O3-SiO2.

Sample Preparation
  • Raw Material Selection : High-purity oxides (Al2O3, SiO2, and B2O3 or boric acid) are used as starting materials.

  • Composition Calculation : Desired compositions are calculated based on weight percentages.

  • Mixing : The powders are intimately mixed to ensure homogeneity. This can be achieved by dry mixing in a ball mill or wet mixing in a solvent like ethanol, followed by drying.

  • Calcination : The mixed powders are often calcined at a temperature below the expected solidus temperature to promote solid-state reactions and homogenization.

  • Pelletizing : The calcined powder is pressed into pellets to ensure good contact between particles during heating.

Quenching Method

The quenching technique is a classical and widely used method to determine the phase equilibria at high temperatures.[2]

  • Furnace : A high-temperature furnace with a controlled atmosphere (typically air for this oxide system) and a mechanism for rapid cooling is required. Vertical tube furnaces are commonly used.

  • Crucible : Platinum crucibles are often used to contain the samples due to their high melting point and chemical inertness towards most oxide melts.

  • Equilibration : The sample pellet is placed in the crucible and heated to the desired temperature. It is held at this temperature for a sufficient time to allow the system to reach equilibrium. The equilibration time can range from a few hours to several days, depending on the temperature and the viscosity of the melt.

  • Quenching : After equilibration, the sample is rapidly cooled to room temperature to preserve the high-temperature phase assemblage. This is typically achieved by dropping the crucible into a quenching medium such as water, liquid nitrogen, or a cold metal plate.

  • Phase Analysis : The quenched sample, which ideally consists of crystalline phases in a glassy matrix (representing the liquid phase at high temperature), is then analyzed.

Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA)

DTA and TGA are used to identify temperatures of phase transitions such as melting, crystallization, and solid-state reactions.

  • Sample Preparation : A small amount of the powdered sample is placed in a crucible (e.g., platinum or alumina).

  • Instrumentation : A DTA/TGA instrument capable of reaching the desired high temperatures is used.

  • Heating Program : The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or an inert gas like argon).[3]

  • Data Analysis : The DTA curve shows endothermic and exothermic peaks corresponding to phase transitions. The TGA curve shows weight changes, which can indicate reactions involving volatile components like B2O3.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in the quenched samples.

  • Sample Preparation : The quenched sample is crushed into a fine powder. For quantitative analysis, the powder should have a random orientation of crystallites.

  • Instrumentation : A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα) is used.

  • Data Collection : The XRD pattern is recorded over a range of 2θ angles.

  • Phase Identification : The diffraction peaks in the pattern are compared with standard diffraction patterns from databases (e.g., the JCPDS-ICDD database) to identify the crystalline phases present.

Visualization of Phase Relationships

The following diagram illustrates the general phase relationships and experimental workflow for determining the phase diagram of the Al2O3-B2O3-SiO2 system.

G cluster_workflow Experimental Workflow cluster_analysis Analytical Techniques cluster_system Al2O3-B2O3-SiO2 System cluster_binary1 Al2O3-SiO2 cluster_binary2 Al2O3-B2O3 prep Sample Preparation (Mixing, Calcining, Pelletizing) quench Quenching Experiment (High-T Equilibration & Rapid Cooling) prep->quench analysis Phase Analysis quench->analysis xrd XRD (Phase Identification) analysis->xrd sem SEM/EPMA (Microstructure & Composition) analysis->sem dta DTA/TGA (Transition Temperatures) analysis->dta TernaryPhases Ternary Phase Fields (Liquidus Projection) analysis->TernaryPhases Determines Al2O3 Al2O3 (Corundum) Mullite Mullite (3Al2O3·2SiO2) Al2O3->Mullite AlBorates Aluminum Borates (e.g., 9Al2O3·2B2O3) Al2O3->AlBorates Al2O3->TernaryPhases B2O3 B2O3 SiO2 SiO2 (Cristobalite) B2O3->SiO2 B2O3->TernaryPhases SiO2->TernaryPhases Mullite->SiO2 Mullite->TernaryPhases AlBorates->B2O3 AlBorates->TernaryPhases

Caption: Workflow for experimental determination of the Al2O3-B2O3-SiO2 phase diagram.

References

A Technical Guide to the Computational Modeling of Aluminum Borosilicate Glass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate glasses are a class of materials renowned for their exceptional properties, including high thermal shock resistance, chemical durability, and mechanical strength.[1] These characteristics make them indispensable in a wide range of applications, from laboratory glassware (e.g., Pyrex) and pharmaceutical vials to advanced applications like nuclear waste immobilization and substrates for electronic displays.[2][3] The complex interplay between the glass composition and its macroscopic properties is governed by its underlying atomic structure. Understanding these composition-structure-property relationships is crucial for designing new glass materials with tailored functionalities.[4][5][6]

Computational modeling, particularly atomistic simulations, has emerged as a powerful tool to investigate the intricate atomic arrangements in these amorphous systems, providing insights that are often difficult to obtain through experimental methods alone.[7][8] Techniques like Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) allow researchers to build realistic structural models, predict physical and chemical properties, and study dynamic processes such as phase separation and radiation damage at the atomic level.[9][10][11] This guide provides an in-depth overview of the core computational methodologies used to model this compound glass, details on experimental protocols for simulation, and a summary of key findings on their structural and thermomechanical properties.

Computational Methodologies

The foundation of modeling amorphous materials like this compound glass lies in generating a realistic atomic structure. This is typically achieved through a simulated melt-quench process using Molecular Dynamics.

Molecular Dynamics (MD) Simulations

Classical MD simulation is the most common computational method for studying glasses due to its ability to model large systems (thousands to millions of atoms) over timescales sufficient to observe glass formation.[2][12] The simulation tracks the movement of atoms by numerically integrating Newton's equations of motion. The interactions between atoms are described by empirical interatomic potentials, often referred to as force fields.[13][14]

A typical MD simulation workflow for creating a glass model involves:

  • Initialization: Atoms are randomly placed in a simulation box corresponding to an experimental density.

  • Melting: The system is heated to a high temperature (e.g., 3000-4000 K) and allowed to equilibrate in the liquid state. This ensures the erasure of any memory of the initial configuration.

  • Quenching: The molten system is cooled down to room temperature at a controlled rate. The cooling rates in MD simulations are typically orders of magnitude faster than in experiments, which is a key limitation.[2]

  • Relaxation: The system is allowed to relax at the final temperature to achieve a stable glassy state.

MD_Workflow

Ab Initio Molecular Dynamics (AIMD)

AIMD is a more computationally intensive method where interatomic forces are calculated "from first principles" using quantum mechanics (specifically, density functional theory) at each time step.[9] This approach does not require pre-defined force fields, making it highly accurate for studying bond formation and breaking, as well as for validating classical potentials.[9][15] However, due to its high computational cost, AIMD is typically limited to smaller systems (a few hundred atoms) and shorter simulation times (picoseconds).[9]

Force Fields

The accuracy of classical MD simulations is critically dependent on the quality of the force field.[14][16] For oxide glasses, these potentials typically consist of a long-range Coulombic term to handle electrostatic interactions and a short-range term (often a Buckingham or Lennard-Jones potential) to describe repulsion and van der Waals forces.[17] Some advanced force fields also include three-body terms to better reproduce bond angle distributions, which is particularly important for network formers like silicon and boron.[8][13] Recently, machine learning-based force fields have been developed, offering the potential to achieve near-ab initio accuracy with the efficiency of classical potentials.[14][16]

Monte Carlo (MC) Simulations

Monte Carlo methods are also used, particularly for investigating phenomena like liquid-liquid phase separation and glass dissolution.[1][18][19] Hybrid MC/MD approaches can be employed to study thermodynamic properties and phase equilibria, where MC steps are used to sample different atomic configurations efficiently while MD is used to relax the structure.[1][11]

Experimental & Simulation Protocols

Detailed and reproducible protocols are essential for high-quality computational research. Below are methodologies for key computational experiments.

Protocol 1: Generating the Glass Structure (Melt-Quench MD)
  • System Setup : A system of ~3000-5000 atoms is created with a composition corresponding to the target this compound glass. Atoms are placed randomly in a cubic box with periodic boundary conditions. The initial box volume is set to match the experimental density.

  • Force Field : A suitable interatomic potential is chosen. The Teter, PMMCS, or newer machine learning potentials are common choices for silicate-based glasses.[13][20]

  • Melting and Equilibration : The system is equilibrated at a high temperature of 4000 K for 50-100 picoseconds (ps) using an NVT (constant number of particles, volume, and temperature) ensemble. This ensures the system is in a completely liquid and homogeneous state.

  • Quenching : The system is cooled from 4000 K to 300 K at a constant rate of 1-10 K/ps under an NPT (constant number of particles, pressure, and temperature) ensemble at zero pressure.

  • Final Relaxation : The system is further equilibrated at 300 K for 50-100 ps in the NPT ensemble to allow the glass structure to fully relax.

Protocol 2: Calculation of Mechanical Properties

Mechanical properties like Young's modulus and bulk modulus are calculated by applying small deformations to the simulated glass box and measuring the resulting stress.[21]

  • Young's Modulus (E) :

    • The simulated glass sample is replicated in one direction (e.g., the z-axis) to minimize size effects.[21]

    • A series of small uniaxial tensile strains (up to 0.06) are applied along the z-axis at a constant strain rate (e.g., 1 ns⁻¹).[21]

    • During deformation, the stress in the other two directions (x and y) is kept at zero.

    • The Young's modulus is determined from the slope of the resulting stress-strain curve in the linear elastic region.

  • Bulk Modulus (K) :

    • The glass sample is subjected to hydrostatic compression by uniformly increasing the pressure (e.g., up to 3.2 GPa).[21]

    • The change in volume is recorded as a function of the applied pressure.

    • The bulk modulus is calculated from the pressure-volume relationship.

Structural and Physicochemical Properties

Computational modeling provides detailed information about the atomic structure, which in turn governs the macroscopic properties of the glass.

Network Structure and Coordination

The structure of this compound glass is a complex three-dimensional network.

  • Silicon (Si) primarily acts as a network former, creating tetrahedral [SiO₄] units.[21]

  • Aluminum (Al) also acts as a network former, existing predominantly in four-fold coordination ([AlO₄]⁻). Its negative charge requires compensation by nearby modifier cations like Na⁺ or Ca²⁺.[2][22]

  • Boron (B) is unique as it can exist in both three-fold trigonal [BO₃] and four-fold tetrahedral [BO₄]⁻ coordination. The fraction of four-coordinated boron (N₄) is a critical structural parameter that significantly influences glass properties and leads to the "boron anomaly".[3][10]

Network_Structure

Quantitative Structural Data

The following table summarizes typical coordination numbers (CN) and the fraction of four-coordinated boron (N₄) obtained from MD simulations for various glass compositions.

Glass SystemAtomAverage CNN₄ (%)Reference
Sodium Aluminosilicate (NAS)Si~4.0N/A[21]
Al~4.0N/A[21]
Sodium Aluminoborate (NAB)B>3.0~8%[21]
Al~4.0N/A[21]
40Li₂O–30B₂O₃–30SiO₂B-~50%[9]
40Li₂O–50B₂O₃–10SiO₂B-~40%[9]
Thermomechanical Properties

MD simulations are widely used to predict the mechanical and thermal properties of glasses, showing good agreement with experimental trends.[6][7]

PropertyGlass SystemSimulated ValueExperimental ValueReference
Density (g/cm³) 40SiO₂-60Al₂O₃~2.75~2.78[23]
33SiO₂-33Al₂O₃-34CaO~2.80~2.85[23]
Young's Modulus (GPa) Sodium Aluminosilicate (NAS)79.8 ± 3.1-[21]
Sodium Aluminoborate (NAB)68.6 ± 2.4-[21]
Bulk Modulus (GPa) Sodium Aluminosilicate (NAS)59.9 ± 0.9-[21]
Sodium Aluminoborate (NAB)51.6 ± 0.5-[21]
Glass Transition Temp. (Tg) B₂O₃~535 K510-580 K[24]

Advanced Modeling Topics

Phase Separation

Borosilicate glasses are known to undergo liquid-liquid phase separation, segregating into silica-rich and borate-rich domains.[1][25][26][27] This phenomenon significantly impacts the material's properties.[11] Hybrid MC/MD simulations can thermodynamically and structurally characterize this process, showing how the aggregation of Si and B domains evolves with temperature and time.[1][11]

Radiation Effects

For applications in nuclear waste vitrification, understanding the effects of radiation on the glass structure is critical.[28][29] MD simulations are used to model collision cascades resulting from alpha decay.[17][29] These simulations help predict long-term structural changes, such as swelling or phase changes, and their impact on chemical durability.[28]

Dopant and Modifier Effects

Computational modeling can efficiently screen the effect of adding various dopants or network modifiers to the glass composition.[30][31][32][33] For instance, simulations have been used to study how rare-earth ions incorporate into the glass network or how modifiers like CaO and Na₂O alter network connectivity by creating non-bridging oxygens (NBOs), which in turn affects properties like hardness and chemical durability.[5][33][34]

Conclusion

Computational modeling provides an indispensable atomic-level lens for understanding the complex world of this compound glasses. Methodologies ranging from classical Molecular Dynamics to first-principles calculations allow for the accurate prediction of structural features, thermomechanical properties, and dynamic behaviors. By elucidating the fundamental composition-structure-property relationships, these simulation techniques accelerate the rational design of new glass materials with optimized properties for demanding scientific and industrial applications. The continued development of more accurate force fields, including those leveraging machine learning, promises to further enhance the predictive power of these models.

References

Spectroscopic Analysis of Aluminum Borosilicate Glass: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural characterization of aluminum borosilicate glass. Tailored for researchers, scientists, and professionals in drug development who utilize this material for applications such as pharmaceutical packaging, this document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR), Raman Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Introduction to this compound Glass Spectroscopy

This compound glass is a versatile material known for its chemical resistance and thermal stability, making it a material of choice for demanding applications. Its properties are intrinsically linked to its amorphous structure, which is characterized by a complex network of silicon, boron, and aluminum oxides. Spectroscopic analysis is paramount in elucidating this structure, providing insights into the coordination environments of the network-forming cations, the degree of network polymerization, and the presence of non-bridging oxygens (NBOs). Understanding these structural features is critical for predicting and controlling the material's performance, including its durability and interaction with pharmaceutical products.

This guide presents a multi-spectroscopic approach, demonstrating how complementary data from various techniques can be integrated to build a holistic model of the glass structure.

General Analytical Workflow

The structural characterization of this compound glass typically follows a systematic workflow. The process begins with sample preparation, followed by the application of one or more spectroscopic techniques. The data from each technique is then processed and analyzed to extract specific structural parameters. Finally, these parameters are integrated to develop a comprehensive understanding of the glass network.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis & Interpretation cluster_3 Integrated Structural Model prep Glass Synthesis / Sourcing powder Grinding to fine powder prep->powder nmr NMR (11B, 27Al, 29Si) powder->nmr raman Raman Spectroscopy powder->raman ftir FTIR Spectroscopy powder->ftir xps XPS powder->xps nmr_analysis Coordination Environment (N4, [n]Al, Qn) nmr->nmr_analysis raman_analysis Vibrational Modes (Network Fingerprinting) raman->raman_analysis ftir_analysis Functional Groups (B-O, Si-O, Al-O bonds) ftir->ftir_analysis xps_analysis Elemental Composition & Chemical States (NBOs) xps->xps_analysis model Comprehensive Glass Structure Model nmr_analysis->model raman_analysis->model ftir_analysis->model xps_analysis->model

Caption: General workflow for the spectroscopic analysis of this compound glass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful, element-specific technique that provides quantitative information about the local atomic environments of NMR-active nuclei within the glass structure.[1] For this compound glasses, the key nuclei are ¹¹B, ²⁷Al, and ²⁹Si.

Experimental Protocol: Solid-State NMR
  • Sample Preparation: The glass sample is ground into a fine powder to ensure homogeneous packing and efficient magic-angle spinning (MAS).

  • Packing: The powdered sample is packed into a zirconia rotor of an appropriate diameter (e.g., 4 mm). The sample volume can range from 12 to 52 µL.[2]

  • Spectrometer Setup:

    • Magnetic Field: High magnetic fields (e.g., 9.4 T, 11.7 T, 16.4 T) are typically used to improve spectral resolution.[2][3]

    • Magic-Angle Spinning (MAS): The rotor is spun at a high frequency (e.g., 5 kHz to 25 kHz) at the magic angle (54.74°) to average out anisotropic interactions and obtain narrower spectral lines.[2][3]

    • Pulse Sequence: A single-pulse excitation sequence is often sufficient for quantitative analysis of ¹¹B and ²⁷Al. For better resolution of different aluminum sites, advanced techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) can be employed.[3][4] For ²⁹Si, Cross-Polarization (CP-MAS) can be used to enhance the signal of the low-abundance nucleus.[5]

    • Acquisition Parameters:

      • Pulse Width: Short pulse widths (e.g., 0.6 to 1.2 µs), corresponding to a small tip angle (e.g., π/12), are used to ensure uniform excitation across the entire spectrum.[2][6]

      • Recycle Delay: A sufficiently long recycle delay (e.g., 2 to 180 s) is crucial for full relaxation of the nuclei and to obtain quantitative data.[2][3]

      • Number of Scans: A suitable number of scans (e.g., 400 to 1000) are acquired to achieve an adequate signal-to-noise ratio.[2][3]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. A line broadening factor may be applied to improve the signal-to-noise ratio. The spectra are referenced to an appropriate standard (e.g., 1 M boric acid for ¹¹B, aqueous aluminum nitrate (B79036) for ²⁷Al, and tetramethylsilane (B1202638) (TMS) for ²⁹Si).[3][7]

Data Interpretation and Quantitative Analysis

The chemical shifts in the NMR spectra correspond to different coordination environments of the nuclei.

NucleusCoordination EnvironmentTypical Chemical Shift (ppm)Reference
¹¹B BO₃ (Trigonal Boron)~15[8]
BO₄ (Tetrahedral Boron)~0[8]
²⁷Al AlO₄ (Tetrahedral Aluminum)~60[9]
AlO₅ (Penta-coordinated Aluminum)~30[9]
AlO₆ (Octahedral Aluminum)~0[9]
²⁹Si Q⁴ (Si with 4 bridging oxygens)-100 to -110[10]
Q³ (Si with 3 bridging oxygens)-90 to -100[10]
Q² (Si with 2 bridging oxygens)-80 to -90[10]

The fraction of four-coordinated boron (N₄) can be determined by integrating the areas of the BO₃ and BO₄ peaks in the ¹¹B MAS NMR spectrum. Similarly, the relative populations of different aluminum and silicon species can be quantified from the ²⁷Al and ²⁹Si MAS NMR spectra, respectively.[2][7]

Vibrational Spectroscopy: Raman and FTIR

Raman and FTIR spectroscopies are complementary techniques that probe the vibrational modes of the glass network. They are sensitive to the types of chemical bonds and the connectivity of the structural units.

Experimental Protocols

Raman Spectroscopy:

  • Sample Preparation: A small piece of the bulk glass with a polished surface or a powdered sample can be used.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 514.5 nm or 532 nm Argon ion laser) is used.[7][8]

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectral range typically covers 100 to 1600 cm⁻¹.[7][11]

FTIR Spectroscopy:

  • Sample Preparation: The glass is ground into a fine powder and mixed with KBr powder. The mixture is then pressed into a transparent pellet.[12]

  • Instrumentation: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample.

  • Data Acquisition: The spectrum is typically recorded in the range of 400 to 4000 cm⁻¹.[12]

Data Interpretation

The vibrational spectra of this compound glasses are characterized by broad bands corresponding to the various stretching and bending modes of the network.

Wavenumber Range (cm⁻¹)AssignmentTechniqueReference
450 - 550Si-O-Si bending and Al-O-Al vibrationsRaman, FTIR[11][13]
750 - 850Si-O stretching in Si-O-Si planeRaman[11]
850 - 1200Stretching of Si-O bonds in Qⁿ unitsRaman, FTIR[11][13]
1200 - 1600B-O stretching in borate (B1201080) unitsRaman[11]

Raman spectroscopy is particularly useful for quantifying the relative amounts of different silicate (B1173343) (Qⁿ) and borate structural units.[11][14] The integrated area of specific Raman bands can be correlated with the concentrations of these species, often calibrated against NMR data.[11]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical states of the elements present in the top few nanometers of the glass surface.

Experimental Protocol
  • Sample Preparation: A flat, clean surface of the glass sample is required. The sample is placed in an ultra-high vacuum chamber.

  • Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα) is used.

  • Data Acquisition: The sample is irradiated with X-rays, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted electrons. The binding energy of the electrons is then calculated.

Data Interpretation

The binding energy of the core-level electrons is sensitive to the chemical environment of the atom. In this compound glasses, XPS is particularly useful for distinguishing between bridging oxygens (BO) and non-bridging oxygens (NBO). The O 1s spectrum can be deconvoluted into components corresponding to BO (e.g., Si-O-Si, Si-O-Al, B-O-Si) and NBO (e.g., Si-O⁻).[1] The relative areas of these peaks can be used to quantify the NBO content.[1]

Element (Core Level)Chemical StateTypical Binding Energy (eV)Reference
O 1s Bridging Oxygen (BO)Higher Binding Energy[15]
Non-Bridging Oxygen (NBO)Lower Binding Energy[15]
B 1s B₂O₃~193[15]
Si 2p SiO₂~103[15]
Al 2p Al₂O₃~74[15]

Integrated Spectroscopic Analysis Workflow

A powerful approach to understanding the complex structure of this compound glass is to integrate the data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combination leads to a more complete and reliable model.

Integrated Analysis cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_XPS Surface Analysis cluster_Data Derived Structural Parameters cluster_Model Final Output B11 11B NMR N4 N4 Fraction (BO4/B_total) B11->N4 Al27 27Al NMR Al_coord Al Coordination ([n]Al species) Al27->Al_coord Si29 29Si NMR Qn Si Speciation (Qn distribution) Si29->Qn Raman Raman Raman->Qn Network Network Connectivity (B-O-Si, Si-O-Al) Raman->Network FTIR FTIR FTIR->Network XPS XPS NBO NBO Content XPS->NBO N4->NBO Model Comprehensive Structural Model & Structure-Property Relationships N4->Model Al_coord->Model Qn->Model NBO->Model Network->Model

Caption: Integrated workflow combining multiple spectroscopic techniques.

Conclusion

The spectroscopic techniques outlined in this guide provide a powerful toolkit for the in-depth structural characterization of this compound glass. By employing a multi-technique approach, researchers and scientists can gain a detailed understanding of the glass network, which is essential for controlling its properties and ensuring its suitability for high-performance applications, including pharmaceutical packaging. The quantitative data and experimental protocols provided herein serve as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to Raman Spectroscopy of Aluminoborosilicate Glasses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Landscape of Aluminoborosilicate Glasses

Aluminoborosilicate glasses are a class of materials defined by their complex, amorphous network structure, primarily composed of silica (B1680970) (SiO₂), boric oxide (B₂O₃), and alumina (B75360) (Al₂O₃), along with various network-modifying oxides such as Na₂O and CaO. Their desirable properties—including high chemical durability, thermal resistance, and low thermal expansion—make them indispensable in numerous high-technology fields. For the pharmaceutical industry, these glasses, particularly those of ASTM Type I, are the material of choice for vials, syringes, and ampoules, ensuring the stability and integrity of injectable drug products.

The performance of these glasses is intrinsically linked to their atomic-scale structure. The intricate interplay between the network-forming (Si, B, Al) and network-modifying cations dictates the glass's macroscopic properties. Understanding this structure is therefore critical for quality control, new material development, and ensuring compatibility with pharmaceutical formulations.

Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for probing the vibrational modes of the glass network. It provides a detailed fingerprint of the short- and medium-range order, offering invaluable insights into the types and arrangements of the structural units within the glass. This guide provides a comprehensive overview of the application of Raman spectroscopy for the characterization of aluminoborosilicate glasses, with a focus on experimental protocols, data interpretation, and practical applications relevant to research and pharmaceutical development.

Core Principles: What Raman Spectroscopy Reveals in Glass

The Raman effect involves inelastic scattering of monochromatic light (from a laser) by a material. As photons interact with the molecules, they can either lose (Stokes scattering) or gain (anti-Stokes scattering) energy. This energy exchange corresponds to the specific vibrational frequencies of the bonds within the material. A Raman spectrum plots the intensity of this scattered light against its energy shift (Raman shift, typically in cm⁻¹), revealing a pattern of peaks that corresponds to the unique vibrational modes of the sample's constituent structural units.

In aluminoborosilicate glasses, the Raman spectrum provides a detailed map of the complex network structure:

  • Silicate (B1173343) Network: The fundamental building block is the SiO₄ tetrahedron. These tetrahedra can be linked in various ways, described by the Qⁿ notation, where 'n' is the number of bridging oxygens (BOs) connecting it to other network-forming tetrahedra. Raman spectroscopy can distinguish between these different Qⁿ species.

  • Borate (B1201080) Network: Boron can exist in two coordination states: trigonal BO₃ units and tetrahedral BO₄ units. These units can polymerize to form various superstructural arrangements, such as boroxol rings, danburite rings, and reedmergnerite units, each with a distinct Raman signature.[1][2]

  • Aluminate Network: Aluminum, like silicon, typically acts as a network former, existing as AlO₄ tetrahedra. These units are incorporated into the silicate framework.

The Raman spectra of these glasses are typically divided into three main regions: a low-frequency region (250-750 cm⁻¹), an intermediate-frequency region (750-850 cm⁻¹), and a high-frequency region (850-1600 cm⁻¹).[3] Each region contains overlapping bands corresponding to vibrations of the silicate, borate, and aluminate substructures.

Experimental Protocols: From Sample to Spectrum

A key advantage of Raman spectroscopy is its versatility and often minimal requirement for sample preparation, making it ideal for non-destructive analysis.[2][4]

Sample Preparation and Handling
  • Bulk Glass: Solid glass samples may be analyzed directly. Polishing the surface can improve signal quality but is not always necessary.

  • Powders: Glass powders can be analyzed directly or pressed into pellets.

  • In-situ Analysis (Vials & Syringes): Confocal Raman microscopy is exceptionally well-suited for analyzing materials within transparent containers like glass vials.[5] The laser can be focused through the glass wall directly onto the liquid or solid drug product inside, or even on the interior surface of the container, without any physical sample manipulation.[5][6] Fused silica vials are often preferred for laboratory spectroscopy applications due to their low background signal, which enhances measurement sensitivity.[7]

Instrumentation: A Typical Raman Setup

A standard Raman spectroscopy system consists of several key components working in concert.

  • Laser Source: A monochromatic laser provides the excitation photons. Common sources include frequency-doubled Nd:YAG lasers (532 nm) and argon-ion lasers.[8][9] The choice of wavelength is critical to balance scattering efficiency and minimize fluorescence, a competing phenomenon that can obscure the weaker Raman signal.

  • Sample Illumination and Light Collection: The laser is directed and focused onto the sample using a series of mirrors and lenses. The scattered light is then collected, typically in a backscattering geometry where the collection optics are the same as the focusing optics.[10]

  • Rayleigh Filtering: The elastically scattered Rayleigh light is orders of magnitude more intense than the Raman signal and must be removed. This is accomplished using specialized notch or edge filters that selectively block the laser wavelength while transmitting the Stokes-shifted Raman light.[10][11]

  • Spectrometer: The transmitted Raman light is directed into a spectrometer. A diffraction grating disperses the light by wavelength onto a detector. The grating's groove density (lines/mm) determines the spectral resolution and range.[11]

  • Detector: A sensitive detector, most commonly a Charge-Coupled Device (CCD), converts the dispersed photons into an electronic signal, which is then processed to generate the Raman spectrum.

The logical workflow for a typical Raman spectroscopy experiment is outlined in the diagram below.

Experimental_Workflow cluster_prep 1. Sample Stage cluster_instrument 2. Instrumentation & Acquisition cluster_data 3. Data Processing & Analysis Sample Sample (Bulk Glass, Vial, Powder) Laser Laser Excitation Sample->Laser Place Sample Collection Scattered Light Collection Filtering Rayleigh Filtering Spectrometer Spectrometer (Dispersal) Detector Detector (CCD) RawSpectrum Raw Raman Spectrum Detector->RawSpectrum Generate Data Processing Background Subtraction & Normalization RawSpectrum->Processing Analysis Peak Fitting & Interpretation Processing->Analysis Quantification Quantitative Analysis Analysis->Quantification

Diagram 1: General experimental workflow for Raman spectroscopy.
Data Acquisition and Processing

  • Acquisition: Spectra are collected over a specific spectral range (e.g., 200-1800 cm⁻¹) for a set acquisition time. Parameters are optimized to achieve a good signal-to-noise ratio.

  • Processing: Raw spectra often require processing before analysis. A common and crucial step is the subtraction of the background signal, which can arise from fluorescence or the sample holder. This is often done by fitting an exponential or polynomial curve to the baseline.[1] Spectra are also frequently normalized to a prominent peak (e.g., the main silicate network band) to allow for direct comparison between different samples.[12]

Data Presentation: Interpreting the Raman Spectrum

The power of Raman spectroscopy lies in the ability to assign specific peaks in the spectrum to particular structural units within the glass. This allows for a detailed reconstruction of the glass network.

Raman Band Assignments

The complex interplay of network formers and modifiers in aluminoborosilicate glasses results in a spectrum with many overlapping bands. The table below summarizes the assignments of key Raman bands based on established literature.

Raman Shift (cm⁻¹)Assignment and Vibrational ModeStructural Unit
Low-Frequency Region (300-850 cm⁻¹)
~450-490Si-O-Si bending vibration in n-membered rings (n ≥ 5).[13] The D1 band at ~490 cm⁻¹ is linked to four-membered rings.[14]Silicate Network
~570-630"Defect" bands, often assigned to three- and four-membered silicate rings or mixed rings like danburite (Si-O-B).[13][14]Silicate/Borate Rings
~760-770Symmetric stretching of B-O-B in six-membered rings containing one or two BO₄ tetrahedra.Borate Superstructures
~800-808O-Si-O symmetric stretching (cage motion).[13] The absence of a sharp peak at 808 cm⁻¹ suggests a low concentration of boroxol rings.[14]Silicate/Borate Network
Mid-Frequency Region (850-1250 cm⁻¹)
~850-1150Broad envelope of Si-O stretching vibrations in SiO₄ tetrahedra (Qⁿ species).Silicate Network
~920-970Si-O⁻ stretching in Q² units (two non-bridging oxygens, NBOs).[1][13] Also attributed to Si-O-B linkages.Silicate (Q²), Si-O-B
~1050-1100Si-O⁻ stretching in Q³ units (one NBO).[1][13]Silicate (Q³)
~1150-1200Si-O stretching in fully polymerized Q⁴ units.[13]Silicate (Q⁴)
High-Frequency Region (1200-1600 cm⁻¹)
~1210B-O⁻ stretching vibrations in pyroborate units ([B₂O₅]⁴⁻).[14]Borate Units
~1290-1510Broad bands corresponding to B-O stretching in various trigonal BO₃ units, including those with NBOs.[14] The band near 1500-1550 cm⁻¹ is often attributed to B-O stretching with NBOs in borate-rich glasses.[13]Borate Units
Quantitative Analysis

Beyond qualitative identification, Raman spectroscopy can provide quantitative structural information. This is typically achieved by deconvolution (peak fitting) of the broad, overlapping bands in the spectrum into individual Gaussian or Lorentzian peaks, each representing a specific structural unit.

  • Qⁿ Species Distribution: The relative areas of the fitted peaks in the 850-1250 cm⁻¹ region can be used to determine the fraction of Q⁰, Q¹, Q², Q³, and Q⁴ silicate species, providing a measure of the polymerization of the silicate network.[1][15]

  • Boron Speciation and Content: A direct correlation has been established between the total B₂O₃ content and the integrated area ratio of the high-frequency borate bands (AB-O⁻) to the silicate network bands (AHF).[3] This allows for the quantification of boron content using a calibration curve established with standards and validated by techniques like ¹¹B NMR.[3] The boron speciation (fraction of BO₄ units) can also be estimated, though it may show dependence on other components like Al₂O₃.[3]

The relationship between glass composition, its underlying atomic structure, and the resulting Raman spectrum is visualized below.

Logical_Relationship cluster_composition Glass Composition cluster_structure Network Structure cluster_spectrum Raman Spectrum Comp SiO₂, B₂O₃, Al₂O₃, Na₂O, CaO, etc. Struct Qⁿ Silicate Units BO₃ / BO₄ Borate Units AlO₄ Tetrahedra Superstructural Rings Non-Bridging Oxygens (NBOs) Comp->Struct Determines Spectrum Peak Positions (cm⁻¹) Peak Intensities Peak Areas & Ratios Struct->Spectrum Generates Spectrum->Struct Reveals

Diagram 2: Relationship between composition, structure, and Raman spectrum.

Applications in Research and Drug Development

The detailed structural information provided by Raman spectroscopy is leveraged in several key applications.

Fundamental Glass Science

Researchers use Raman to study the fundamental relationships between glass composition and its network structure. It helps elucidate the structural roles of different oxides, track changes during melting and annealing, and understand the mechanisms of phenomena like phase separation and crystallization. By correlating spectral changes with macroscopic properties, scientists can design new glasses with tailored characteristics.

Pharmaceutical Container Analysis

For drug development professionals, Raman spectroscopy is a valuable tool for quality control and troubleshooting related to pharmaceutical packaging.

  • Container Conformance and Surface Chemistry: It can verify the composition of glass vials and detect variations between suppliers. It is also used to investigate the chemistry of the inner surface of the container, which is critical for drug-container compatibility and preventing issues like delamination.

  • Identification of Contaminants: Confocal Raman microscopy allows for the non-invasive identification of visible and sub-visible particles within sealed injectable drug products.[5] By focusing the laser directly on a foreign particle, a spectrum can be acquired to identify it, helping to trace the source of contamination during the manufacturing process.[5]

  • Drug Formulation Analysis: The technique can be used to analyze the drug product itself within the vial, probing for degradation, precipitation, or changes in the protein's secondary structure.[5]

A simplified representation of a confocal Raman setup for analyzing a sample within a glass vial is shown below.

Raman_Setup cluster_main Confocal Raman Microscope cluster_sample Sample Stage Laser Laser (e.g., 532 nm) Beamsplitter Dichroic Beamsplitter Laser->Beamsplitter Objective Microscope Objective Beamsplitter->Objective Excitation Spectrometer To Spectrometer Beamsplitter->Spectrometer Objective->Beamsplitter Sample Drug Sample Objective->Sample Vial Glass Vial Sample->Objective Scattered Light

Diagram 3: Simplified schematic of a confocal Raman setup for vial analysis.

Conclusion

Raman spectroscopy is an indispensable, non-destructive tool for the structural characterization of aluminoborosilicate glasses. It provides unparalleled insight into the arrangement of silicate, borate, and aluminate units that form the glass network. For researchers, it is fundamental to designing new materials and understanding composition-structure-property relationships. For drug development professionals, its ability to perform non-invasive, in-situ analysis makes it a powerful asset for ensuring the quality and safety of parenteral drug products, from verifying container integrity to identifying particulate contaminants within a sealed vial. As instrumentation continues to improve in sensitivity and portability, the role of Raman spectroscopy in both glass science and the pharmaceutical industry is set to expand even further.

References

An In-depth Technical Guide to the Dielectric Properties of Aluminum Borosilicate Glass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate glass is a material of significant interest across various scientific and technological domains. Its exceptional chemical durability, thermal stability, and optical clarity make it a preferred choice for laboratory apparatus and, critically, for primary pharmaceutical packaging. For drug development professionals, understanding the intricate properties of this glass is paramount to ensuring drug stability, shelf-life, and ultimately, patient safety. Among its many characteristics, the dielectric properties of this compound glass play a crucial, yet often overlooked, role.

This technical guide provides a comprehensive overview of the core dielectric properties of this compound glass. It is designed to be a resource for researchers and scientists investigating glass science, as well as for professionals in drug development who rely on this material for the safe containment of pharmaceutical products. The dielectric properties—namely the dielectric constant, loss tangent, and dielectric breakdown strength—are fundamental to the glass's behavior in the presence of an electric field. This can be relevant in various scenarios, from the manufacturing process of glass vials to their use with sophisticated electronic monitoring and delivery systems. This guide will delve into the quantitative aspects of these properties, the experimental protocols for their measurement, and the influence of compositional variations.

Core Dielectric Properties of this compound Glass

The dielectric properties of this compound glass are primarily influenced by its composition, the frequency of the applied electric field, and the operating temperature. The key parameters that define its dielectric behavior are the dielectric constant (relative permittivity), the loss tangent (dissipation factor), and the dielectric breakdown strength.

Dielectric Constant and Loss Tangent

The dielectric constant (εr or Dk) represents a material's ability to store electrical energy in an electric field. The loss tangent (tanδ or Df) quantifies the inherent dissipation of electromagnetic energy in the material. A low dielectric constant and loss tangent are often desirable for high-frequency applications and to minimize electrical losses.

The composition of this compound glass significantly impacts these properties. For instance, the substitution of different oxides can alter the glass network structure and, consequently, its dielectric response. The following tables summarize the dielectric properties of various this compound glass compositions as reported in the scientific literature.

Table 1: Dielectric Properties of Alkali-Free Aluminoborosilicate Glasses at High Frequencies

Glass SystemCompositional VariationFrequency (GHz)Dielectric Constant (Dk)Dissipation Factor (Df)
GDMC-SiIncreasing SiO₂/Al₂O₃ ratio104.50 - 4.752.86 x 10⁻³ - 3.10 x 10⁻³
GDMC-LaIncreasing La₂O₃/(Al₂O₃ + MgO) ratio104.75 - 4.903.01 x 10⁻³ - 3.20 x 10⁻³
Commercial E-glassStandard composition10~6.9~7.0 x 10⁻³
Commercial L-glassStandard composition10~4.8~3.0 x 10⁻³

Data extracted from a study on low dielectric properties of alkali-free aluminoborosilicate fiber glasses for PCB applications.[1]

Table 2: Dielectric Properties of Aluminoborosilicate Glasses with Various Modifiers at 1 MHz

Glass SystemModifying OxideDielectric Constant (εr)Dielectric Loss (tanδ)
CaO-B₂O₃-Al₂O₃-SiO₂Increasing SiO₂/B₂O₃IncreasingIncreasing
50AO-5Al₂O₃-30B₂O₃-15SiO₂ (A = Ba, Sr, Ca, Zn)Varies (Ba, Sr, Ca, Zn)1.6 - 3.40.0016 - 0.0342
Pr₂O₃-doped Aluminoborosilicate0.5 mol% Pr₂O₃4.68-
Pr₂O₃-doped Aluminoborosilicate1.5 mol% Pr₂O₃-3.13 x 10⁻⁴

This table compiles data from multiple sources investigating compositional effects on dielectric properties.

Dielectric Breakdown Strength

The dielectric breakdown strength is the maximum electric field a material can withstand without experiencing electrical breakdown and losing its insulating properties. This is a critical parameter for applications involving high voltages. For alkali-free boroaluminosilicate glasses, remarkably high intrinsic dielectric breakdown strengths have been reported, often in the range of 11–14 MV/cm.[2] However, the measured dielectric strength can be influenced by factors such as the thickness of the glass, the experimental setup, and the rate of voltage application.[3][4][5]

Table 3: Dielectric Breakdown Strength of Borosilicate and Aluminoborosilicate Glasses

Glass TypeThicknessTest ConditionsDielectric Breakdown Strength
Borosilicate Glass (Pyrex-type)Not specifiedNot specified~4.6 x 10⁸ V/m (4.6 MV/cm)
Alkali-Free Barium BoroaluminosilicateNot specifiedDC12 MV/cm
Low-Alkali Aluminoborosilicate50 µmNot specified> 5 MV/cm at 400°C
Schott AF32 (Low-Alkali Aluminoborosilicate)Not specifiedWeibull analysisWeibull modulus increased from 3.82 to 28.53 with coating
Schott D263T (High-Alkali Boroaluminosilicate)Not specifiedWeibull analysisWeibull modulus increased from 19.90 to 45.88 with coating

This table presents a collection of reported dielectric breakdown strength values from various studies.

Experimental Protocols

Accurate and reproducible measurement of dielectric properties is essential for material characterization. The following sections detail the common experimental protocols for the fabrication of this compound glass and the measurement of its dielectric properties.

Glass Preparation by Melt Quenching

The conventional melt-quenching technique is widely used for preparing high-quality this compound glass samples.

  • Raw Material Preparation: High-purity raw materials (e.g., SiO₂, Al₂O₃, B₂O₃, and other oxide modifiers) are weighed according to the desired stoichiometry.

  • Mixing: The weighed powders are thoroughly mixed to ensure homogeneity. This can be done using a mortar and pestle or a mechanical mixer.

  • Melting: The mixed batch is placed in a high-purity crucible (typically platinum or alumina) and melted in a high-temperature furnace. Melting temperatures can range from 1400°C to 1650°C, depending on the glass composition. The melt is held at the peak temperature for a specific duration (e.g., 1-3 hours) to ensure complete homogenization and removal of bubbles.

  • Quenching: The molten glass is then rapidly cooled (quenched) to prevent crystallization and form an amorphous solid. This is typically achieved by pouring the melt onto a pre-heated steel or graphite (B72142) mold.

  • Annealing: The quenched glass is immediately transferred to an annealing furnace set at a temperature near the glass transition temperature (Tg). It is held at this temperature for a period to relieve internal stresses and then slowly cooled to room temperature.

  • Sample Preparation: The annealed glass is cut and polished into the desired shape and dimensions for dielectric measurements (e.g., parallel plates).

Dielectric Property Measurement using the Parallel Plate Method

The parallel plate capacitor method is a common technique for measuring the dielectric constant and loss tangent of solid materials.

  • Sample Placement: The polished, flat glass sample is placed between two parallel plate electrodes, forming a capacitor.

  • Instrumentation: An LCR meter or an impedance analyzer is connected to the electrodes.

  • Measurement: The capacitance (C) and dissipation factor (D, which is equal to the loss tangent, tanδ) of the capacitor with the glass sample are measured over a range of frequencies.

  • Calculation of Dielectric Constant: The dielectric constant (εr) is calculated using the formula: εr = (C * d) / (ε₀ * A) where:

    • C is the measured capacitance.

    • d is the thickness of the glass sample.

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

    • A is the area of the electrodes.

  • Data Recording: The dielectric constant and loss tangent are recorded as a function of frequency.

Dielectric Breakdown Strength Testing

The dielectric breakdown strength is typically measured according to standards such as ASTM D149.[6][7][8][9][10]

  • Sample Preparation: The glass sample is prepared with a specific thickness and placed between two electrodes. The test can be conducted in air or in an insulating medium like oil to prevent flashover.

  • Voltage Application: A high-voltage power supply is used to apply a voltage across the sample. There are three common methods for voltage application:

    • Short-Time Method: The voltage is increased from zero to breakdown at a uniform rate.

    • Slow Rate-of-Rise Method: An initial voltage of about 50% of the short-time breakdown voltage is applied, and then the voltage is increased at a slow, uniform rate until breakdown occurs.

    • Step-by-Step Method: An initial voltage of 50% of the short-time breakdown voltage is applied, and then the voltage is increased in equal increments, holding at each step for a specified time until breakdown.

  • Breakdown Detection: The voltage at which the material fails (punctures) is recorded as the breakdown voltage.

  • Calculation of Dielectric Strength: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the sample.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Glass Sample Preparation cluster_measurement Dielectric Property Measurement cluster_breakdown Dielectric Breakdown Strength Test cluster_calculation Data Analysis start Weigh Raw Materials mix Mix Powders start->mix melt Melt in Furnace mix->melt quench Quench Molten Glass melt->quench anneal Anneal Glass quench->anneal polish Cut & Polish Sample anneal->polish place Place Sample in Parallel Plate Fixture polish->place place_bd Place Sample Between Electrodes polish->place_bd connect Connect to Impedance Analyzer place->connect measure Measure Capacitance & Loss Tangent vs. Frequency connect->measure calc_dk Calculate Dielectric Constant measure->calc_dk apply_v Apply Increasing Voltage (ASTM D149) place_bd->apply_v detect Detect Breakdown Voltage apply_v->detect calc_ds Calculate Dielectric Strength detect->calc_ds

Caption: Experimental workflow for determining the dielectric properties of this compound glass.

Composition_Property_Relationship cluster_composition Glass Composition cluster_structure Glass Network Structure cluster_properties Dielectric Properties SiO2 SiO₂ (Network Former) Polymerization Degree of Polymerization SiO2->Polymerization Increases B2O3 B₂O₃ (Network Former) B2O3->Polymerization Increases Al2O3 Al₂O₃ (Intermediate) Al2O3->Polymerization Increases Modifiers Network Modifiers (e.g., CaO, MgO, La₂O₃) NBO Non-Bridging Oxygens (NBOs) Modifiers->NBO Increases Dk Dielectric Constant (Dk) Polymerization->Dk Decreases Df Loss Tangent (Df) Polymerization->Df Decreases DBS Dielectric Breakdown Strength Polymerization->DBS Increases Polarizability Ionic & Electronic Polarizability NBO->Polarizability Increases NBO->Dk Increases NBO->Df Increases Polarizability->Dk Increases

Caption: Relationship between glass composition, network structure, and dielectric properties.

Conclusion

The dielectric properties of this compound glass are a critical aspect of its overall performance, particularly in applications where electrical insulation and signal integrity are important. For drug development professionals, a thorough understanding of these properties is essential for ensuring the compatibility of glass packaging with increasingly sophisticated drug formulations and delivery systems. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working with this versatile material. The low dielectric constant and loss, combined with high dielectric strength, make this compound an excellent choice for applications demanding high electrical insulation and minimal energy loss. As the pharmaceutical industry continues to innovate, the nuanced properties of its primary packaging materials, including their dielectric characteristics, will become ever more critical to the successful development and delivery of new therapies.

References

An In-depth Technical Guide to the Molecular Structure of Aluminum Borosilicate Glass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate glass is a class of materials renowned for its exceptional chemical durability, thermal stability, and mechanical strength. These properties make it an ideal choice for a wide range of high-performance applications, including pharmaceutical packaging, laboratory apparatus, and advanced optical components. The superior performance of this glass stems directly from its intricate and highly tunable molecular structure. This technical guide provides a comprehensive overview of the atomic-level architecture of this compound glass, detailing the roles of its primary constituents and the experimental techniques used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who rely on a deep understanding of this material's properties.

The Glass Network: A Tale of Three Formers

Unlike simple silicate (B1173343) glasses, the structure of this compound glass is a complex, three-dimensional random network primarily composed of three network-forming oxides: silica (B1680970) (SiO₂), boron trioxide (B₂O₃), and alumina (B75360) (Al₂O₃). The interplay between these formers, along with the influence of network-modifying ions (typically alkali or alkaline earth oxides), dictates the final properties of the glass.

The Silica Backbone (SiO₂)

The fundamental building block of the glass network is the silica tetrahedron, [SiO₄], where a central silicon atom is covalently bonded to four oxygen atoms. These tetrahedra link together by sharing oxygen atoms, known as bridging oxygens (BO), to form a continuous, disordered network. The connectivity of this network is often described in terms of Qⁿ species, where 'n' represents the number of bridging oxygens per silicon tetrahedron.

The Dual Role of Boron (B₂O₃)

Boron trioxide is a key component that imparts many of the desirable properties to borosilicate glass, such as low thermal expansion and enhanced chemical resistance. Boron can exist in two coordination environments within the glass network: a trigonal planar [BO₃] unit and a tetrahedral [BO₄]⁻ unit. The conversion of [BO₃] to [BO₄]⁻ requires the presence of a charge-compensating cation, typically from a network-modifying oxide like sodium oxide (Na₂O). The fraction of four-coordinated boron (N₄) is a critical structural parameter that significantly influences the glass properties.

The Integrating Role of Aluminum (Al₂O₃)

Alumina also acts as a network former, primarily existing as tetrahedral [AlO₄]⁻ units. Similar to four-coordinated boron, these units require a nearby positive charge for local charge neutrality, which is provided by network-modifying cations. Aluminum tetrahedra are incorporated into the silicate network, and there is a competitive interaction between aluminum and boron for these charge-compensating cations.[1][2] Generally, alkali ions like sodium preferentially charge-compensate [AlO₄]⁻ tetrahedra over [BO₄]⁻ units.[1] This competition directly influences the boron coordination and the overall network connectivity.

Quantitative Structural Data

The precise arrangement of atoms and the distribution of different structural units in this compound glass can be quantified. The following tables summarize key structural parameters as a function of glass composition.

Table 1: Influence of Al₂O₃/B₂O₃ Ratio on Boron Coordination and Non-Bridging Oxygens (NBOs)

Glass System (mol%)Al₂O₃N₄ (Fraction of four-coordinated Boron)NBO Fraction (calculated)Reference
Sodium AluminoborosilicateIncreasesDecreasesIncreases[2]
Calcium AluminoborosilicateIncreasesDecreasesIncreases[2]

Note: The fraction of non-bridging oxygens (NBOs) is calculated based on the structural information obtained from boron and aluminum coordination. An increase in NBOs generally leads to a less polymerized and less chemically durable network.

Table 2: Coordination of Aluminum in Aluminoborosilicate Glasses

Glass SystemModifier CationAl CoordinationReference
Sodium AluminoborosilicateNa⁺Predominantly [AlO₄]⁻[1]
Calcium AluminoborosilicateCa²⁺Predominantly [AlO₄]⁻, with some [AlO₅][2]

Note: Higher field strength cations like Ca²⁺ can promote the formation of higher-coordinated aluminum species.

Table 3: Bond Lengths and Angles in Silicate and Borosilicate Glass Networks

Bond/AngleSystemTypical ValueReference
Si-O bond lengthSilicate Glasses1.60 - 1.63 Å[3][4]
O-Si-O bond angleSilicate Glasses~109.5°[5]
Si-O-Si bond angleSilicate GlassesBroad distribution around 144-150°[6]
B-O-B bond angleBorate GlassesDouble population around 120° and higher[6]

Note: These values are general and can vary depending on the specific composition and thermal history of the glass.

Experimental Protocols for Structural Characterization

The elucidation of the molecular structure of amorphous materials like this compound glass relies on a suite of advanced spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for probing the local environment of specific nuclei within the glass network.

3.1.1. ¹¹B Magic Angle Spinning (MAS) NMR

  • Objective: To quantify the relative fractions of three-coordinated ([BO₃]) and four-coordinated ([BO₄]⁻) boron (N₄).

  • Methodology:

    • Sample Preparation: The glass sample is crushed into a fine powder and packed into a zirconia rotor (typically 3.2 mm or 4 mm outer diameter).

    • Instrumentation: A high-field solid-state NMR spectrometer (e.g., 14.1 T) is used.

    • Data Acquisition:

      • A single-pulse excitation sequence is commonly employed. To ensure quantitative results, a short pulse duration (e.g., 0.2-0.5 µs) is used to excite the broad signal from the quadrupolar ¹¹B nuclei uniformly.[7][8]

      • High-speed magic angle spinning (e.g., 20 kHz or higher) is applied to average out anisotropic interactions and narrow the spectral lines.

      • A sufficient recycle delay must be used to allow for full relaxation of the nuclei between scans.

    • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectra are typically referenced to a standard, such as BF₃·OEt₂. The relative areas of the peaks corresponding to [BO₃] and [BO₄]⁻ units are integrated to determine the N₄ value.

3.1.2. ²⁷Al MAS NMR

  • Objective: To determine the coordination number of aluminum (e.g., [AlO₄]⁻, [AlO₅], [AlO₆]).

  • Methodology: The procedure is similar to ¹¹B MAS NMR, with adjustments for the ²⁷Al nucleus. Short pulses and high spinning speeds are also crucial for obtaining quantitative spectra.

3.1.3. ²⁹Si MAS NMR

  • Objective: To determine the distribution of Qⁿ species in the silicate network.

  • Methodology: Due to the low natural abundance and long relaxation times of ²⁹Si, these experiments often require longer acquisition times. A single-pulse experiment with a pulse length corresponding to a π/6 tip angle and a long recycle delay (e.g., 500-600 scans) can be used.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the glass network, offering insights into the types of structural units and their connectivity.

  • Objective: To identify and semi-quantitatively analyze different structural motifs, such as boroxol rings, and silicate Qⁿ species.

  • Methodology:

    • Sample Preparation: A flat, polished surface of the glass or a powdered sample is used.

    • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm Nd:YAG), a sample compartment, a spectrometer for dispersing the scattered light, and a sensitive detector is employed.[9]

    • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A filter is used to remove the intense Rayleigh scattered light. The Raman scattered light is then dispersed by a grating and detected.

    • Data Analysis: The resulting Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹). Specific peaks in the spectrum are assigned to the vibrational modes of different structural units. For example, a sharp peak around 805 cm⁻¹ is characteristic of boroxol rings.[1] The relative areas of different peaks can be used for semi-quantitative analysis of the corresponding structural units.

X-ray Diffraction (XRD)

XRD is used to confirm the amorphous nature of the glass and to obtain information about the short- and intermediate-range order.

  • Objective: To verify the absence of long-range order (crystallinity) and to analyze the pair distribution function to determine bond lengths and coordination numbers.

  • Methodology:

    • Sample Preparation: The glass is typically ground into a fine powder to ensure random orientation of the particles.

    • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα) is used.

    • Data Acquisition: The sample is irradiated with X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

    • Data Analysis: For amorphous materials, the XRD pattern will show broad, diffuse halos rather than sharp Bragg peaks. The Rietveld refinement method can be adapted for amorphous materials, often in conjunction with an internal standard, to quantify any minor crystalline phases and the amorphous content.[10][11] Further analysis of the diffraction data can yield the radial distribution function, which provides information about the average atomic pair distances.

Visualizing the Molecular Structure and Experimental Workflows

Logical Relationships in the Glass Network

Glass_Network cluster_formers Network Formers cluster_units Structural Units cluster_modifiers Network Modifiers cluster_network Glass Network SiO2 SiO₂ SiO4 [SiO₄] (Qⁿ species) SiO2->SiO4 B2O3 B₂O₃ BO3 [BO₃] B2O3->BO3 Al2O3 Al₂O₃ AlO4 [AlO₄]⁻ Al2O3->AlO4 Network 3D Random Network (Bridging Oxygens) SiO4->Network BO4 [BO₄]⁻ BO3->BO4 + Na⁺ BO3->Network BO4->Network AlO4->Network Na2O Na₂O Na2O->BO4 Na2O->AlO4 preferential charge compensation

Caption: Logical relationships between network formers, structural units, and modifiers in this compound glass.

Experimental Workflow for Structural Characterization

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output start Bulk Glass Sample powder Crush to Powder start->powder polished Polish Surface start->polished nmr Solid-State NMR (¹¹B, ²⁷Al, ²⁹Si) powder->nmr xrd X-ray Diffraction powder->xrd raman Raman Spectroscopy polished->raman nmr_data N₄, Al coordination, Qⁿ distribution nmr->nmr_data raman_data Vibrational Modes (Structural Units) raman->raman_data xrd_data Amorphous/Crystalline Nature, RDF xrd->xrd_data model Structural Model nmr_data->model raman_data->model xrd_data->model

References

Unraveling the Atomic Landscape: A Technical Guide to Short and Medium-Range Order in Aluminoborosilicate Glass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate atomic arrangement of aluminoborosilicate glasses, materials of significant interest in pharmaceutical packaging and various high-tech applications. Understanding the short and medium-range order of these glasses is paramount to controlling their physical and chemical properties, such as durability, thermal stability, and leachability, which are critical for ensuring the integrity of packaged drug products. This document provides a comprehensive overview of the structural building blocks, their connectivity, the influence of composition on the glass network, and the state-of-the-art experimental techniques used for their characterization.

The Fundamental Architecture: Short-Range Order

The short-range order (SRO) in aluminoborosilicate glass refers to the arrangement of atoms over distances of a few angstroms, primarily defined by the coordination polyhedra of the network-forming cations: silicon, boron, and aluminum.

  • Silicon (Si) predominantly exists in a tetrahedral coordination with four oxygen atoms (SiO₄), forming the primary backbone of the glass network. These tetrahedra are interconnected by sharing oxygen atoms, known as bridging oxygens (BO). The connectivity of these silicate (B1173343) tetrahedra is described by the Qⁿ notation, where 'n' represents the number of bridging oxygens connecting a given silicon tetrahedron to the network.

  • Boron (B) can exist in two coordination states: trigonal planar (BO₃) and tetrahedral (BO₄). The presence of network-modifying cations, such as sodium (Na⁺), is necessary to charge-compensate the negatively charged [BO₄]⁻ tetrahedra. The fraction of four-coordinated boron (N₄) is a critical parameter influencing the glass properties, and its non-linear dependence on the modifier concentration is known as the "boron anomaly".

  • Aluminum (Al) , like silicon, typically acts as a network former in a tetrahedral coordination (AlO₄). The resulting [AlO₄]⁻ tetrahedron requires a nearby positive charge from a network-modifying cation for charge compensation.[1] In some compositions, particularly those with a low modifier-to-aluminum ratio, higher coordination numbers such as five-fold ([2]Al) and six-fold ([3]Al) aluminum can be observed.[1]

A key principle governing the arrangement of these polyhedra is the aluminum avoidance principle , which posits that Al-O-Al linkages are energetically less favorable than Si-O-Al linkages.[4] This leads to a preference for an alternating arrangement of SiO₄ and AlO₄ tetrahedra within the network.

Beyond the Building Blocks: Medium-Range Order

Medium-range order (MRO) describes the structural correlations over larger distances, typically in the range of 5 to 20 Å. In aluminoborosilicate glasses, MRO is characterized by the arrangement and interconnectivity of the fundamental polyhedra, including the formation of various ring structures. For instance, boroxol rings (six-membered rings of BO₃ triangles) are a common feature in boron-rich glasses. The presence of both silicate and borate (B1201080) subnetworks can lead to complex MRO, and in some cases, phase separation at the nanoscale. The connectivity between these different network formers, such as Si-O-Al, Si-O-B, and Al-O-B linkages, is a defining feature of the MRO and significantly impacts the macroscopic properties of the glass.

The Influence of Composition on Glass Structure

The atomic arrangement of aluminoborosilicate glass is highly sensitive to its chemical composition. The interplay between network formers (SiO₂, B₂O₃, Al₂O₃) and network modifiers (e.g., Na₂O, CaO) dictates the coordination environment of boron and aluminum and the overall degree of network polymerization.

The Role of Network Modifiers

Network-modifying cations play a crucial dual role. They are essential for charge-compensating [AlO₄]⁻ and [BO₄]⁻ tetrahedra, thereby integrating them into the glass network. When the amount of modifier exceeds that required for charge compensation, they begin to break Si-O-Si linkages, creating non-bridging oxygens (NBOs). This depolymerization of the network generally leads to a decrease in viscosity and glass transition temperature.

The type of modifier cation is also critical. Higher field strength cations (e.g., Ca²⁺ vs. Na⁺) have a stronger preference for associating with NBOs and can influence the equilibrium between three- and four-coordinated boron.[1][5]

Competition for Charge Compensation

In aluminoborosilicate glasses, there is a competition between aluminum and boron for the available network-modifying cations for charge compensation. Generally, alkali and alkaline-earth cations preferentially charge-compensate [AlO₄]⁻ tetrahedra over [BO₄]⁻ tetrahedra.[6] This means that the formation of four-coordinated boron is largely dependent on the amount of modifier remaining after all the aluminum is tetrahedrally coordinated.

Caption: Competition for charge compensation in aluminoborosilicate glass.

Experimental Characterization of Glass Structure

A multi-technique approach is essential for a comprehensive understanding of the short and medium-range order in aluminoborosilicate glasses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for probing the local environment of specific nuclei within the glass structure.[3][7]

  • ²⁹Si MAS NMR: Provides quantitative information on the distribution of Qⁿ species, revealing the degree of polymerization of the silicate network.

  • ¹¹B MAS NMR: Distinguishes between three-coordinated (BO₃) and four-coordinated (BO₄) boron, allowing for the determination of the N₄ fraction.[8]

  • ²⁷Al MAS NMR: Determines the coordination number of aluminum (four-, five-, or six-fold).[9]

  • Sample Preparation: The glass is crushed into a fine powder and packed into a zirconia rotor (typically 1.3 to 7 mm in diameter).

  • Spectrometer Setup: The experiments are performed on a high-field solid-state NMR spectrometer (e.g., 9.4 to 21.1 T).

  • Magic Angle Spinning (MAS): The rotor is spun at a high speed (typically 10-60 kHz) at the "magic angle" (54.74°) with respect to the external magnetic field to average out anisotropic interactions and obtain high-resolution spectra.

  • Pulse Sequences:

    • ²⁹Si: Single-pulse experiments with long recycle delays (to ensure quantitative results) or cross-polarization (CP) from ¹H (if present) to enhance signal.

    • ¹¹B: Single-pulse experiments are usually sufficient due to the high natural abundance and sensitivity of the ¹¹B nucleus.

    • ²⁷Al: Single-pulse experiments are common. For resolving overlapping sites, advanced techniques like Multiple-Quantum MAS (MQMAS) can be employed.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The spectra are then deconvoluted using appropriate fitting functions (e.g., Gaussian/Lorentzian) to quantify the different structural species. Chemical shifts are referenced to standard compounds (e.g., tetramethylsilane (B1202638) for ²⁹Si, 1 M boric acid for ¹¹B, and 1 M Al(NO₃)₃ for ²⁷Al).[1]

Raman Spectroscopy

Raman spectroscopy is sensitive to the vibrational modes of the glass network and provides information on the types of structural units and their connectivity. Specific bands in the Raman spectrum can be assigned to vibrations of Si-O-Si, B-O-B, and Si-O-B linkages, as well as the breathing modes of different ring structures.

  • Sample Preparation: A small piece of the bulk glass with a polished surface or a powdered sample is used.

  • Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 or 785 nm), a spectrometer, and a sensitive detector (e.g., CCD camera) is used.

  • Data Acquisition: The laser is focused onto the sample, and the scattered light is collected. The spectral range of interest for aluminoborosilicate glasses is typically 200-1600 cm⁻¹.

  • Spectral Deconvolution: The broad Raman bands are deconvoluted into individual component peaks using Gaussian or Voigt functions. The positions, widths, and areas of these peaks are then used to identify and quantify different structural units.

Neutron and X-ray Diffraction

Neutron and X-ray diffraction techniques provide information on the atomic pair distribution function, from which average bond lengths and coordination numbers can be extracted. These methods are particularly useful for determining the SRO and providing insights into the MRO through the analysis of the first sharp diffraction peak (FSDP).

  • Sample Preparation: A powdered or bulk glass sample is placed in a suitable container (e.g., vanadium can, which is nearly transparent to neutrons).

  • Instrumentation: The experiment is performed at a dedicated neutron source using a diffractometer that measures the scattered neutron intensity as a function of the scattering vector, Q.

  • Data Collection: A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

  • Data Analysis: The raw data are corrected for background scattering, absorption, and multiple scattering. The corrected data are then Fourier transformed to obtain the pair distribution function, g(r), which gives the probability of finding another atom at a distance r from a reference atom. From the g(r), bond lengths and coordination numbers can be determined by fitting the peaks.

experimental_workflow cluster_synthesis Glass Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation start Melt-Quenching NMR Solid-State NMR (²⁹Si, ¹¹B, ²⁷Al) start->NMR Raman Raman Spectroscopy start->Raman Diffraction Neutron/X-ray Diffraction start->Diffraction SRO Short-Range Order (Coordination, Qⁿ, N₄) NMR->SRO Raman->SRO MRO Medium-Range Order (Ring Structures, Connectivity) Raman->MRO Diffraction->SRO Diffraction->MRO Structure_Property Structure-Property Relationships SRO->Structure_Property MRO->Structure_Property

Caption: Experimental workflow for aluminoborosilicate glass characterization.

Quantitative Structural Data

The following tables summarize representative quantitative data for the short-range order in sodium aluminoborosilicate glasses, illustrating the impact of compositional variations.

Table 1: Fraction of Four-Coordinated Boron (N₄) as a Function of Al₂O₃ Content

Glass Composition (mol%)N₄ (%)Reference
20Na₂O - 10B₂O₃ - 70SiO₂45[1]
20Na₂O - 5Al₂O₃ - 10B₂O₃ - 65SiO₂30[1]
20Na₂O - 10Al₂O₃ - 10B₂O₃ - 60SiO₂15[1]
20Na₂O - 15Al₂O₃ - 10B₂O₃ - 55SiO₂5[1]

Table 2: Aluminum Coordination as a Function of Modifier Type

Glass Composition (mol%)Fraction[10]Al (%)Fraction[2]Al (%)Reference
30CaO - 15Al₂O₃ - 55SiO₂97.32.7[10]
30MgO - 15Al₂O₃ - 55SiO₂89.110.9[10]

Table 3: Silicate Qⁿ Species Distribution in a Sodium Aluminoborosilicate Glass

Qⁿ SpeciesFraction (%)
Q⁴(1Al)35
Q⁴(0Al)25
Q³(1Al)20
Q³(0Al)15
5

(Note: This is a representative distribution for a peralkaline composition. The specific fractions are highly dependent on the exact glass composition.)

Table 4: Average Bond Lengths and Coordination Numbers from Diffraction Studies

Atomic PairAverage Bond Length (Å)Average Coordination Number
Si-O1.614.0
Al-O1.754.1
B-O1.37 (BO₃), 1.48 (BO₄)3.1 - 3.8
Na-O2.35~5
Ca-O2.40~6-7

(Note: These are typical values and can vary with glass composition.)

Conclusion

The short and medium-range order in aluminoborosilicate glasses is a complex interplay of the coordination environments of silicon, boron, and aluminum, and the distribution and role of network-modifying cations. A thorough understanding of these structural details, achieved through a combination of advanced experimental techniques such as solid-state NMR, Raman spectroscopy, and diffraction methods, is essential for the rational design of these glasses for specific applications. For the pharmaceutical industry, this knowledge underpins the development of highly durable and chemically inert glass containers that ensure the stability and safety of drug formulations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to advance the science and technology of these critical materials.

References

Methodological & Application

Application Notes and Protocols for the Sol-Gel Synthesis of Aluminum Borosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a generalized protocol for the synthesis of aluminum borosilicate glass and ceramic powders via the sol-gel method. This technique offers a versatile, low-temperature route to producing high-purity, homogeneous materials with tunable properties, making it relevant for applications in advanced materials science and as a component in specialized drug delivery systems.

The sol-gel process for creating this compound involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in a solvent.[1] Key stages of this process include the formation of a colloidal suspension (sol), which then undergoes polycondensation to form a gel.[2] Subsequent aging, drying, and calcination steps are crucial for the development of the final material's microstructure and properties.[3][4] The reaction kinetics and final product characteristics are highly dependent on parameters such as pH, temperature, precursor concentrations, and the molar ratio of water to alkoxide.[1][5]

Comparative Data of Synthesis Parameters

The following table summarizes various parameters reported in the literature for the sol-gel synthesis of aluminosilicates, providing a comparative overview for experimental design.

ParameterSystem 1System 2 (Acid-Catalyzed)System 3 (Base-Catalyzed)System 4
Silicon Precursor Tetraethyl orthosilicate (B98303) (TEOS)Tetraethyl orthosilicate (TEOS)Tetraethyl orthosilicate (TEOS)Tetraethyl orthosilicate (TEOS)
Aluminum Precursor Aluminum sec-butoxide (B8327801)Aluminum nitrate (B79036) nonahydrateAluminum isopropoxideAnhydrous aluminum trichloride
Boron Precursor Trimethyl borate (B1201080)Boric acidTriethyl borateTrisubstituted boroxine
Solvent Ethanol (B145695), Propanol[1]Ethanol/WaterIsopropanolSubstantial absence of hydroxyl groups[6]
Catalyst Hydrochloric acid (HCl)[1]Nitric acidAmmonia-
H2O/Alkoxide Molar Ratio LowLow (slow hydrolysis)[2]High (rapid hydrolysis)[2]-
pH AcidicAcidicBasic-
Aging Time Not specifiedDays to weeks[7]Not specifiedNot specified
Drying Method Ambient pressure[8]Ambient or Supercritical[7]Ambient pressureNot specified
Calcination Temperature 800-1200°C[4]~650°C[9]Not specifiedNot specified

Experimental Protocol: Generalized Sol-Gel Synthesis of this compound

This protocol outlines a generalized procedure for the synthesis of this compound xerogel. Researchers should optimize the specific precursor ratios, concentrations, and thermal treatment parameters based on the desired final material properties.

Materials and Reagents:
  • Silicon precursor: Tetraethyl orthosilicate (TEOS)

  • Aluminum precursor: Aluminum sec-butoxide

  • Boron precursor: Trimethyl borate

  • Solvent: Anhydrous ethanol and n-propanol

  • Catalyst: Hydrochloric acid (HCl, 0.1 M)

  • Deionized water

Procedure:
  • Preparation of the Silica (B1680970) Sol:

    • In a clean, dry flask, combine 24.2 mL of TEOS with 36.6 mL of anhydrous ethanol.

    • To this solution, add a mixture of 2.5 mL of deionized water and 0.1 mL of 0.1 M HCl.[1]

    • Stir the resulting solution vigorously for at least 60 minutes at room temperature to facilitate hydrolysis.

  • Preparation of the Aluminum Precursor Solution:

    • In a separate dry beaker, dissolve 5.3 g of aluminum sec-butoxide in 5.52 mL of n-propanol.[1]

    • Ensure rapid addition of the propanol (B110389) to the aluminum sec-butoxide to prevent premature gelation and ensure a clear solution is formed.[1]

    • Stir this solution for approximately 15 minutes.

  • Formation of the Aluminosilicate Sol:

    • Slowly add the aluminum precursor solution dropwise to the silica sol while maintaining vigorous stirring.

    • After the addition is complete, add the desired molar ratio of trimethyl borate to the mixture.

    • Continue stirring the combined sol for at least 2 hours to ensure homogeneity.

  • Gelation:

    • Cover the flask and leave the sol undisturbed at room temperature.

    • Gelation time can vary from hours to days depending on the specific formulation.

  • Aging:

    • Once the gel has formed, it should be aged to strengthen the network structure. This process involves continued polycondensation and can lead to shrinkage of the gel (syneresis).[3][10]

    • Age the gel in its mother liquor for a period of 24 to 72 hours at a constant temperature (e.g., 40-60°C). Aging can enhance the mechanical strength of the gel, which is crucial for preventing cracking during drying.[7]

  • Drying:

    • The aged gel can be dried under ambient pressure or via supercritical drying.

    • For ambient pressure drying, place the gel in a fume hood and allow the solvent to evaporate slowly over several days. To minimize cracking, the initial drying can be performed in a partially covered container to control the evaporation rate.[3]

    • The resulting dried gel is known as a xerogel.

  • Calcination:

    • To remove residual organic groups and densify the material, the xerogel must be calcined.

    • Place the xerogel in a furnace and heat it slowly (e.g., 1-2°C/minute) to a target temperature, typically between 500°C and 1200°C.[4] The specific temperature will influence the final crystalline phases and porosity.

    • Hold at the target temperature for several hours before cooling slowly to room temperature. The weight of the xerogel will decrease and become constant once all impurities are removed.[11]

Visualizing the Workflow and Chemical Pathways

The following diagrams illustrate the experimental workflow and the fundamental chemical reactions involved in the sol-gel process.

G cluster_0 Precursor Preparation cluster_1 Sol Formation & Gelation cluster_2 Post-Processing A Silicon Precursor (TEOS) + Ethanol + H2O/HCl D Mixing and Stirring A->D B Aluminum Precursor (Al-sec-butoxide) + Propanol B->D C Boron Precursor (Trimethyl borate) C->D E Homogeneous Sol D->E Hydrolysis & Condensation F Gelation ( undisturbed) E->F G Aging F->G H Drying (Ambient or Supercritical) G->H I Calcination H->I J This compound Powder I->J G cluster_hydrolysis Hydrolysis cluster_condensation Condensation H1 ≡Si-OR + H₂O H2 ≡Si-OH + ROH H1->H2 Catalyst (H⁺ or OH⁻) C1 ≡Si-OH + HO-Si≡ C3 ≡Si-OR + HO-Si≡ C2 ≡Si-O-Si≡ + H₂O C1->C2 Water Condensation C4 ≡Si-O-Si≡ + ROH C3->C4 Alcohol Condensation

References

Application Notes and Protocols: Melt Quenching Technique for Aluminum Borosilicate Glass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aluminum borosilicate glass using the melt quenching technique. This method is a cornerstone in the fabrication of specialty glasses due to its versatility in producing a wide range of compositions. This compound glasses are of particular interest in various scientific and technological fields, including pharmaceuticals for packaging and delivery systems, owing to their excellent chemical durability, thermal stability, and mechanical strength.

Overview of the Melt Quenching Technique

The melt quenching technique is a well-established method for producing amorphous glassy materials.[1] The process involves the rapid cooling of a substance from a molten state, which prevents the atoms from arranging into a crystalline lattice, resulting in a disordered, glassy structure.[1] The key steps in the melt quenching process for this compound glass are:

  • Batching and Mixing: Precise weighing and thorough mixing of high-purity raw materials are crucial for achieving a homogeneous glass composition.

  • Melting: The mixture is heated in a suitable crucible to a high temperature, typically between 1400°C and 1600°C, to form a uniform melt.[2]

  • Quenching: The molten glass is rapidly cooled to below its glass transition temperature (Tg). This can be achieved by pouring the melt onto a pre-heated steel plate, into a mold, or by other rapid cooling methods.

  • Annealing: The quenched glass is then heat-treated at a temperature near its glass transition temperature and slowly cooled to room temperature. This process relieves internal stresses that develop during quenching, thereby improving the mechanical stability of the final glass product.

Quantitative Data Presentation

The following tables summarize the compositions and key physical properties of various this compound glasses synthesized via the melt quenching technique, as reported in the literature.

Table 1: Compositions of Melt-Quenched this compound Glasses

Glass DesignationSiO₂ (wt.%)B₂O₃ (wt.%)Al₂O₃ (wt.%)Other Oxides (wt.%)Reference
TFT-LCD Substrate 54.5 - 612.8 - 1114 - 20CaO (3-9), BaO (0-10.5), SrO (0-6), MgO (0-2), ZnO (0-0.5), ZrO₂ (0-0.3), GeO₂ (0.001-4), Ga₂O₃ (0-3), R₂O (0.001-0.08)[3]
Mo-rich Glass Not specifiedNot specifiedNot specifiedContains Mo and Cs[2]
Borofloat™ 81132Na₂O (4)[4]

Table 2: Physical and Thermal Properties of Melt-Quenched this compound Glasses

Glass DesignationDensity (g/cm³)Coefficient of Thermal Expansion (α) (10⁻⁷/K)Strain Point (°C)Glass Transition Temperature (Tg) (°C)Reference
TFT-LCD Substrate < 2.632 - 39> 650Not specified[3]
Mo-rich Glass (0.3 wt.% Cs) 1.96Not specifiedNot specified501-509 (Nucleation Temperature)[2]
Mo-rich Glass (0.4 wt.% Cs) 2.73Not specifiedNot specified501-509 (Nucleation Temperature)[2]
Mo-rich Glass (0.6 wt.% Cs) 1.43Not specifiedNot specified501-509 (Nucleation Temperature)[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound glass using the melt quenching technique.

General Protocol for Melt Quenching of this compound Glass

This protocol outlines the fundamental steps for preparing a generic this compound glass.

Materials:

  • Silicon Dioxide (SiO₂) powder (high purity, >99.5%)

  • Boric Acid (H₃BO₃) or Boron Trioxide (B₂O₃) powder (high purity)

  • Aluminum Oxide (Al₂O₃) powder (high purity)

  • Other required metal oxides or carbonates as per the desired composition

  • Platinum or Alumina (B75360) crucible

Equipment:

  • High-temperature furnace (capable of reaching at least 1600°C)

  • Electronic balance (±0.001 g)

  • Agate mortar and pestle or a mechanical mixer

  • Steel plate or mold (for quenching)

  • Annealing furnace

  • Tongs and appropriate personal protective equipment (PPE)

Procedure:

  • Batch Calculation and Weighing: Calculate the required weight of each raw material to achieve the desired final glass composition. Accurately weigh each component using an electronic balance.

  • Mixing: Thoroughly mix the weighed powders in an agate mortar and pestle or a mechanical mixer for at least 30 minutes to ensure homogeneity.

  • Melting: Transfer the mixed batch into a platinum or alumina crucible. Place the crucible in a high-temperature furnace.

    • Heating Rate: A typical heating rate is 5-10 °C/min.

    • Melting Temperature: Heat the batch to a temperature between 1400°C and 1600°C.[2] The exact temperature will depend on the glass composition.

    • Dwell Time: Hold the melt at the maximum temperature for 2-4 hours to ensure complete melting and homogenization. Swirl the crucible occasionally if possible to improve homogeneity.

  • Quenching:

    • Remove the crucible from the furnace using tongs.

    • Quickly pour the molten glass onto a pre-heated (around 300-400°C) steel plate or into a mold. This rapid cooling is critical for preventing crystallization.

  • Annealing:

    • Immediately transfer the quenched glass into an annealing furnace pre-heated to a temperature near the glass transition temperature (Tg) of the specific composition (typically in the range of 500-650°C).

    • Hold the glass at this temperature for 1-4 hours to relieve internal stresses.

    • Slowly cool the glass to room temperature at a rate of 1-2 °C/min.

Protocol for Synthesis of a Mo-rich Aluminoborosilicate Glass

This protocol is adapted from a study on the synthesis of a molybdenum-rich aluminoborosilicate glass.[2]

Procedure:

  • Batch Preparation: Prepare the raw material batch according to the desired composition, including the molybdenum and cesium sources.

  • Double Melting:

    • Transfer the batch to a suitable crucible and melt at 1380°C for 3 hours.[2]

    • Quench the melt.

    • Crush the resulting glass into a powder.

    • Re-melt the powder at 1380°C for another 3 hours to enhance homogeneity.[2]

  • Quenching: Pour the molten glass onto a steel plate.

  • Annealing: Anneal the glass at 600°C for 2 hours, followed by slow cooling to room temperature.[2]

Visualization of Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the relationships between processing parameters and glass properties.

MeltQuenchingWorkflow Start Start: Raw Material Selection Batching Batching & Mixing (Precise Weighing & Homogenization) Start->Batching Melting Melting (1400-1600°C) Batching->Melting Quenching Quenching (Rapid Cooling) Melting->Quenching Annealing Annealing (Near Tg, Slow Cooling) Quenching->Annealing Characterization Characterization (Structural, Thermal, Mechanical) Annealing->Characterization FinalGlass Final this compound Glass Characterization->FinalGlass

Figure 1: Experimental Workflow of the Melt Quenching Technique.

ParameterPropertyRelationship cluster_params Processing Parameters cluster_props Glass Properties Composition Composition SiO₂, B₂O₃, Al₂O₃, etc. Thermal Thermal Properties Tg, CTE Composition->Thermal Mechanical Mechanical Properties Hardness, Strength Composition->Mechanical Chemical Chemical Durability Composition->Chemical Optical Optical Properties Transparency Composition->Optical MeltTemp Melting Temperature & Time MeltTemp->Chemical MeltTemp->Optical QuenchRate Quenching Rate QuenchRate->Mechanical AnnealCycle Annealing Cycle AnnealCycle->Mechanical

Figure 2: Relationship between Processing Parameters and Glass Properties.

References

Application Notes and Protocols for Stir Casting of Aluminum-Borosilicate Glass Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Engineers

These application notes provide a comprehensive overview and detailed protocols for the fabrication of aluminum-borosilicate glass composites using the stir casting method. This document is intended to guide researchers in materials science and engineering through the process of developing these novel metal matrix composites (MMCs), from material preparation to characterization.

Introduction to Aluminum-Borosilicate Composites

Aluminum matrix composites (AMCs) reinforced with borosilicate glass particles are gaining attention due to their potential for enhanced mechanical properties at a relatively low cost.[1][2] Borosilicate glass, often available as a recycled material, serves as a lightweight reinforcement that can improve the hardness, tensile strength, and wear resistance of aluminum alloys.[3][4][5] The stir casting technique is a liquid-state fabrication method that is particularly attractive for producing these composites due to its simplicity, flexibility, and cost-effectiveness, making it suitable for large-scale production.[1][6]

The primary challenges in the stir casting of aluminum-borosilicate composites include achieving a uniform distribution of reinforcement particles, ensuring good wettability between the molten aluminum and the glass particles, and minimizing porosity in the final cast product.[7] Careful control of process parameters such as stirring temperature, stirring speed, and stirring time is crucial for overcoming these challenges and fabricating high-quality composites.[6][8]

Applications

Aluminum-borosilicate composites are promising materials for a variety of applications where a combination of light weight and improved mechanical properties is desired. Potential application areas include:

  • Automotive Industry: Components such as engine pistons, cylinder liners, and brake rotors where enhanced wear resistance and strength are beneficial.[6][9]

  • Aerospace Sector: Airframe components and other structural parts that require high strength-to-weight ratios.[1][6]

  • Structural Applications: Beams, frames, and other components where improved stiffness and strength are required.[10]

  • Electronic Packaging: Due to their low coefficient of thermal expansion and good thermal conductivity.[6][11]

Experimental Protocols

This section details the step-by-step procedure for the fabrication of aluminum-borosilicate composites via stir casting.

Materials and Equipment
  • Matrix Material: Aluminum alloy (e.g., AA6061, AA7075, AA8011) in ingot form.

  • Reinforcement Material: Borosilicate glass powder (particle size typically in the range of 38-63 µm).[12]

  • Wetting Agent: Magnesium (Mg) powder or ribbon (typically 1 wt.%).[6]

  • Furnace: A bottom-pouring or tilting crucible furnace capable of reaching at least 850°C.

  • Stirring Assembly: A mechanical stirrer with a graphite (B72142) impeller. The stirrer should have variable speed control.

  • Preheating Furnace: A separate furnace for preheating the reinforcement particles and the mold.

  • Mold: A permanent mold made of steel or cast iron, coated with a refractory material (e.g., graphite) to prevent sticking and facilitate solidification.

  • Inert Gas Supply: Argon gas to create a protective shroud over the molten metal and prevent oxidation.[6]

  • Personal Protective Equipment (PPE): Safety glasses, heat-resistant gloves, apron, and footwear.

Pre-Casting Preparations
  • Matrix Preparation: Clean the aluminum alloy ingots to remove any surface contaminants such as oil, dirt, or oxides.

  • Reinforcement Preparation: Dry the borosilicate glass powder in an oven to remove any moisture, which can introduce porosity.

  • Mold Preparation: Clean the mold and apply a thin, uniform coating of a refractory material. Preheat the mold to the desired temperature (typically 250-500°C) to prevent thermal shock and ensure controlled solidification.[13]

Stir Casting Procedure
  • Melting the Matrix: Place the aluminum alloy ingots into the crucible of the furnace and heat them to the desired melting temperature, typically in the range of 750-850°C.[14][15]

  • Degassing: Once the aluminum is completely molten, perform degassing to remove dissolved gases, particularly hydrogen. This can be done by plunging hexachloroethane (B51795) tablets or by bubbling an inert gas through the melt.

  • Vortex Creation: Immerse the preheated graphite stirrer into the molten aluminum. The stirrer should be positioned to approximately two-thirds of the depth of the melt.[8] Start the stirrer and gradually increase the speed to create a vortex at the surface of the melt. A typical stirring speed is in the range of 300-500 rpm.[5][14][16]

  • Addition of Wetting Agent: Add approximately 1 wt.% of magnesium to the melt to improve the wettability between the aluminum matrix and the borosilicate glass particles.[6]

  • Reinforcement Addition: Preheat the borosilicate glass powder to a temperature of around 400-500°C to remove moisture and improve dispersion.[5][13] Gradually introduce the preheated borosilicate glass powder into the vortex of the molten aluminum at a controlled feed rate.

  • Stirring: Continue stirring for a specific duration, typically between 5 to 15 minutes, after the addition of the reinforcement to ensure a uniform distribution of the particles in the melt.[5][14]

  • Pouring: Once the stirring is complete, retract the stirrer and pour the composite slurry into the preheated mold. The pouring should be done smoothly and quickly to avoid turbulence and gas entrapment.

  • Solidification and Cooling: Allow the composite to solidify and cool in the mold. After cooling to room temperature, the cast composite can be ejected from the mold.

Post-Casting Characterization

After casting, the fabricated composites should be characterized to evaluate their properties. Common characterization techniques include:

  • Microstructural Analysis: Using optical microscopy and scanning electron microscopy (SEM) to examine the distribution of reinforcement particles, the presence of porosity, and the interfacial bonding between the matrix and reinforcement.[4]

  • Mechanical Testing:

    • Hardness Test: To determine the resistance of the material to localized plastic deformation.

    • Tensile Test: To measure the ultimate tensile strength (UTS), yield strength, and ductility of the composite.[3]

    • Wear Test: Using a pin-on-disc setup to evaluate the wear resistance of the composite.[1]

  • Physical Property Measurement:

    • Density and Porosity Measurement: To determine the actual density of the composite and calculate the percentage of porosity.[4]

Data Presentation: Mechanical Properties of Aluminum-Borosilicate Composites

The following tables summarize the quantitative data from various studies on the mechanical properties of stir-cast aluminum-borosilicate composites.

Table 1: Effect of Borosilicate Glass Reinforcement on the Mechanical Properties of AA7075 Aluminum Alloy

Reinforcement (wt.%)Ultimate Tensile Strength (MPa)Hardness (HV)Impact Strength (J)
0140--
3---
6---
9197--

Data extracted from a study by Bhowmik et al. (2022). It is noted that the 9 wt% borosilicate glass powder-reinforced aluminum matrix composite increases the tensile strength by 40.71%, hardness by 21.21%, and impact strength by 34.37% compared to the unreinforced aluminum AA7075 alloy.[1][3]

Table 2: Mechanical Properties of Scrap Aluminum Engine Head (SAEH) Reinforced with Scrap Borosilicate Glassware (SBG)

MaterialUltimate Tensile Strength (MPa)Ultimate Compressive Strength (MPa)Hardness (HRB)Impact Strength (J)Porosity (%)
As-cast SAEH70.3513.732.561.414.28
SAEH + SBG117.3700.6743.331.89.97

This study demonstrates a significant improvement in the mechanical properties of the composite compared to the as-cast SAEH material.[4]

Table 3: Mechanical Properties of AA8011 Aluminum Matrix Composites Reinforced with Borosilicate Glass Powder

Reinforcement (wt.%)Ultimate Tensile Strength (MPa)Microhardness (HV)
015570
3--
6--
921289

This study shows a 36.77% improvement in UTS and a 27.14% increase in microhardness for the 9 wt% reinforced composite.[5]

Table 4: Tensile Strength of AA6063 Hybrid Composites with Fly Ash (FA) and Borosilicate (B)

CompositionTensile Strength (N/mm²)
100% AA6063~142
84% AA, 14% FA, 2% B159
84% AA, 2% FA, 14% B153

The presence of both fly ash and borosilicate contributes to an increase in the tensile strength of AA6063.[10]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the stir casting process for fabricating aluminum-borosilicate composites.

StirCastingWorkflow Stir Casting Workflow for Aluminum-Borosilicate Composites prep Material Preparation - Clean Al Ingots - Dry Borosilicate Powder melt Melting - Heat Al alloy to 750-850°C prep->melt vortex Vortex Creation - Immerse Stirrer - Stir at 300-500 rpm melt->vortex add_wetting Add Wetting Agent - 1 wt.% Mg vortex->add_wetting add_reinforcement Add Reinforcement - Preheat Borosilicate - Feed into Vortex add_wetting->add_reinforcement stir Stirring - 5-15 minutes for uniform distribution add_reinforcement->stir pour Pouring - Pour slurry into preheated mold stir->pour solidify Solidification & Cooling pour->solidify characterize Characterization - Microstructure - Mechanical Testing solidify->characterize

Caption: Experimental workflow for stir casting of composites.

This document provides a foundational guide for the fabrication and characterization of aluminum-borosilicate composites. Researchers should note that the optimal process parameters may vary depending on the specific aluminum alloy, the particle size and weight percentage of the borosilicate glass, and the desired final properties of the composite. It is recommended to conduct preliminary experiments to optimize the parameters for a specific application.

References

Application Notes and Protocols for the Fabrication of Porous Aluminum Borosilicate Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of porous aluminum borosilicate scaffolds. This document is intended to guide researchers, scientists, and drug development professionals in the synthesis, characterization, and potential applications of these advanced biomaterials.

Introduction

Porous this compound scaffolds are attracting significant interest in the fields of tissue engineering and drug delivery. Their unique combination of biocompatibility, controlled degradation, mechanical properties, and high surface area makes them suitable for a variety of biomedical applications, including bone regeneration and as carriers for therapeutic agents. The incorporation of aluminum and boron into the silicate (B1173343) network allows for the tailoring of properties such as bioactivity and drug release kinetics.

This document outlines the key fabrication methodologies, provides detailed experimental protocols, and summarizes the expected material properties based on various processing parameters.

Fabrication Methodologies

The most common and versatile method for producing porous this compound scaffolds is a combination of the sol-gel synthesis and the porogen leaching technique. This approach offers excellent control over the material's composition, porosity, and pore size.

Sol-Gel Synthesis

The sol-gel process involves the transition of a solution of molecular precursors (sol) into a solid gel network. For this compound, this typically involves the hydrolysis and condensation of alkoxide precursors of silicon, aluminum, and boron in a common solvent. The key advantage of the sol-gel method is the ability to achieve high purity and homogeneity at low processing temperatures.

Porogen Leaching

To introduce a porous structure, a "porogen" or pore-forming agent is incorporated into the sol before gelation. This porogen is a sacrificial material that is later removed, leaving behind a network of interconnected pores. The size and amount of the porogen directly influence the resulting pore size and porosity of the scaffold. Common porogens include sodium chloride (NaCl), ammonium (B1175870) carbonate, and various polymers.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of this compound Gel

This protocol describes the preparation of an this compound gel using common alkoxide precursors.

Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄) - Silicon precursor

  • Aluminum isopropoxide (Al(O-i-Pr)₃) - Aluminum precursor

  • Triethyl borate (B1201080) (B(OC₂H₅)₃) - Boron precursor

  • Ethanol (B145695) (C₂H₅OH) - Solvent

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl) - Catalyst

Procedure:

  • In a sealed container, dissolve TEOS in ethanol with a TEOS:ethanol molar ratio of 1:4.

  • In a separate container, prepare an acidic water solution by adding HCl to deionized water to achieve a pH of 2.

  • Add the acidic water to the TEOS/ethanol solution dropwise while stirring vigorously. The molar ratio of water to TEOS should be 4:1. Continue stirring for 1 hour to facilitate hydrolysis.

  • In a third container, dissolve aluminum isopropoxide and triethyl borate in ethanol. The molar ratios of Al:B:Si can be varied to achieve the desired composition.

  • Add the aluminum and boron precursor solution to the partially hydrolyzed silica (B1680970) sol.

  • Stir the final mixture for 2 hours at room temperature to ensure complete mixing and initiation of condensation reactions.

  • The resulting sol is now ready for the incorporation of a porogen.

Diagram of the Sol-Gel Synthesis Workflow:

Sol_Gel_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction Steps cluster_output Output TEOS TEOS in Ethanol Hydrolysis Partial Hydrolysis of TEOS TEOS->Hydrolysis Acidic_Water Acidic Water (pH 2) Acidic_Water->Hydrolysis Al_B_precursors Al/B Precursors in Ethanol Mixing Mixing of Sols Al_B_precursors->Mixing Hydrolysis->Mixing Condensation Condensation & Gelation Mixing->Condensation Final_Sol This compound Sol Condensation->Final_Sol

Caption: Workflow for the sol-gel synthesis of this compound.

Protocol 2: Fabrication of Porous Scaffolds using Porogen Leaching

This protocol details the creation of a porous scaffold from the this compound sol.

Materials:

  • This compound sol (from Protocol 3.1)

  • Sodium chloride (NaCl) particles (sieved to desired size range, e.g., 200-400 µm)

  • Molds (e.g., cylindrical Teflon molds)

Procedure:

  • Add the sieved NaCl particles to the this compound sol. The weight ratio of NaCl to the expected final glass weight will determine the porosity.

  • Thoroughly mix the sol and NaCl particles to ensure a homogeneous distribution of the porogen.

  • Pour the mixture into the molds.

  • Allow the mixture to gel and age at room temperature for 48-72 hours.

  • Dry the green bodies in an oven at 60°C for 24 hours, followed by a slow temperature ramp (1°C/min) to 120°C and hold for another 24 hours.

  • After drying, immerse the green bodies in deionized water to leach out the NaCl. Change the water every 12 hours for 3-4 days to ensure complete removal of the porogen.

  • Dry the leached scaffolds at 120°C for 24 hours.

  • Sinter the dried scaffolds in a furnace. A typical sintering cycle involves heating at a rate of 2-5°C/min to a temperature between 600°C and 800°C, with a dwell time of 2-4 hours. The exact temperature will depend on the glass composition and desired density.

  • Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking.

Diagram of the Porogen Leaching Process:

Porogen_Leaching_Workflow cluster_mixing Mixing & Casting cluster_processing Processing cluster_final Final Product Sol This compound Sol Mix Mix Sol and Porogen Sol->Mix Porogen NaCl Porogen Porogen->Mix Cast Cast in Mold Mix->Cast Gel Gelation & Aging Cast->Gel Dry Drying Gel->Dry Leach Leaching Dry->Leach Sinter Sintering Leach->Sinter Scaffold Porous Scaffold Sinter->Scaffold

Caption: Workflow for porogen leaching to create porous scaffolds.

Characterization Protocols

Protocol 3: Porosity Measurement

The apparent porosity of the scaffolds can be determined using the Archimedes' principle.

Procedure:

  • Measure the dry weight of the scaffold (W_d).

  • Immerse the scaffold in a liquid of known density (e.g., ethanol, ρ_l) under vacuum to ensure complete infiltration of the pores.

  • Measure the suspended weight of the saturated scaffold in the liquid (W_s).

  • Measure the weight of the saturated scaffold in air (W_w).

  • Calculate the apparent porosity (P) using the following formula: P (%) = [(W_w - W_d) / (W_w - W_s)] * 100

Protocol 4: Compressive Strength Testing

The mechanical properties of the scaffolds are crucial for load-bearing applications.

Procedure:

  • Prepare cylindrical or cubic scaffold samples with parallel and flat loading surfaces.

  • Measure the dimensions of the samples.

  • Use a universal testing machine to apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min).

  • Record the load-displacement data until the scaffold fractures.

  • Calculate the compressive strength (σ) as the maximum load (F_max) divided by the initial cross-sectional area (A₀) of the scaffold: σ = F_max / A₀

Data Presentation: Influence of Fabrication Parameters

The properties of porous this compound scaffolds are highly dependent on the fabrication parameters. The following tables summarize the expected trends and reported data from literature for similar materials.

Table 1: Effect of Porogen (NaCl) Content on Scaffold Properties

Porogen Content (wt%)Expected Porosity (%)Expected Pore Size (µm)Compressive Strength (MPa)
4035 - 45Dependent on porogen size15 - 25
5045 - 55Dependent on porogen size8 - 15
6055 - 65Dependent on porogen size3 - 8
7065 - 75Dependent on porogen size1 - 3

Table 2: Effect of Sintering Temperature on Scaffold Properties (for a fixed composition and porogen content)

Sintering Temperature (°C)Relative Density (%)Porosity (%)Compressive Strength (MPa)
600~70~30~5
650~80~20~12
700~90~10~25
750>95<5>40

Note: The values presented in these tables are indicative and can vary based on the specific Al:B:Si ratio, porogen particle size, and heating/cooling rates during sintering.

Application in Drug Delivery

Porous this compound scaffolds can serve as effective reservoirs for the controlled release of therapeutic agents. The high surface area and interconnected pore network allow for efficient drug loading and sustained release.

Protocol 5: Drug Loading

Procedure:

  • Prepare a solution of the desired drug in a suitable solvent.

  • Immerse the porous scaffold in the drug solution.

  • Place the scaffold and solution in a vacuum desiccator to facilitate the penetration of the drug solution into the pores.

  • After complete infiltration, remove the scaffold and dry it at a low temperature (e.g., 37°C) to evaporate the solvent, leaving the drug deposited within the pores.

  • The amount of loaded drug can be determined by measuring the weight of the scaffold before and after loading or by using analytical techniques such as UV-Vis spectroscopy on the remaining solution.

Protocol 6: In Vitro Drug Release Study

Procedure:

  • Place the drug-loaded scaffold in a known volume of a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Diagram of Drug Loading and Release Signaling Pathway:

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release cluster_analysis Analysis Scaffold Porous Scaffold Loading Vacuum Infiltration & Drying Scaffold->Loading Drug_Solution Drug Solution Drug_Solution->Loading Loaded_Scaffold Drug-Loaded Scaffold Loading->Loaded_Scaffold Release Diffusion & Dissolution Loaded_Scaffold->Release Release_Medium Release Medium (PBS) Release_Medium->Release Released_Drug Released Drug Release->Released_Drug Analysis Analytical Measurement (e.g., UV-Vis) Released_Drug->Analysis Release_Profile Cumulative Release Profile Analysis->Release_Profile

Caption: Conceptual pathway of drug loading into and release from a porous scaffold.

Conclusion

The fabrication of porous this compound scaffolds via the sol-gel and porogen leaching methods offers a high degree of control over the final material properties. By carefully selecting the chemical composition, porogen characteristics, and sintering conditions, scaffolds can be tailored for specific applications in tissue engineering and drug delivery. The protocols and data provided in these application notes serve as a foundational guide for researchers to develop and characterize these promising biomaterials. Further optimization and in vitro/in vivo studies are necessary to fully elucidate their potential in clinical applications.

Aluminum Borosilicate: A Versatile Platform for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate, a composite material integrating the advantageous properties of alumina (B75360), silica (B1680970), and boron oxide, is emerging as a highly promising catalyst support for a wide range of chemical transformations. Its tunable surface acidity, high thermal stability, and enhanced metal-support interactions offer significant potential for improving catalytic activity, selectivity, and longevity in various applications, including fine chemical synthesis, environmental catalysis, and pharmaceutical manufacturing.

These application notes provide an overview of the key features, benefits, and potential applications of this compound as a catalyst support. Detailed experimental protocols for its synthesis and the subsequent impregnation of active metal phases are also presented to facilitate its adoption and exploration in research and development settings.

Key Features and Benefits

This compound catalyst supports offer a unique combination of properties derived from their constituent oxides:

  • High Surface Area and Porosity: The aluminosilicate (B74896) framework provides a robust and porous structure with a large surface area, crucial for achieving high dispersion of active catalytic species. This leads to a greater number of accessible active sites and enhanced reaction rates.

  • Tunable Acidity: The incorporation of boron into the aluminosilicate lattice allows for the modification of surface acidity. This is a critical parameter for many catalytic reactions, as the nature and strength of acid sites can significantly influence reaction pathways and product selectivity. The ability to tune acidity makes this compound a versatile support for a variety of acid-catalyzed reactions.

  • Enhanced Metal-Support Interactions: The presence of boron can modify the electronic properties of the support, leading to stronger interactions with deposited metal nanoparticles. This strong metal-support interaction (SMSI) can improve the dispersion and stability of the metal phase, preventing sintering and deactivation, thereby extending the catalyst's lifetime.[1][2][3]

  • Thermal and Mechanical Stability: Inheriting the properties of alumina and silica, this compound exhibits excellent thermal and mechanical stability, allowing it to withstand harsh reaction conditions, including high temperatures and pressures.[4]

Applications

The unique properties of this compound make it a suitable catalyst support for a variety of applications:

  • Fine Chemical Synthesis: In the synthesis of pharmaceuticals and other high-value chemicals, selectivity is paramount. The tunable acidity and enhanced metal dispersion offered by this compound can lead to higher yields of desired products with fewer byproducts.

  • Environmental Catalysis: This support material can be employed in catalytic converters for automotive exhaust treatment and in the catalytic oxidation of volatile organic compounds (VOCs), where thermal stability and catalyst longevity are critical.

  • Petrochemical and Refining Processes: The robustness and tunable acidity of this compound are advantageous in cracking, isomerization, and reforming reactions in the petrochemical industry.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related materials, providing a basis for comparison and catalyst design.

Table 1: Physical Properties of Boron-Doped Alumina Supports

Support Composition (B:Al atomic ratio)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (Å)Reference
Pure γ-Al₂O₃150 - 2500.4 - 0.660 - 100[5]
B-Al₂O₃ (0.02)Increases significantlyIncreases significantly-[5][6]

Table 2: Surface Acidity of Boron-Doped Alumina

Support MaterialAcidity TypeAcid Site ConcentrationReference
Boron-doped γ-Al₂O₃Medium-strong and weak acid-[5]

Note: Specific values for pore volume and average pore diameter for the boron-doped sample were not provided in the source material, only that they "increase significantly." Further experimental characterization would be required to determine these values.

Experimental Protocols

Protocol 1: Synthesis of this compound Support via Sol-Gel Method

This protocol describes a general procedure for the synthesis of an this compound support. The molar ratios of the precursors can be adjusted to tune the composition and properties of the final material.

Materials:

  • Aluminum isopropoxide (Al(O-i-Pr)₃)

  • Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄)

  • Boric acid (H₃BO₃)

  • Ethanol (absolute)

  • Nitric acid (HNO₃, concentrated)

  • Deionized water

Procedure:

  • Hydrolysis of TEOS: In a flask, mix TEOS with ethanol. Separately, prepare an aqueous solution of nitric acid and add it dropwise to the TEOS/ethanol mixture under vigorous stirring. Continue stirring for 1 hour to ensure partial hydrolysis.

  • Addition of Boron Precursor: Dissolve boric acid in ethanol. This may require gentle heating. Add the boric acid solution to the partially hydrolyzed silica sol.

  • Addition of Aluminum Precursor: In a separate beaker, dissolve aluminum isopropoxide in ethanol. Add this solution to the silica-boron mixture under continuous stirring.

  • Gelation: Continue stirring the mixture. A gel will form over time. The gelation time can vary depending on the precursor concentrations and temperature.

  • Aging: Once the gel has formed, cover the container and allow it to age at room temperature for 24-48 hours. This step strengthens the gel network.

  • Drying: Dry the aged gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace. Gradually increase the temperature to 550 °C (e.g., 2 °C/min) and hold for 4-6 hours. This step removes organic residues and forms the final oxide support.

  • Characterization: The resulting this compound powder should be characterized for its surface area (BET), pore size distribution (BJH), crystallinity (XRD), and surface acidity (NH₃-TPD).

Protocol 2: Impregnation of a Metal Precursor onto the this compound Support

This protocol outlines the incipient wetness impregnation method for depositing a metal catalyst onto the synthesized this compound support.

Materials:

  • This compound support powder (synthesized as per Protocol 1)

  • Metal precursor salt (e.g., H₂PtCl₆, Pd(NO₃)₂, etc.)

  • Solvent (e.g., deionized water, ethanol, acetone)

  • Rotary evaporator

  • Furnace

Procedure:

  • Determine Pore Volume: Accurately determine the pore volume of the this compound support using nitrogen physisorption (BET analysis).

  • Prepare Precursor Solution: Calculate the amount of metal precursor required to achieve the desired metal loading on the support. Dissolve this amount of precursor in a volume of solvent equal to the total pore volume of the support to be impregnated.

  • Impregnation: Add the precursor solution dropwise to the this compound powder in a round-bottom flask while continuously agitating or tumbling the powder to ensure uniform distribution.

  • Drying: After adding all the solution, the powder should appear damp but not overly wet. Dry the impregnated support in a rotary evaporator under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove the solvent.

  • Calcination: Calcine the dried catalyst in a furnace under a controlled atmosphere (e.g., air, nitrogen). The temperature and duration will depend on the specific metal precursor used (typically 300-500 °C for 2-4 hours). This step decomposes the precursor to its active oxide or metallic form.

  • Reduction (if necessary): For some metals (e.g., Pt, Pd, Ru), a reduction step is required to convert the metal oxide to the active metallic state. This is typically done by flowing a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂) over the catalyst at an elevated temperature (e.g., 300-500 °C).

  • Characterization: The final catalyst should be characterized to determine the metal particle size and dispersion (e.g., by TEM, CO chemisorption), and its catalytic performance should be evaluated for the target reaction.

Visualizations

experimental_workflow cluster_synthesis Support Synthesis (Sol-Gel) cluster_impregnation Catalyst Preparation (Impregnation) cluster_characterization Characterization & Evaluation s1 Precursor Mixing (Al, Si, B) s2 Gelation s1->s2 s3 Aging s2->s3 s4 Drying s3->s4 s5 Calcination s4->s5 i3 Incipient Wetness Impregnation s5->i3 This compound Support i1 Pore Volume Determination i2 Precursor Solution Prep. i2->i3 i4 Drying i5 Calcination / Reduction c1 Physical Properties (BET, XRD) i5->c1 c2 Chemical Properties (Acidity, Metal Dispersion) i5->c2 c3 Catalytic Performance (Activity, Selectivity) c2->c3

Caption: Experimental workflow for synthesis and catalyst preparation.

logical_relationship cluster_components Support Components cluster_properties Resulting Properties cluster_performance Catalytic Performance Al2O3 Alumina Prop1 High Surface Area & Thermal Stability Al2O3->Prop1 SiO2 Silica SiO2->Prop1 B2O3 Boron Oxide Prop2 Tunable Acidity B2O3->Prop2 Prop3 Enhanced Metal-Support Interaction B2O3->Prop3 Perf1 Improved Activity Prop1->Perf1 Perf2 Higher Selectivity Prop2->Perf2 Perf3 Increased Stability Prop3->Perf3

Caption: Relationship between components, properties, and performance.

References

Application Notes and Protocols for Aluminum Borosilicate in High-Pressure Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate glass, a high-performance material, offers significant advantages in the design and fabrication of robust high-pressure sensors for demanding research and development applications. Its exceptional mechanical strength, thermal stability, and chemical resistance make it an ideal candidate for environments where traditional silicon-based sensors may fall short. These application notes provide a comprehensive overview of the material properties, fabrication protocols, and performance characteristics of this compound-based pressure sensors, with a focus on applications relevant to pharmaceutical and biological research.

Material Properties of this compound Glass

This compound glass exhibits superior properties compared to standard borosilicate glass, making it highly suitable for high-pressure environments. The inclusion of aluminum oxide in the glass matrix enhances its mechanical strength and durability.

Key Advantages:

  • High-Pressure Resistance: Engineered to withstand significant pressure without mechanical failure.

  • Excellent Thermal Stability: Suitable for applications involving a wide range of operating temperatures.

  • Superior Chemical Resistance: Demonstrates high resistance to a broad spectrum of chemicals, including acids, organic solvents, and saline solutions, which is critical for many biological and pharmaceutical processes.[1]

  • Good Electrical Insulation: Low electrical conductivity provides stability in sensor applications.[2]

Quantitative Material Properties

The following table summarizes the key quantitative properties of this compound glass relevant to high-pressure sensor applications.

PropertyValueUnits
Density2.62 - 2.67g/cm³
Bending Strength180 - 300MPa
Maximum Operating Temperature~600°C
Softening Temperature≥ 920°C
Coefficient of Thermal Expansion≤ 4.2 x 10⁻⁶K⁻¹
Chemical Resistance (Water)Class 1ISO 719
Chemical Resistance (Acid)Class 3ISO 12116
Chemical Resistance (Alkali)Class 3ISO 695

High-Pressure Sensor Design and Fabrication

The fabrication of high-pressure sensors using this compound glass as a core component, such as the sensing diaphragm, involves micro-electro-mechanical systems (MEMS) manufacturing techniques. The two primary sensing principles employed are piezoresistive and capacitive.

Piezoresistive Sensing Principle

Piezoresistive pressure sensors utilize a strain gauge made from a conductive material that changes its electrical resistance when stretched. This strain gauge is attached to a diaphragm that deforms under pressure, and the change in resistance is converted to an output signal.

Capacitive Sensing Principle

Capacitive pressure sensors measure pressure by detecting changes in electrical capacitance caused by the movement of a diaphragm. The diaphragm and a fixed electrode form a capacitor, and as pressure deflects the diaphragm, the distance between the capacitor plates changes, altering the capacitance.

Experimental Protocol: Fabrication of a Capacitive this compound Diaphragm Pressure Sensor

This protocol outlines the key steps for fabricating a capacitive pressure sensor with an this compound glass diaphragm.

Materials and Equipment:

  • High-purity this compound glass wafers (e.g., 100 mm diameter, 200 µm thickness)

  • Silicon wafer (for substrate)

  • Photolithography equipment (spin coater, mask aligner, UV light source)

  • Photoresist and developer

  • Wet etching station with appropriate etchants for glass and silicon

  • Sputtering system for metal deposition (e.g., for electrodes)

  • Wafer bonding equipment (anodic bonder)

  • Dicing saw

  • Wire bonder

  • Probe station and LCR meter for testing

Protocol Steps:

  • Wafer Cleaning: Thoroughly clean the this compound glass wafer and the silicon wafer using a standard RCA cleaning process to remove any organic and particulate contamination.

  • Electrode Deposition and Patterning (Glass Wafer):

    • Deposit a conductive metal layer (e.g., Cr/Au or Ti/Pt) on the surface of the this compound wafer using sputtering.

    • Spin-coat a layer of photoresist onto the metalized surface.

    • Use a photomask to define the electrode pattern and expose the photoresist to UV light.

    • Develop the photoresist to reveal the electrode pattern.

    • Etch the exposed metal to form the capacitor electrode.

    • Remove the remaining photoresist.

  • Cavity Fabrication (Silicon Wafer):

    • Grow a thermal oxide layer on the silicon wafer to act as a mask for etching.

    • Use photolithography to pattern the oxide layer, defining the area for the reference cavity.

    • Etch the silicon wafer using deep reactive-ion etching (DRIE) or a wet anisotropic etchant (e.g., KOH) to create the reference cavity. The depth of the cavity will influence the sensor's sensitivity.

    • Remove the remaining oxide mask.

  • Anodic Bonding:

    • Align the patterned this compound wafer with the etched silicon wafer, ensuring the electrode is positioned over the cavity.

    • Place the aligned wafer stack into an anodic bonder.

    • Heat the wafers to a temperature typically between 300-450°C and apply a high DC voltage (e.g., 800-1200 V). The electrostatic force generated will pull the wafers into intimate contact, forming a hermetic seal.

  • Dicing and Packaging:

    • Use a dicing saw to separate the bonded wafer into individual sensor chips.

    • Mount the sensor chip onto a suitable package (e.g., a ceramic header).

    • Use a wire bonder to create electrical connections between the sensor electrodes and the package leads.

Fabrication Workflow Diagram

FabricationWorkflow Sensor Fabrication Workflow cluster_glass This compound Wafer Processing cluster_silicon Silicon Wafer Processing gw1 Wafer Cleaning gw2 Metal Deposition (Sputtering) gw1->gw2 gw3 Photolithography (Electrode Patterning) gw2->gw3 gw4 Metal Etching gw3->gw4 bond Anodic Bonding gw4->bond sw1 Wafer Cleaning sw2 Oxide Growth sw1->sw2 sw3 Photolithography (Cavity Definition) sw2->sw3 sw4 Silicon Etching (DRIE/Wet Etch) sw3->sw4 sw4->bond dice Dicing bond->dice pack Packaging & Wire Bonding dice->pack

Caption: Workflow for fabricating a capacitive pressure sensor.

Performance Characteristics and Testing Protocols

The performance of an this compound-based pressure sensor is evaluated based on several key metrics.

Expected Performance Characteristics

The following table outlines the expected performance characteristics of a high-pressure sensor utilizing an this compound diaphragm. These values are estimates and will vary based on the specific design and fabrication process.

Performance MetricExpected ValueUnits
Pressure Range0 - 500bar
Sensitivity0.1 - 5fF/bar (Capacitive)
Linearity< 0.5% Full Scale
Hysteresis< 0.2% Full Scale
Operating Temperature-50 to 250°C
Long-term Stability< 0.1% FS/year
Chemical CompatibilityExcellent with most acids, bases, and organic solvents-
Experimental Protocol: Sensor Performance Testing

This protocol describes the steps to characterize the performance of a fabricated high-pressure sensor.

Equipment:

  • Calibrated high-pressure source with a precision pressure controller

  • Environmental chamber for temperature testing

  • LCR meter (for capacitive sensors) or a precision multimeter and power supply (for piezoresistive sensors)

  • Data acquisition system

Protocol Steps:

  • Zero-Point Measurement: With the sensor at ambient pressure, record the output signal. This serves as the baseline.

  • Pressure Cycling and Linearity:

    • Increase the pressure in discrete steps from zero to the full-scale pressure of the sensor, recording the output at each step.

    • Decrease the pressure in the same steps back to zero, again recording the output.

    • Plot the output signal versus the applied pressure. The linearity is the maximum deviation of this curve from a best-fit straight line.

  • Hysteresis Measurement: The hysteresis is the maximum difference in the output signal at any given pressure during the increasing and decreasing pressure cycles.

  • Sensitivity Calculation: The sensitivity is the slope of the pressure-output curve.

  • Temperature Testing:

    • Place the sensor in an environmental chamber.

    • Perform pressure cycling tests at various temperatures within the sensor's operating range (e.g., -40°C, 25°C, 125°C).

    • Analyze the data to determine the temperature coefficient of offset (TCO) and the temperature coefficient of sensitivity (TCS).

  • Long-Term Stability Test:

    • Maintain the sensor at a constant pressure and temperature for an extended period (e.g., 1000 hours).

    • Record the output signal at regular intervals to assess the drift over time.

Application in High-Pressure Studies for Drug Development

High-pressure studies are increasingly important in drug development, particularly for understanding protein stability, aggregation, and formulation development. This compound pressure sensors are well-suited for integration into high-pressure experimental setups due to their robustness and chemical inertness.

Application Example: In-Situ Monitoring of Protein Stability under High Pressure

Understanding how proteins behave under high pressure is crucial for developing stable biopharmaceutical formulations. High-pressure small-angle neutron scattering (HP-SANS) or high-pressure liquid chromatography (HPLC) can be used to study protein unfolding and aggregation. An integrated high-pressure sensor provides real-time, accurate pressure monitoring within the sample cell.

Experimental Workflow: High-Pressure Protein Stability Analysis

The following diagram illustrates a logical workflow for analyzing protein stability under high pressure using an integrated this compound pressure sensor.

ProteinStabilityWorkflow High-Pressure Protein Stability Analysis Workflow cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution p2 Load into High-Pressure Cell p1->p2 e1 Pressurize Sample Cell p2->e1 e2 In-Situ Pressure Monitoring (Al-Bo Sensor) e1->e2 e3 Analytical Measurement (e.g., SANS, HPLC) e2->e3 e4 Vary Pressure/Temperature e3->e4 Iterative a1 Correlate Analytical Data with Pressure Readings e3->a1 e4->e1 a2 Determine Unfolding/Aggregation Pressure Thresholds a1->a2 a3 Assess Formulation Stability a2->a3

Caption: Workflow for high-pressure protein stability analysis.

This workflow demonstrates how an integrated this compound pressure sensor provides critical, real-time data that is correlated with analytical measurements to provide a comprehensive understanding of protein behavior under high-pressure stress. This information is invaluable for formulation development, ensuring the stability and efficacy of biopharmaceutical products.

References

Application Notes and Protocols: Aluminum Borosilicate in Optical Fiber Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of aluminum borosilicate glass in optical fiber technology. It includes key properties, fabrication protocols, characterization techniques, and emerging applications tailored for a scientific audience.

Introduction to this compound in Optical Fibers

This compound glass is a versatile material widely employed in the fabrication of optical fibers due to its unique combination of optical, mechanical, and thermal properties. The inclusion of aluminum oxide (Al₂O₃) and boron trioxide (B₂O₃) into the silica (B1680970) (SiO₂) glass network imparts several advantages, making it suitable for a range of applications from standard telecommunications to specialized sensing and medical devices.

The primary constituents of this compound glass for optical fibers include silica sand (SiO₂), boric acid (H₃BO₃) or borax (B76245) as the source of boron trioxide, soda ash (Na₂CO₃) or potash (K₂CO₃), and aluminum oxide (Al₂O₃).[1] The addition of boron creates a glass network that is more resistant to thermal expansion and chemical attack than traditional soda-lime glass.[1] Aluminum oxide is added to increase the refractive index and improve the mechanical properties of the glass.

Key Properties and Advantages

This compound glass offers a compelling set of properties that make it a material of choice for many optical fiber applications:

  • Excellent Optical Clarity: This glass provides exceptional transparency, allowing light signals to travel with minimal distortion or loss, which is critical for maintaining signal integrity over long distances.[1]

  • Controllable Refractive Index: The refractive index of this compound glass can be precisely controlled during the manufacturing process by adjusting the concentration of dopants like aluminum and boron.[1][2] This is fundamental for creating the core and cladding structures necessary for total internal reflection.

  • Low Coefficient of Thermal Expansion: With a thermal expansion coefficient about one-third that of ordinary glass, it can withstand significant temperature fluctuations without cracking, ensuring consistent performance in diverse environments.[1]

  • High Chemical Resistance: The material is highly resistant to chemical corrosion, making it suitable for use in harsh chemical environments and for medical applications where biocompatibility and sterilizability are required.[1][3]

  • Mechanical Strength and Durability: this compound glass exhibits good mechanical strength, contributing to the overall robustness and longevity of the optical fiber.[1]

Quantitative Data Summary

The following tables summarize the key compositional and physical properties of this compound glass used in optical fiber technology.

Table 1: Typical Composition of this compound Glass for Optical Fibers

ComponentChemical FormulaConcentration (wt%)
SilicaSiO₂65 - 85%[4]
Boron TrioxideB₂O₃8 - 15%[4]
Sodium OxideNa₂O3 - 9%[4]
Aluminum OxideAl₂O₃1 - 7%[1][4]
Potassium OxideK₂O< 2%[4]

Table 2: Key Physical and Optical Properties

PropertyValue
Density2.23 g/cm³[4]
Maximum Operating Temperature300 - 480°C[3][4]
Coefficient of Thermal Expansion~3.3 x 10⁻⁶ /°C
Refractive Index~1.471[4]
Numerical Aperture (NA)0.22 - 0.87[3]
Wavelength Range400 - 1700 nm[3][5]

Experimental Protocols

This section details the fundamental experimental protocols for the fabrication and characterization of this compound optical fibers.

The MCVD process is a widely used technique for producing high-purity glass preforms, which are subsequently drawn into optical fibers.

Materials and Equipment:

  • High-purity precursor chemicals (e.g., SiCl₄, GeCl₄, BCl₃, AlCl₃)

  • High-purity oxygen gas

  • Silica substrate tube

  • Glass-working lathe

  • High-temperature furnace or hydrogen-oxygen torch

  • Mass flow controllers

  • Exhaust gas scrubber system

  • Fiber drawing tower with furnace, diameter monitor, and coating system

Procedure:

  • Substrate Tube Preparation: A high-purity silica tube is mounted on a glass-working lathe.

  • Chemical Deposition:

    • A controlled mixture of precursor chemical vapors (e.g., SiCl₄, BCl₃, and AlCl₃) and oxygen is passed through the rotating substrate tube.

    • A traversing hydrogen-oxygen torch or furnace heats the outside of the tube to temperatures around 1600°C.[1]

    • The heat causes the chemical precursors to react and deposit fine glass particles (soot) on the inner wall of the tube.

    • The composition of the deposited layers can be varied to create the desired refractive index profile for the core and cladding.

  • Sintering: As the heat source traverses, the deposited soot is vitrified into a solid, transparent glass layer.

  • Tube Collapse: After the deposition of the core and cladding layers is complete, the temperature is increased to collapse the tube into a solid glass rod known as a preform.

  • Fiber Drawing:

    • The preform is transferred to a fiber drawing tower.

    • The tip of the preform is heated in a furnace to its softening point.

    • A molten gob of glass falls and is pulled into a thin fiber.

    • A laser-based diameter gauge monitors the fiber diameter in real-time, and the drawing speed is adjusted to maintain a constant diameter.

    • A protective polymer coating is applied to the fiber before it is spooled.

Objective: To determine the refractive index profile and numerical aperture of the fabricated fiber.

Equipment:

  • Refracted Near-Field (RNF) profilometer or a similar refractive index profiling system

  • Optical power meter

  • Light source (e.g., laser diode)

  • Mode stripper

  • Far-field scanning system

Procedure for Refractive Index Profiling (RNF Method):

  • A short length of the fiber is cleaved to create a clean, flat end-face.

  • The fiber end is immersed in an index-matching fluid with a refractive index slightly higher than that of the cladding.

  • A focused laser beam is scanned across the fiber end-face.

  • The light that is not guided by the fiber (the refracted field) is collected by a detector.

  • The intensity of the refracted light is related to the refractive index at each point on the fiber core, allowing for the generation of a refractive index profile.

Procedure for Numerical Aperture Measurement:

  • A known length of the fiber is prepared with clean, cleaved ends.

  • Light from a broadband source is launched into one end of the fiber.

  • A mode stripper is applied near the input end to remove cladding modes.

  • The far-field intensity pattern emerging from the output end of the fiber is scanned using a photodetector mounted on a goniometer.

  • The numerical aperture is calculated from the full width at half maximum (FWHM) of the far-field radiation pattern.

Diagrams

Optical_Fiber_Fabrication_Workflow cluster_preform Preform Fabrication (MCVD) cluster_drawing Fiber Drawing A Substrate Tube Preparation B Chemical Vapor Deposition A->B C Sintering B->C D Tube Collapse C->D E Preform Heating D->E Transfer Preform F Fiber Drawing & Diameter Control E->F G Coating Application F->G H Spooling G->H

Caption: Workflow for optical fiber fabrication using the MCVD and fiber drawing processes.

Refractive_Index_Profile_Relationship cluster_composition Glass Composition cluster_properties Optical Properties SiO2 Silica (SiO₂) B2O3 Boron Trioxide (B₂O₃) (Lowers RI) RI_Cladding Cladding Refractive Index (n_cladding) B2O3->RI_Cladding Dopant Al2O3 Aluminum Oxide (Al₂O₃) (Raises RI) RI_Core Core Refractive Index (n_core) Al2O3->RI_Core Dopant NA Numerical Aperture (NA) RI_Core->NA RI_Cladding->NA

Caption: Relationship between glass composition and the resulting optical properties of the fiber.

Emerging Applications

The unique properties of this compound fibers are enabling advancements in several cutting-edge areas:

  • Hollow-Core Fibers: The low thermal expansion and high chemical durability of this compound glass make it an excellent material for creating the intricate microstructures required in hollow-core photonic crystal fibers.[1] These fibers guide light in an air core, potentially enabling data transmission at speeds approaching the speed of light in a vacuum.[1]

  • Multi-Core Fibers: To meet the ever-increasing demand for data capacity, multi-core fibers, which contain several light-guiding cores within a single cladding, are being developed.[1] this compound glass provides the necessary material stability and precise refractive index control for the fabrication of these complex structures.

  • Specialty Sensing Applications: The high numerical aperture achievable with borosilicate fibers makes them well-suited for spectroscopy and sensing applications that require efficient light collection.[5] Their biocompatibility and ability to be sterilized also make them valuable for in-vivo medical sensing.[3]

  • Enhanced Doping Techniques: The stable and pure glass matrix of this compound is an excellent host for advanced doping with rare-earth elements, nanoparticles, or quantum dots.[1] This allows for the development of fibers with enhanced signal amplification and reduced transmission losses for applications in fiber lasers and amplifiers.[1]

References

Application Notes and Protocols for Aluminum Borosilicate Glass in Electronic Substrate Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum borosilicate glass is a class of advanced materials renowned for its exceptional thermal stability, mechanical strength, and pristine surface quality, making it an indispensable component in the manufacturing of electronic substrates. Its unique combination of properties, including a low coefficient of thermal expansion (CTE) that closely matches that of silicon, excellent electrical insulation, and high chemical durability, enables the production of high-performance displays, semiconductors, and sensors. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the electronics and microfabrication fields, with a particular focus on alkali-free compositions critical for modern electronics. Furthermore, it explores the burgeoning application of these substrates in microfluidics for life sciences, including lab-on-a-chip and organ-on-a-chip systems, which are of increasing interest to the drug development community.

Material Properties

Alkali-free this compound glass is engineered to prevent the migration of alkali ions, which can be detrimental to the performance of thin-film transistors (TFTs) used in displays and other semiconductor devices. The composition is primarily based on silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), with the addition of boron trioxide (B₂O₃) and alkaline earth oxides to tailor its properties.[1][2]

Composition and Key Characteristics

The precise composition of this compound glass can vary depending on the specific application, but a typical formulation for electronic substrates is designed to be free of alkali metals like sodium and potassium.[1] This "alkali-free" nature is crucial for maintaining the electrical integrity of semiconductor devices built upon the glass.[1]

Table 1: Typical Composition of Alkali-Free this compound Glass for Electronic Substrates

ComponentWeight Percentage (%)
Silicon Dioxide (SiO₂)50 - 70
Aluminum Oxide (Al₂O₃)10 - 25
Boron Trioxide (B₂O₃)5 - 15
Alkaline Earth Oxides (e.g., CaO, MgO)5 - 15

Source: Synthesized from multiple sources.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound glass relevant to its application as an electronic substrate.

Table 2: Thermal Properties

PropertyTypical ValueSignificance in Electronic Substrate Manufacturing
Coefficient of Thermal Expansion (CTE) (20-300 °C)3.2 - 4.5 x 10⁻⁶ /KClosely matches silicon, minimizing stress during thermal cycling in fabrication and operation.[1]
Strain Point~666 °CAllows for high-temperature processing steps, such as polysilicon transistor fabrication.[3]
Max Operating Temperature500 - 600 °CEnsures stability and reliability of the electronic device under various operating conditions.[4]

Table 3: Mechanical Properties

PropertyTypical ValueSignificance in Electronic Substrate Manufacturing
Density2.4 - 2.6 g/cm³Enables lightweight and thin substrates for portable devices.[1][4]
Young's Modulus70 - 75 GPaProvides excellent rigidity and dimensional stability for handling and processing.[1][3]
Vickers Hardness>600 HVOffers high scratch and impact resistance, crucial for durable displays and touch panels.[4]
Flexural Strength (untreated)30 - 100 MPaIndicates the material's ability to withstand bending forces during manufacturing and use.[5]
Flexural Strength (ion-exchange strengthened)>400 MPaSignificantly enhanced strength for applications requiring high durability.[6]

Table 4: Electrical Properties

PropertyTypical ValueSignificance in Electronic Substrate Manufacturing
DC Volume Resistivity (at 25 °C)>10¹⁴ Ω·cmHigh electrical insulation prevents current leakage and ensures proper device function.[1]
Dielectric Constant (at 1 MHz)4.8 - 5.4Low dielectric constant is beneficial for high-frequency applications and reducing signal delay.[7][8]

Table 5: Optical Properties

PropertyTypical ValueSignificance in Electronic Substrate Manufacturing
Transmittance (Visible Spectrum)>90%Essential for high brightness and color accuracy in display applications.[1]
Refractive Index (nd)1.51 - 1.54Important for optical design and minimizing reflections in displays.[4]
Surface Roughness (Ra)< 0.5 nmAn atomically smooth surface is critical for the uniform deposition of thin films.[1]

Manufacturing Process: The Fusion Draw Method

The fusion draw process is a proprietary method used to produce large, thin, and pristine sheets of alkali-free this compound glass with exceptional flatness and surface quality, making it ideal for electronic substrates.[9]

ManufacturingWorkflow cluster_0 Raw Material Handling cluster_1 Melting & Forming cluster_2 Finishing & Inspection cluster_3 Final Product raw_materials High-Purity Raw Materials (Silica, Alumina, Boric Oxide, etc.) mixing Precise Batching & Mixing raw_materials->mixing melting Melting in Furnace (>1500°C) mixing->melting isopipe Molten Glass flows into Isopipe melting->isopipe fusion Fusion of two streams at the root isopipe->fusion drawing Downward Drawing & Cooling fusion->drawing cutting Cutting to Size drawing->cutting bevelling Edge Bevelling cutting->bevelling cleaning Cleaning bevelling->cleaning inspection Quality Inspection cleaning->inspection final_product Alkali-Free Aluminum Borosilicate Glass Substrate inspection->final_product

Figure 1: Manufacturing Workflow of this compound Glass via the Fusion Draw Process.

Chemical Strengthening: Ion-Exchange Process

To enhance the mechanical durability of this compound glass substrates, particularly for applications requiring high impact and scratch resistance such as cover glass for displays, an ion-exchange process is employed.[10] This process creates a compressive stress layer on the surface of the glass.[10]

IonExchangeProcess cluster_0 Initial State cluster_1 Process cluster_2 Final State glass_substrate Glass Substrate with Smaller Na+ Ions immersion Immersion in Molten Potassium Nitrate (KNO3) Bath (~450°C) glass_substrate->immersion ion_exchange Larger K+ Ions from Bath Replace Smaller Na+ Ions in Glass Surface immersion->ion_exchange compressive_stress Compressive Stress Layer Forms on the Surface ion_exchange->compressive_stress tensile_stress Compensating Tensile Stress in the Core compressive_stress->tensile_stress strengthened_glass Chemically Strengthened Glass Substrate tensile_stress->strengthened_glass

Figure 2: The Ion-Exchange Chemical Strengthening Process.

Experimental Protocols

The following protocols outline the standard methodologies for characterizing the key properties of this compound glass substrates.

Protocol 1: Determination of Flexural Strength (Modulus of Rupture) based on ASTM C158

Objective: To determine the flexural strength of the glass substrate, which is a measure of its tensile strength in bending.[1][3]

Apparatus:

  • Universal Testing Machine with a four-point bending fixture.[11]

  • Specimen supports and loading noses with appropriate radii.

  • Micrometer for measuring specimen dimensions.

Procedure:

  • Specimen Preparation: Cut rectangular specimens of the glass substrate. The standard recommends specific dimensions, and the surfaces should be free of visible flaws.[3]

  • Measurement: Accurately measure the width and thickness of each specimen at several points.

  • Test Setup: Place the specimen on the two supporting noses of the four-point bending fixture. The distance between the outer supports (support span) and the inner supports (loading span) should be recorded.

  • Loading: Apply a compressive load to the specimen at a constant rate until fracture occurs. For annealed glass, the stress rate should be approximately 1.1 ± 0.2 MPa/s.[1]

  • Data Recording: Record the breaking load.

  • Calculation: The modulus of rupture (MOR) is calculated using the following formula for a four-point bend test: MOR = (3 * P * (L - a)) / (2 * b * d²) Where:

    • P = Breaking load

    • L = Support span

    • a = Loading span

    • b = Specimen width

    • d = Specimen thickness

Protocol 2: Determination of DC Volume Resistivity based on ASTM C657

Objective: To measure the DC volume resistivity of the glass, which is a critical parameter for its performance as an electrical insulator.[5]

Apparatus:

  • DC power source.

  • Electrometer or picoammeter.

  • Test chamber with controlled temperature and humidity.

  • Guarded electrode system.

Procedure:

  • Specimen Preparation: Use a flat, polished glass specimen with a thickness between 1 mm and 10 mm.[5] The surfaces should be clean to avoid surface conduction.

  • Electrode Application: Apply conductive electrodes to the opposing surfaces of the specimen. A guard electrode is used to minimize the effects of surface leakage currents.

  • Test Conditions: Place the specimen in the test chamber and allow it to stabilize at the desired temperature and humidity.[5]

  • Voltage Application: Apply a DC voltage across the specimen. The voltage should be high enough to produce a measurable current but not so high as to cause dielectric breakdown.[5]

  • Current Measurement: Measure the steady-state current flowing through the specimen after the initial charging effects have dissipated.

  • Calculation: The DC volume resistivity (ρ) is calculated using the formula: ρ = (A / t) * (V / I) Where:

    • A = Area of the guarded electrode

    • t = Thickness of the specimen

    • V = Applied voltage

    • I = Measured current

Protocol 3: Determination of Linear Thermal Expansion based on ASTM E228

Objective: To measure the coefficient of linear thermal expansion (CTE) of the glass, which is crucial for assessing its compatibility with other materials in an electronic device.[4][8]

Apparatus:

  • Push-rod dilatometer with a furnace capable of controlled heating rates.[4]

  • Displacement sensor (e.g., LVDT).

  • Temperature sensor (e.g., thermocouple).

Procedure:

  • Specimen Preparation: Prepare a rectangular or cylindrical specimen of a specified length. The ends should be flat and parallel.

  • Calibration: Calibrate the dilatometer using a certified reference material with a known CTE.[8]

  • Test Setup: Place the specimen in the dilatometer sample holder. The push-rod should be in contact with the end of the specimen.[4]

  • Heating Program: Heat the specimen at a controlled rate (e.g., 3-5 °C/min) over the desired temperature range.

  • Data Acquisition: Continuously record the change in specimen length and the corresponding temperature.

  • Calculation: The mean coefficient of linear thermal expansion (α) over a temperature range (T₁ to T₂) is calculated as: α = (ΔL / L₀) / ΔT Where:

    • ΔL = Change in length

    • L₀ = Initial length at T₁

    • ΔT = T₂ - T₁

Applications in Electronic Substrate Manufacturing

The superior properties of this compound glass make it the material of choice for a wide range of applications in the electronics industry.

PropertiesToApplications cluster_0 Key Properties cluster_1 Applications low_cte Low CTE displays Flat Panel Displays (LCD, OLED) low_cte->displays semiconductors Semiconductor Packaging (Interposers, TGV) low_cte->semiconductors high_strength High Mechanical Strength high_strength->displays sensors Image Sensors, Touch Panels high_strength->sensors alkali_free Alkali-Free Composition alkali_free->displays alkali_free->semiconductors high_transparency High Optical Transparency high_transparency->displays high_transparency->sensors smooth_surface Pristine Surface smooth_surface->displays smooth_surface->semiconductors microfluidics Lab-on-a-Chip, Organ-on-a-Chip smooth_surface->microfluidics

Figure 3: Relationship between Key Properties and Applications.
  • Flat Panel Displays (LCD, OLED): The dimensional stability provided by the low CTE is critical for the precise alignment of display components during manufacturing and operation. The alkali-free nature prevents ion contamination that can degrade the performance of thin-film transistors (TFTs).[1][3]

  • Semiconductor Packaging: this compound glass is used as an interposer material and for through-glass vias (TGVs) due to its thermal stability, electrical insulation, and CTE match with silicon.

  • Sensors: The high optical transparency and surface quality are essential for image sensors and touch panels. The mechanical durability ensures a long service life.

  • Microfluidics for Life Sciences (Lab-on-a-Chip/Organ-on-a-Chip): The chemical inertness, optical transparency, and smooth surface of borosilicate glass make it an excellent substrate for fabricating microfluidic devices.[12] These devices allow for the precise manipulation of small fluid volumes, enabling applications in drug discovery, diagnostics, and cell biology.[12] The ability to create intricate channel networks on a stable and transparent platform is crucial for real-time monitoring of biological processes.

Conclusion

This compound glass, particularly in its alkali-free form, is a cornerstone material in the advancement of electronic devices. Its well-characterized thermal, mechanical, electrical, and optical properties, combined with mature manufacturing and strengthening processes, provide a reliable and high-performance platform for a multitude of applications. The continued development of this material is expected to enable further innovations in flexible displays, advanced semiconductor packaging, and sophisticated microfluidic systems for biomedical research.

References

Application Notes and Protocols: Lightweight Aluminum Matrix Composites with Borosilicate Glass Reinforcement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lightweight aluminum matrix composites (AMCs) reinforced with borosilicate glass. This document details the material's properties, potential applications, and standardized protocols for fabrication and characterization, aiming to facilitate further research and development in this area. The inclusion of borosilicate glass as a reinforcement in an aluminum matrix offers a cost-effective and lightweight alternative to traditional monolithic alloys, with enhanced mechanical properties suitable for various high-performance applications.[1][2][3][4]

Applications

The unique properties of aluminum-borosilicate glass composites, such as high specific strength, improved hardness, and enhanced wear resistance, make them suitable for a range of industrial applications.[1][2][4] Key sectors include:

  • Aerospace and Automotive: The lightweight nature of these composites contributes to fuel efficiency, making them ideal for manufacturing various components in these industries.[1][2]

  • Structural Components: Their improved strength and stiffness compared to the base aluminum alloy allow for their use in various structural applications.[2]

  • Marine Applications: The inherent corrosion resistance of aluminum alloys, coupled with the enhancements from the reinforcement, suggests potential for use in marine environments.

Data Presentation: Mechanical Properties

The addition of borosilicate glass powder as a reinforcement significantly influences the mechanical properties of the aluminum matrix. The following tables summarize the quantitative data from various studies, showcasing the improvements achieved with different weight percentages (wt%) of borosilicate glass in different aluminum alloy matrices.

Table 1: Mechanical Properties of AA7075 Aluminum Alloy Matrix Composites Reinforced with Borosilicate Glass Powder

PropertyUnreinforced AA70753 wt% Borosilicate Glass6 wt% Borosilicate Glass9 wt% Borosilicate Glass
Ultimate Tensile Strength (MPa) 140--197 (+40.71%)[1]
Hardness (Vickers Hardness - HV) ---Increased by 21.21%[1]
Impact Strength (J) ---Increased by 34.37%[1]
Density (g/cm³) Decreased with reinforcement[1]---
Porosity (%) Decreased with reinforcement[1]---

Table 2: Mechanical Properties of AA8011 Aluminum Alloy Matrix Composites Reinforced with Waste Borosilicate Glass Powder

PropertyUnreinforced AA80113 wt% Borosilicate Glass6 wt% Borosilicate Glass9 wt% Borosilicate Glass
Microhardness (HV) 70--89 (+27.14%)[2]
Ultimate Tensile Strength (UTS) (MPa) 155--212 (+36.77%)[2]
Impact Strength -Decreased with reinforcement[2]Decreased with reinforcement[2]Decreased by up to 34.28%[2]
Void Content (%) ---Reduced by up to 43.25%[2]

Table 3: Mechanical Properties of Scrap Aluminium Engine Head (SAEH) Matrix Composites Reinforced with Scrap Borosilicate Glassware (SBG)

PropertyAs-cast SAEHSAEH + SBG
Ultimate Tensile Strength (MPa) 70.3117.3[5]
Ultimate Compressive Strength (MPa) 513.7700.67[5]
Hardness (HRB) 32.5643.33[5]
Impact Strength (Joules) 1.41.8[5]
Porosity (%) 14.289.97[5]

Experimental Protocols

The following sections provide detailed methodologies for the fabrication and characterization of aluminum-borosilicate glass composites, based on established research practices.

Fabrication Protocol: Stir Casting

Stir casting is a cost-effective and widely used liquid metallurgy technique for producing metal matrix composites with a uniform distribution of reinforcement particles.[1][2][5][6][7]

Materials and Equipment:

  • Aluminum alloy (e.g., AA7075, AA8011, Al2024) ingots

  • Borosilicate glass powder (particle size typically in the micrometer range)

  • Graphite (B72142) crucible

  • Resistance heating furnace

  • Mechanical stirrer with a graphite impeller

  • Pre-heated permanent mold

  • Inert gas supply (e.g., Argon)

Procedure:

  • Matrix Preparation: Place the aluminum alloy ingots into the graphite crucible and melt them in the resistance heating furnace. The melting temperature should be maintained above the liquidus temperature of the specific alloy (e.g., 720°C for Al7075).[8]

  • Reinforcement Preheating: Pre-heat the borosilicate glass powder to a temperature of around 400-850°C.[2][8] This step is crucial to remove moisture and improve wettability between the molten aluminum and the glass particles.

  • Vortex Creation: Once the aluminum alloy is completely molten, create a vortex in the melt using the mechanical stirrer. The stirring speed is typically maintained around 300-500 rpm.[2][9]

  • Reinforcement Addition: Gradually introduce the pre-heated borosilicate glass powder into the vortex of the molten aluminum. This method facilitates a more uniform distribution of the reinforcement.

  • Stirring: Continue stirring for a duration of 5-10 minutes to ensure a homogeneous mixture and good interfacial bonding between the matrix and the reinforcement.[2]

  • Casting: After stirring, pour the molten composite into a pre-heated permanent mold.

  • Solidification: Allow the composite to solidify at room temperature.

Characterization Protocols

Objective: To examine the distribution of borosilicate glass particles within the aluminum matrix and to identify any casting defects.

Equipment:

  • Scanning Electron Microscope (SEM)

  • Energy Dispersive X-ray Spectroscopy (EDX/EDS)

  • Metallographic polishing equipment

  • Etching reagents (e.g., Keller's reagent)

Procedure:

  • Sample Preparation: Cut specimens from the cast composite.

  • Grinding and Polishing: Use standard metallographic techniques to grind and polish the specimen surface to a mirror finish.

  • Etching: Etch the polished surface with an appropriate reagent to reveal the microstructure.

  • SEM Analysis: Examine the etched surface using an SEM to observe the distribution of the reinforcement particles.

  • EDX/EDS Analysis: Use EDX/EDS to confirm the elemental composition of the matrix and the reinforcement particles.[2]

a) Tensile Test

Objective: To determine the ultimate tensile strength (UTS) and ductility of the composite.

Standard: ASTM E8/E8M[5][9]

Equipment:

  • Universal Testing Machine (UTM)

Procedure:

  • Specimen Machining: Machine tensile test specimens from the cast composite according to the dimensions specified in the ASTM E8/E8M standard.

  • Testing: Conduct the tensile test at room temperature using a UTM at a constant cross-head velocity (e.g., 0.5 mm/minute).[1]

  • Data Acquisition: Record the load and displacement data to plot a stress-strain curve and determine the UTS and percentage elongation.

b) Hardness Test

Objective: To measure the resistance of the composite to localized plastic deformation.

Equipment:

  • Vickers or Rockwell hardness tester

Procedure:

  • Sample Preparation: Ensure the surface of the test sample is flat, smooth, and polished.

  • Indentation: Apply a specified load for a set duration using the indenter. For Vickers micro-hardness, a load of 20 gf for 10 seconds is common.[10]

  • Measurement: Measure the dimensions of the indentation to calculate the hardness value. Take an average of multiple readings at different locations on the sample.

c) Wear Test

Objective: To evaluate the wear resistance of the composite material.

Equipment:

  • Pin-on-disc wear testing machine[1][2]

Procedure:

  • Specimen Preparation: Prepare a pin-shaped specimen from the composite material.

  • Testing: Press the pin against a rotating disc made of a standard material (e.g., hardened steel) under a specific applied load and sliding velocity.

  • Measurement: Measure the weight loss of the pin specimen over a certain sliding distance to determine the wear rate.

Visualizations

The following diagrams illustrate the key workflows in the fabrication and characterization of aluminum-borosilicate glass composites.

experimental_workflow cluster_fabrication Fabrication: Stir Casting cluster_characterization Characterization prep_matrix 1. Melt Aluminum Alloy vortex 3. Create Vortex in Molten Aluminum prep_matrix->vortex prep_reinforcement 2. Preheat Borosilicate Glass add_reinforcement 4. Add Reinforcement to Vortex prep_reinforcement->add_reinforcement vortex->add_reinforcement stir 5. Stir for Homogeneous Mixture add_reinforcement->stir casting 6. Pour into Mold and Solidify stir->casting microstructure Microstructural Analysis (SEM/EDX) casting->microstructure tensile Tensile Test (UTM) casting->tensile hardness Hardness Test casting->hardness wear Wear Test (Pin-on-Disc) casting->wear

Caption: Experimental workflow for fabrication and characterization.

logical_relationship cluster_properties Resulting Properties reinforcement Increased wt% of Borosilicate Glass properties Improved Mechanical Properties reinforcement->properties uts Increased Ultimate Tensile Strength properties->uts hardness_increase Increased Hardness properties->hardness_increase wear_resistance Enhanced Wear Resistance properties->wear_resistance impact_strength Variable Impact Strength properties->impact_strength

Caption: Relationship between reinforcement and properties.

References

The Pivotal Role of Aluminum Oxide in Enhancing Borosilicate Glass Properties for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-BG-AL2O3-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document delineates the critical role of aluminum oxide (Al₂O₃) in tailoring the physicochemical properties of borosilicate glass. The incorporation of alumina (B75360) as an intermediate network former significantly enhances the chemical durability, thermal resistance, and mechanical robustness of the glass, making it an indispensable material for laboratory apparatus and pharmaceutical packaging. This application note provides a detailed overview of the structural effects of Al₂O₃, quantitative data on property improvements, and standardized protocols for evaluating these key characteristics.

Introduction: The Structural Significance of Al₂O₃ in the Borosilicate Network

Borosilicate glass is renowned for its low coefficient of thermal expansion and high chemical resistance, properties primarily attributed to its silica (B1680970) (SiO₂) and boron trioxide (B₂O₃) network-forming constituents. The addition of aluminum oxide, typically in concentrations ranging from 1% to 10%, further refines these properties.[1] Alumina acts as an intermediate, capable of participating in the glass network structure.

In the presence of alkali metal oxides (like Na₂O), aluminum ions (Al³⁺) can adopt a four-fold coordination ([AlO₄]⁻), similar to silicon, and become incorporated into the silicate (B1173343) network.[2][3] This incorporation has a profound impact on the glass structure:

  • Network Polymerization: The formation of [AlO₄]⁻ tetrahedra, charge-balanced by alkali ions, increases the overall connectivity and polymerization of the glass network.[4][5] This strengthened network is more resistant to chemical attack and mechanical stress.

  • Boron Coordination: The addition of Al₂O₃ influences the coordination of boron atoms. Spectroscopic studies have shown that as Al₂O₃ content increases, four-fold coordinated boron ([BO₄]⁻) is converted into three-fold coordinated boron ([BO₃]).[2][3] This structural rearrangement contributes to changes in the glass's mechanical and thermal properties.

The following diagram illustrates the effect of Al₂O₃ on the borosilicate glass network.

Figure 1: Al₂O₃ in the borosilicate network.

Impact on Key Glass Properties: Quantitative Data

The addition of Al₂O₃ results in measurable improvements in the chemical durability, thermal properties, and mechanical strength of borosilicate glass.

Chemical Durability

Alumina significantly enhances the resistance of borosilicate glass to chemical attack, a critical factor for pharmaceutical vials and laboratory glassware.[6][7] This improved durability is attributed to the more robust, highly polymerized glass network, which is less susceptible to hydrolysis.[4] The presence of alumina slows down the leaching of glass constituents, such as sodium and boron, into aqueous solutions.[8] However, it's important to note that the pH of the solution and the presence of chelating agents can influence the leaching of aluminum itself.[6][9]

PropertyBorosilicate GlassAluminoborosilicate GlassReference
Hydrolytic Resistance GoodExcellent[7][10]
Acid Resistance HighVery High[11]
Alkali Resistance ModerateGood[11]
Aluminum Leaching (pH 7) Varies with bufferLower than some borosilicates[9][12]

Table 1: Comparative Chemical Durability.

Thermal Properties

The incorporation of Al₂O₃ generally leads to an increase in the glass transition temperature (Tg) and softening temperature (Ts).[13] This indicates that aluminoborosilicate glasses can withstand higher operating temperatures.[7] While some studies report an increase in the coefficient of thermal expansion (CTE) with Al₂O₃ addition[13][14], others suggest that specific compositions can achieve a low CTE, which is crucial for thermal shock resistance.[15][16]

PropertyEffect of Increasing Al₂O₃Reference
Glass Transition Temperature (Tg) Increases[13][17]
Softening Temperature (Ts) Increases[13]
Coefficient of Thermal Expansion (α) Generally Increases[13][14]
Thermal Shock Resistance HighVery High

Table 2: Influence of Al₂O₃ on Thermal Properties.

Mechanical Properties

The effect of Al₂O₃ on the mechanical properties of borosilicate glass is complex. While some studies indicate that an increase in Al₂O₃ content leads to a softening of the glass, it paradoxically enhances crack resistance.[2][3] Conversely, other research on barium aluminoborosilicate glasses shows that hardness and Young's modulus increase with higher Al₂O₃ concentrations, correlating with the rise in glass transition temperature.[17] This suggests that the overall composition plays a significant role in the final mechanical response.

PropertyEffect of Increasing Al₂O₃Reference
Hardness (Vickers) Can increase or decrease depending on composition[2][17]
Young's Modulus Can increase[5][17]
Crack Resistance Enhanced[2][3]
Bending Strength 180–220 MPa (Aluminosilicate)[7]

Table 3: Influence of Al₂O₃ on Mechanical Properties.

Experimental Protocols

To evaluate the properties of aluminoborosilicate glass, standardized testing procedures are essential. The following are detailed protocols for key experiments.

Protocol for Chemical Durability Testing (Modified from ASTM C1285)

This protocol determines the chemical durability by measuring the release of glass constituents into a test solution.

Objective: To quantify the leaching of elements from the glass surface into a specified leachant under controlled conditions.

Materials and Equipment:

  • Glass sample (crushed and sieved to 74-149 µm particle size)

  • Stainless steel vessel with a sealed lid

  • ASTM Type I water

  • Oven capable of maintaining 90 ± 2°C

  • Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or similar analytical instrument

  • pH meter

  • Filtration apparatus (0.45 µm filter)

Procedure:

  • Sample Preparation: Crush the glass sample and sieve to obtain particles between 74-149 µm. Clean the particles to remove fines.

  • Leaching: Place a known mass (e.g., 1 g) of the sized glass grains into a pre-cleaned stainless steel vessel.

  • Add a volume of ASTM Type I water equal to 10 mL per gram of glass.

  • Seal the vessel tightly.

  • Incubation: Place the vessel in an oven at 90 ± 2°C for 7 days.

  • Leachate Analysis: After 7 days, remove the vessel and allow it to cool to room temperature.

  • Measure the pH of the leachate.

  • Filter the leachate through a 0.45 µm filter.

  • Analyze the filtered leachate for the concentration of silicon, boron, aluminum, sodium, and other relevant elements using ICP-AES.

Data Analysis: Calculate the normalized mass loss (NLᵢ) for each element (i) using the following equation: NLᵢ = (Cᵢ * V) / (SA * fᵢ) Where:

  • Cᵢ = concentration of element i in the leachate (g/L)

  • V = volume of the leachate (L)

  • SA = surface area of the glass sample (m²)

  • fᵢ = mass fraction of element i in the glass

Figure 2: Chemical durability testing workflow.
Protocol for Thermal Shock Resistance Testing (Based on ASTM C149)

This test evaluates the ability of a glass container to withstand sudden and extreme temperature changes.[18][19]

Objective: To determine the relative thermal shock resistance of glass containers.

Materials and Equipment:

  • Glass containers to be tested

  • Hot water bath with temperature control (e.g., 60-90°C)

  • Cold water bath with temperature control (e.g., 0-20°C)

  • Basket for holding containers upright

  • Timer

  • Magnifying tool for visual inspection

Procedure:

  • Temperature Stabilization: Bring the hot and cold water baths to the desired, stable temperatures.

  • Hot Bath Immersion: Place the glass containers in the basket and immerse them in the hot water bath for a specified duration (e.g., 1-2 minutes) to ensure they reach a uniform temperature.[19]

  • Rapid Transfer: Immediately transfer the basket from the hot water bath to the cold water bath. The transfer should be swift to induce thermal shock.

  • Cold Bath Immersion: Keep the containers immersed in the cold water bath for the same duration as in the hot bath.

  • Inspection: Remove the containers from the cold water bath and carefully inspect them for any signs of damage, such as cracks, chips, or fractures.[19] Visual inspection can be aided by a magnifying tool.

  • Pass/Fail Criteria: Record the result as "pass" if no damage is observed, and "fail" if any damage is present.[19] The test can be repeated with increasing temperature differentials to determine the failure point.

ThermalShockProtocol start Start hot_bath Immerse in Hot Water Bath (e.g., 60-90°C for 1-2 min) start->hot_bath transfer Rapid Transfer hot_bath->transfer cold_bath Immerse in Cold Water Bath (e.g., 0-20°C for 1-2 min) transfer->cold_bath inspect Inspect for Damage (Cracks, Chips) cold_bath->inspect decision Damage Observed? inspect->decision pass Pass decision->pass No fail Fail decision->fail Yes

Figure 3: Thermal shock resistance testing protocol.
Protocol for Vickers Hardness Test (Based on ASTM E384)

This method measures the hardness of the glass by indenting the surface with a diamond pyramid.[20][21][22]

Objective: To determine the Vickers hardness number (HV) of the glass surface.

Materials and Equipment:

  • Vickers hardness tester with a diamond pyramid indenter (136° apex angle)

  • Polished glass sample with a smooth, flat surface

  • Microscope for measuring indentation diagonals

Procedure:

  • Sample Preparation: Ensure the glass surface to be tested is smooth, polished, and free from any defects or scratches that could interfere with the indentation.[23]

  • Indentation:

    • Place the sample securely on the tester's stage.

    • Apply a controlled force (load) to the diamond indenter, pressing it into the glass surface. The load and duration are typically standardized (e.g., 10-15 seconds).[24]

  • Measurement:

    • After removing the load, use the microscope to measure the lengths of the two diagonals of the resulting square-based pyramidal indentation.

  • Calculation: Calculate the Vickers hardness number (HV) using the formula: HV = 1.854 * (F / d²) Where:

    • F = applied force (in kgf)

    • d = average length of the two diagonals (in mm)

Figure 4: Vickers hardness testing workflow.

Conclusion

The incorporation of aluminum oxide is a key strategy for enhancing the performance of borosilicate glass for demanding scientific and pharmaceutical applications. By acting as a network former, Al₂O₃ improves the chemical durability, thermal resistance, and mechanical properties of the glass. The provided data and protocols offer a framework for researchers and drug development professionals to understand and evaluate the superior characteristics of aluminoborosilicate glass, ensuring the selection of the most appropriate and reliable materials for their critical applications.

References

Application Notes and Protocols for the Use of Aluminum Borosilicate Glass in Harsh Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate glass is a material of choice for applications demanding high chemical resistance and thermal stability, particularly in harsh chemical environments encountered in pharmaceutical manufacturing, drug development, and laboratory research. Its unique composition, incorporating silica, boron trioxide, and aluminum oxide, imparts superior durability compared to standard soda-lime glass.[1] This document provides detailed application notes, experimental protocols for evaluating chemical resistance, and quantitative data on the performance of this compound glass in aggressive media.

Application Notes

This compound glass is highly resistant to chemical attack from a wide range of substances, including most acids, alkalis, and organic solvents.[2] This inertness is crucial for maintaining the purity and stability of pharmaceutical preparations and for ensuring the integrity of experimental results in laboratory settings.[3]

Key Advantages in Harsh Chemical Environments:

  • Minimal Leaching: The strong glass network minimizes the leaching of alkali ions (like Na+) into solutions, which is critical for preventing pH shifts and contamination of sensitive drug formulations.[4]

  • High Thermal Shock Resistance: Its low coefficient of thermal expansion allows it to withstand rapid temperature changes without fracturing, making it suitable for processes involving sterilization or reactions at elevated temperatures.[1]

  • Mechanical Strength: The addition of aluminum oxide enhances the mechanical strength and durability of the glass, reducing the risk of breakage during handling and processing.[1]

  • Optical Clarity: Its transparency allows for easy visual inspection of contents, a critical requirement in many pharmaceutical and laboratory applications.[4]

Typical Applications:

  • Pharmaceutical Packaging: Vials, ampoules, and pre-filled syringes for parenteral drugs.[4]

  • Laboratory Glassware: Beakers, flasks, and reaction vessels for chemical synthesis and analysis.[4]

  • Process Equipment: Components for chemical reactors and pipelines in industrial settings.

Quantitative Data on Chemical Resistance

The following tables summarize quantitative data on the leaching of key elements from this compound and related borosilicate glasses under various chemical stress conditions. This data is essential for understanding the material's performance and for conducting risk assessments in specific applications.

Table 1: Elemental Leaching in Acidic and Neutral Environments

Glass TypeLeaching MediumTemperature (°C)DurationElementNormalized Leaching Rate (g/m²·day)Reference
Sodium AluminoborosilicateHCl (pH=2)Ambient12 hoursNaVaries with B/Al+Si ratio[5]
Sodium AluminoborosilicateHCl (pH=2)Ambient12 hoursAlVaries with B/Al+Si ratio[5]
Sodium AluminoborosilicateHCl (pH=2)Ambient12 hoursBVaries with B/Al+Si ratio[5]
Sodium AluminoborosilicateHCl (pH=2)Ambient12 hoursSiVaries with B/Al+Si ratio[5]
Borosilicate (simulated waste)Deionized Water907 daysB3-62 mg/L (in leachate)[6]
Borosilicate (simulated waste)Deionized Water907 daysLi3-62 mg/L (in leachate)[6]
Borosilicate (simulated waste)Deionized Water907 daysNa3-62 mg/L (in leachate)[6]
Borosilicate (simulated waste)Deionized Water907 daysSi39-101 mg/L (in leachate)[6]

Table 2: Alkali Release in Hydrolytic Resistance Tests

Glass TypeTest StandardTemperature (°C)DurationMeasurementResultReference
Soda-lime (for comparison)ISO 7199860 minVolume of 0.01 M HCl to neutralize released alkaliClassification based on acid consumption[7][8]
BorosilicateISO 72012160 minVolume of 0.01 M HCl to neutralize released alkaliClassification based on acid consumption[3][9]
Pharmaceutical GlassUSP <660> Powdered Glass Test12130 minTitration with 0.02N H₂SO₄Volume of acid consumed[10]
Treated Soda-Lime GlassUSP <660> Water Attack Test12130 minTitration with 0.02N H₂SO₄Volume of acid consumed[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in evaluating the chemical resistance of this compound glass are provided below.

Protocol 1: Hydrolytic Resistance of Glass Grains at 98°C (Based on ISO 719)

Objective: To determine the hydrolytic resistance of glass grains by measuring the amount of alkali released into water at 98°C.

Materials and Equipment:

  • Glass containers to be tested

  • Hardened steel mortar and pestle

  • Sieves with mesh sizes of 300 µm and 500 µm[8]

  • Acetone (B3395972)

  • Grade 2 water (carbon-dioxide-free, pH 5.5 ± 0.1)[7]

  • Class A volumetric flasks (50 ml) made of hydrolytically resistant glass (e.g., Type I)[9]

  • Heating bath capable of maintaining 98°C ± 0.2°C[7]

  • 0.01 mol/L Hydrochloric acid (HCl) solution

  • Methyl red indicator solution[7]

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Crush the glass articles using the mortar and pestle.[8]

    • Sieve the crushed glass and collect the grains that pass through the 500 µm sieve but are retained on the 300 µm sieve.[8]

    • Wash the collected grains with acetone in an ultrasonic bath to remove any contaminants.[8]

    • Dry the cleaned grains in an oven at 140°C.[8]

  • Extraction:

    • Accurately weigh 2.00 g of the dried glass grains into three separate 50 ml volumetric flasks.[7]

    • Prepare a blank flask with no glass grains.

    • Fill all flasks to the 50 ml mark with grade 2 water.[7]

    • Place the flasks in the heating bath and heat to 98°C. Maintain this temperature for 60 minutes.

    • After 60 minutes, rapidly cool the flasks under running water.[7]

  • Titration:

    • Pipette 25 ml of the supernatant from each sample flask and the blank flask into separate conical flasks.

    • Add two drops of methyl red indicator to each conical flask.[7]

    • Titrate the contents of each flask with the 0.01 mol/L HCl solution until the color changes to an orange-red endpoint.[7]

    • Record the volume of HCl consumed for each sample and the blank.

Calculation:

The hydrolytic resistance is classified based on the volume of HCl consumed, as specified in the ISO 719 standard.

Protocol 2: Chemical Resistance of Glass Containers (Based on ASTM C225)

Objective: To evaluate the resistance of glass containers to chemical attack under autoclave conditions.

Test Methods:

  • Test Method B-A: For containers intended for products with a pH under 5.0, using a dilute acid as the attacking medium.[2]

  • Test Method B-W: For containers intended for products with a pH of 5.0 or over, using distilled water as the attacking medium.[2]

  • Test Method P-W: A hydrolytic autoclave test on powdered glass samples, often used for small containers or to assess the bulk glass resistance.[2]

General Procedure (for Test Method B-W):

  • Sample Preparation:

    • Select a sufficient number of glass containers. For containers smaller than 168 cm³, enough should be used to combine their contents to yield 100 ml per test set.

    • Rinse the containers with purified water.

  • Autoclave Procedure:

    • Fill each container to 90% of its overflow capacity with high-purity water.

    • Cover each container with a chemically resistant glass beaker or cap.

    • Place the containers in an autoclave.

    • Heat the autoclave to 121°C and maintain this temperature for 60 minutes.

    • After the cycle, cool the autoclave at a controlled rate to atmospheric pressure.

  • Titration:

    • Cool the containers and their contents to room temperature.

    • Combine the liquids from the containers.

    • Pipette a 100 ml portion of the combined liquid into a flask.

    • Add methyl red indicator and titrate with 0.020 N sulfuric acid.

    • The volume of acid consumed indicates the amount of alkali leached from the glass.

Visualizations

The following diagrams illustrate the experimental workflows for testing the chemical resistance of this compound glass.

Experimental_Workflow_ISO_719 start Start prep Sample Preparation: Crush, Sieve (300-500 µm), Wash, Dry start->prep weigh Weigh 2g of Glass Grains prep->weigh extract Extraction: Add 50ml Grade 2 Water weigh->extract heat Heat at 98°C for 60 min extract->heat cool Rapid Cooling heat->cool titrate Titration: 25ml Supernatant with 0.01M HCl and Methyl Red Indicator cool->titrate classify Classify Resistance based on HCl Volume Consumed titrate->classify end End classify->end

Caption: Workflow for ISO 719 Hydrolytic Resistance Test.

Experimental_Workflow_ASTM_C225 start Start select_method Select Test Method (B-A, B-W, or P-W) start->select_method prep_container Prepare Containers: Rinse, Fill to 90% with Attacking Medium select_method->prep_container autoclave Autoclave at 121°C for 60 min prep_container->autoclave cool Controlled Cooling autoclave->cool titrate Titration: 100ml of Extract with 0.02N H₂SO₄ and Methyl Red Indicator cool->titrate evaluate Evaluate Chemical Attack based on Acid Volume Consumed titrate->evaluate end End evaluate->end

Caption: Workflow for ASTM C225 Chemical Resistance Test.

Leaching_Mechanism glass This compound Glass (Bulk Material) interface Glass-Solution Interface glass->interface environment Harsh Chemical Environment (Aqueous Solution) environment->interface ion_exchange Ion Exchange: Na⁺ (glass) ↔ H⁺/H₃O⁺ (solution) interface->ion_exchange Initial Attack network_dissolution Network Dissolution: Breakdown of Si-O-B and Si-O-Al bonds interface->network_dissolution Prolonged Exposure leaching Leaching of Constituent Ions (Na⁺, B³⁺, Al³⁺, Si⁴⁺) ion_exchange->leaching network_dissolution->leaching

Caption: Mechanisms of Chemical Attack on Glass.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Aluminum Borosilicate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of aluminum borosilicate nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound nanoparticles?

A1: The most prevalent methods for synthesizing this compound nanoparticles are the sol-gel, co-precipitation, and hydrothermal techniques. The sol-gel method offers excellent control over particle size and morphology.[1][2] Co-precipitation is a simpler and more rapid method suitable for large-scale production.[3][4][5] The hydrothermal method allows for the synthesis of highly crystalline nanoparticles at elevated temperatures and pressures.[6][7][8][9]

Q2: How can I control the particle size of the synthesized nanoparticles?

A2: Particle size can be controlled by carefully adjusting several experimental parameters. In the sol-gel method, the pH of the solution, the concentration of precursors, the water-to-precursor molar ratio, and the reaction temperature are critical factors.[1][2] For instance, in the synthesis of alumina (B75360) nanoparticles, decreasing the pH from 12 to 2.5 can reduce the particle size from approximately 750 nm to 70 nm.

Q3: What causes nanoparticle agglomeration, and how can it be prevented?

A3: Nanoparticles have a high surface energy, which makes them prone to agglomeration to reduce this energy.[10] Agglomeration can be prevented by using stabilizing agents or surfactants, controlling the pH to ensure electrostatic repulsion between particles, and employing techniques like sonication to disperse the particles during synthesis.[11] Surface modification of the nanoparticles can also prevent agglomeration.

Q4: How does the calcination temperature affect the final nanoparticle product?

A4: Calcination temperature significantly influences the crystallinity, phase, and purity of the final this compound nanoparticles.[12][13][14][15][16] For alumina nanoparticles, different crystalline phases (gamma, theta, alpha) are formed at different temperature ranges.[16][17] The optimal calcination temperature will depend on the desired properties of the nanoparticles for a specific application. Increasing the calcination temperature generally leads to an increase in crystallite size and a decrease in surface area.[15]

Q5: How can I ensure the incorporation of all three components (Aluminum, Boron, and Silicon) into the nanoparticles?

A5: Ensuring the formation of a homogenous multi-component nanoparticle requires careful control over the reaction kinetics of the different precursors. Using precursors with similar hydrolysis and condensation rates in the sol-gel method is crucial. Characterization techniques such as Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the elemental composition of the synthesized nanoparticles.[18][19][20]

Troubleshooting Guides

Problem 1: Poor Control Over Particle Size and Broad Size Distribution
Possible Cause Suggested Solution
Incorrect pH Optimize the pH of the reaction mixture. For sol-gel synthesis, a lower pH generally leads to smaller particle sizes.
Inappropriate Precursor Concentration Adjust the concentration of aluminum, boron, and silicon precursors. Higher precursor concentrations can sometimes lead to larger particles and aggregates.
Inefficient Mixing Ensure vigorous and uniform stirring throughout the synthesis process to promote homogeneous nucleation and growth.
Temperature Fluctuations Maintain a constant and uniform temperature during the reaction.
Problem 2: Significant Agglomeration of Nanoparticles
Possible Cause Suggested Solution
High Surface Energy of Nanoparticles Introduce a capping agent or surfactant (e.g., PVP) to stabilize the nanoparticles and prevent them from clumping together.[21]
Inadequate Surface Charge Adjust the pH to be far from the isoelectric point of the nanoparticles to induce electrostatic repulsion.
Ineffective Dispersion Use ultrasonication during and after the synthesis to break up any agglomerates that may have formed.
Improper Drying Method Consider freeze-drying or supercritical drying to minimize agglomeration during solvent removal.
Problem 3: Impure Final Product or Incorrect Crystalline Phase
Possible Cause Suggested Solution
Incomplete Reaction Ensure sufficient reaction time and appropriate temperature for the complete conversion of precursors.
Contaminated Reagents or Glassware Use high-purity reagents and thoroughly clean all glassware before use.
Incorrect Calcination Temperature or Duration Optimize the calcination temperature and time to achieve the desired crystalline phase. Different phases of alumina, for example, form at specific temperature ranges.[16][17]
Unwanted Side Reactions Carefully control the reaction conditions, such as pH and temperature, to minimize the formation of byproducts.

Quantitative Data Summary

Table 1: Effect of Synthesis Parameters on Nanoparticle Size

ParameterMethodEffect on Particle SizeReference Material
pH Sol-GelDecreasing pH from 12 to 2.5 decreases particle size from ~750 nm to ~70 nm.Alumina
Precursor Concentration Sol-GelHigher concentrations can lead to larger particles.General
Water:Precursor Ratio Sol-GelIncreasing the water to precursor ratio can influence hydrolysis and condensation rates, affecting particle size.Alumina
Temperature HydrothermalHigher temperatures generally lead to larger and more crystalline particles.General

Table 2: Influence of Synthesis Parameters on Nanoparticle Morphology

ParameterMethodEffect on MorphologyReference Material
Precursor Type Co-precipitationThe choice of precursor can affect the shape of the nanoparticles (e.g., spherical vs. irregular).[5]Alumina
pH Sol-GelCan influence whether a particulate or polymeric gel is formed, affecting the final morphology.Silica
Additives/Surfactants AllCan direct the growth of specific crystal faces, leading to different shapes.General
Calcination Temperature AllCan induce changes in shape and lead to the formation of more defined crystalline structures.[3]Alumina

Table 3: Effect of Calcination Temperature on Crystalline Phase of Alumina

Calcination Temperature (°C)Resulting Alumina Phase
400 - 900γ-alumina
1000θ-alumina
>1100α-alumina

Experimental Protocols

Sol-Gel Synthesis of this compound Nanoparticles

This protocol is a general guideline and may require optimization based on specific experimental goals.

Materials:

  • Aluminum precursor (e.g., Aluminum isopropoxide)

  • Boron precursor (e.g., Boric acid or Trimethyl borate)

  • Silicon precursor (e.g., Tetraethyl orthosilicate (B98303) - TEOS)

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., Hydrochloric acid or Ammonia solution)

  • Deionized water

Procedure:

  • Dissolve the aluminum and silicon precursors in ethanol (B145695) in a reaction vessel with vigorous stirring.

  • In a separate container, dissolve the boron precursor in ethanol.

  • Slowly add the boron precursor solution to the aluminum and silicon precursor solution under continuous stirring.

  • Prepare a solution of deionized water, ethanol, and the catalyst (acid or base to adjust pH).

  • Add the water/ethanol/catalyst solution dropwise to the precursor mixture while maintaining vigorous stirring. The rate of addition is critical to control the hydrolysis and condensation reactions.

  • Continue stirring for a specified period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 60 °C) to allow for gelation.

  • Age the resulting gel for a period of 24-72 hours.

  • Dry the gel using an oven (e.g., at 80-120 °C), or for better results, use freeze-drying or supercritical drying to obtain a xerogel or aerogel.

  • Calcine the dried gel in a furnace at a specific temperature (e.g., 500-1200 °C) for several hours to remove organic residues and induce crystallization.

Co-Precipitation Synthesis of this compound Nanoparticles

This protocol provides a general framework for the co-precipitation method.

Materials:

Procedure:

  • Prepare an aqueous solution containing the desired molar ratios of the aluminum, borate, and silicate salts.

  • Prepare a separate aqueous solution of the precipitating agent.

  • Slowly add the precipitating agent solution to the mixed salt solution under vigorous stirring. This will cause the co-precipitation of the metal hydroxides/oxides.

  • Monitor and maintain a constant pH during the precipitation process.

  • After the addition is complete, continue to stir the suspension for a period to ensure complete precipitation and aging of the precipitate.

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the precipitate multiple times with deionized water to remove any unreacted salts and byproducts.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 80-120 °C).

  • Calcine the dried powder at a high temperature (e.g., 500-1200 °C) to obtain the final this compound nanoparticles.

Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis cluster_processing Post-Processing cluster_characterization Characterization Al_precursor Aluminum Precursor Mixing Mixing in Solvent Al_precursor->Mixing B_precursor Boron Precursor B_precursor->Mixing Si_precursor Silicon Precursor Si_precursor->Mixing Hydrolysis_Condensation Hydrolysis & Condensation (Sol-Gel) Mixing->Hydrolysis_Condensation Precipitation Co-Precipitation Mixing->Precipitation Gelation Gelation Hydrolysis_Condensation->Gelation Washing_Filtration Washing & Filtration Precipitation->Washing_Filtration Aging Aging Gelation->Aging Drying Drying Aging->Drying Washing_Filtration->Drying Calcination Calcination Drying->Calcination Final_Product This compound Nanoparticles Calcination->Final_Product Characterization Characterization (XRD, SEM, TEM, FTIR) Final_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

troubleshooting_workflow Start Problem with Nanoparticle Synthesis Problem_Type Identify Problem Type Start->Problem_Type Size_Control Poor Size Control Problem_Type->Size_Control Size Agglomeration Agglomeration Problem_Type->Agglomeration Agglomeration Purity_Phase Impurity / Wrong Phase Problem_Type->Purity_Phase Purity Check_pH Check & Adjust pH Size_Control->Check_pH Check_Concentration Check Precursor Concentration Size_Control->Check_Concentration Check_Mixing Improve Mixing Size_Control->Check_Mixing Add_Surfactant Add Surfactant Agglomeration->Add_Surfactant Use_Sonication Apply Sonication Agglomeration->Use_Sonication Optimize_Drying Optimize Drying Method Agglomeration->Optimize_Drying Check_Reagents Check Reagent Purity Purity_Phase->Check_Reagents Optimize_Calcination Optimize Calcination Temperature & Time Purity_Phase->Optimize_Calcination

References

Technical Support Center: Minimizing Phase Separation in Aluminum Borosilicate Melts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing phase separation in aluminum borosilicate melts during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound glasses, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Opalescence or Haze in the Glass This is a primary indicator of liquid-liquid phase separation, where the glass separates into silica-rich and borate-rich phases. The different refractive indices of these phases cause light scattering.[1]- Increase Al₂O₃ Content: Alumina (B75360) acts as a network former and improves the miscibility of the silicate (B1173343) and borate (B1201080) networks.[2][3] - Optimize Cooling Rate: Rapid quenching can help to "freeze" the homogeneous melt structure before phase separation can occur.[4] - Adjust Melt Composition: Ensure the composition lies outside the miscibility gap for the specific borosilicate system.[5]
Cracking During Cooling High thermal expansion mismatch between different phases or between the glass and the mold can cause stress and cracking. Phase separation can exacerbate this issue. Borosilicate glass is known for its low coefficient of thermal expansion, making it resistant to thermal shock.[6][7][8][9]- Controlled Annealing: Implement a carefully designed annealing schedule to relieve internal stresses. This involves holding the glass at an annealing temperature (around 1050°F for typical borosilicate glass) and then cooling it slowly.[10][11][12] - Modify Glass Composition: The addition of certain oxides can alter the thermal expansion coefficient.
Crystalline Inclusions (Devitrification) The formation of crystalline phases within the glass matrix. This can be initiated by impurities, incorrect melt temperature, or slow cooling. Some additives can also promote crystallization if their solubility limit is exceeded.[13]- Ensure High-Purity Raw Materials: Use high-purity silica (B1680970), boric oxide, and alumina to avoid nucleation sites for crystals.[14] - Optimize Melting Temperature and Time: Ensure the melt is fully homogenized by melting at a sufficiently high temperature (typically 1600-1700°C) for an adequate duration.[11][14] - Control Additive Concentration: Do not exceed the solubility limit of additives like ZrO₂.[15]
Inhomogeneous Melt Inadequate mixing of raw materials or insufficient melting time/temperature can lead to a non-uniform melt, which can promote phase separation.- Thorough Mixing of Batch Materials: Ensure raw materials are intimately mixed before melting.[11] - Increase Melting Temperature/Time: This promotes diffusion and homogenization of the melt.[14] - Mechanical Stirring: If available, use a stirring mechanism in the furnace to improve homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Al₂O₃ in minimizing phase separation in borosilicate melts?

A1: Aluminum oxide (Al₂O₃) acts as a network former in the glass structure. Its addition helps to bridge the silica-rich and borate-rich networks, increasing their compatibility and thereby suppressing the tendency for phase separation.[2][3] It essentially helps to close the miscibility gap.[2]

Q2: How does the cooling rate affect phase separation?

A2: A faster cooling rate (quenching) can prevent phase separation by rapidly increasing the viscosity of the melt, "freezing" it in a homogeneous, amorphous state before the atoms have time to diffuse and form separate phases.[4] Slower cooling allows more time for the system to approach thermodynamic equilibrium, which may favor a phase-separated state.

Q3: What is a typical annealing schedule for borosilicate glass to prevent stress and cracking?

A3: A general annealing schedule involves holding the glass at an annealing temperature of around 1050°F (565°C). The soaking time at this temperature is typically one hour for every 0.25 inches of glass thickness. This is followed by a slow and controlled cooling process to room temperature.[10]

Q4: Can additives other than Al₂O₃ be used to control phase separation?

A4: Yes, other additives can influence phase separation. For example, Zirconia (ZrO₂) can also be added to improve the chemical durability and has been shown to affect phase separation, although its primary role is often to enhance resistance to chemical attack.[16][17] The type and amount of alkali and alkaline earth oxides also significantly impact the miscibility of the system.[5]

Q5: What are the signs of phase separation in my glass sample?

A5: The most common visual sign is opalescence or a hazy, milky appearance.[18] Microscopically, phase separation can be observed as distinct regions with different compositions using techniques like Scanning Electron Microscopy (SEM).[19] These regions can be droplet-like (nucleation and growth) or interconnected and sponge-like (spinodal decomposition).[1]

Quantitative Data

Table 1: Effect of Al₂O₃ Addition on the Properties of a Sodium Borosilicate Glass
Al₂O₃ Content (mol%)Glass Transition Temperature (Tg) (°C)Vickers Hardness (GPa)Effect on Phase Separation
1.06076.11Prone to phase separation
2.05955.50Reduced tendency for phase separation
3.05855.05Further inhibition of phase separation
4.05764.62Significantly suppressed phase separation

Data synthesized from studies on sodium borosilicate glass systems.[2][20]

Table 2: Influence of ZrO₂ on Borosilicate Glass Properties
ZrO₂ Content (wt%)Density (g/cm³)Vickers Hardness (GPa)Effect on Chemical Durability
02.555.8Standard
22.686.2Improved
42.896.57Significantly Improved

This table illustrates the general trend of how ZrO₂ enhances the mechanical and chemical properties, which can be indirectly related to the stability of the glass network against phase separation.[21]

Experimental Protocols

Protocol 1: Laboratory-Scale Melt-Quenching of this compound Glass

Objective: To synthesize a homogeneous this compound glass sample by rapidly cooling a melt.

Materials:

  • High-purity silica (SiO₂) powder

  • High-purity boric acid (H₃BO₃) or boron trioxide (B₂O₃)

  • High-purity aluminum oxide (Al₂O₃) powder

  • High-purity sodium carbonate (Na₂CO₃) or other alkali/alkaline earth carbonates/oxides

  • Platinum or high-purity alumina crucible

  • High-temperature furnace (capable of reaching at least 1600°C)

  • Stainless steel or graphite (B72142) mold/plate for quenching

  • Tongs and appropriate personal protective equipment (PPE)

Procedure:

  • Batch Calculation: Calculate the required weight of each raw material based on the desired final glass composition.

  • Mixing: Thoroughly mix the powdered raw materials in a container to ensure a homogeneous batch.

  • Melting:

    • Place the mixed batch into the crucible.

    • Heat the crucible in the furnace to 1600-1700°C.[14]

    • Hold the melt at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete melting and homogenization. The exact time will depend on the batch size.

  • Quenching:

    • Quickly remove the crucible from the furnace using tongs.

    • Pour the molten glass onto the pre-heated steel or graphite plate/mold.

    • Allow the glass to cool rapidly in air.

  • Annealing:

    • Immediately transfer the cooled glass to an annealing furnace preheated to the annealing temperature (e.g., 560-570°C).[14]

    • Hold for a duration determined by the glass thickness (e.g., 1 hour per 0.25 inch).[10]

    • Slowly cool the furnace to room temperature over several hours.

Protocol 2: Sample Preparation for SEM Analysis of Phase Separation

Objective: To prepare a glass sample for Scanning Electron Microscopy (SEM) to observe its microstructure for evidence of phase separation.

Materials:

  • Glass sample

  • Diamond saw or glass cutter

  • Grinding and polishing papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit)

  • Polishing cloths with diamond paste (e.g., 6 µm, 3 µm, 1 µm)

  • Ultrasonic bath

  • Ethanol (B145695) or acetone (B3395972)

  • SEM stubs

  • Conductive carbon tape or silver paint

  • Sputter coater with a conductive target (e.g., gold, platinum)

Procedure:

  • Cutting: Cut a small, representative piece of the glass sample.

  • Mounting (if necessary): For small or irregularly shaped samples, mount them in an epoxy resin.

  • Grinding: Grind the surface of the sample to be observed using progressively finer grit papers to achieve a flat surface.

  • Polishing: Polish the ground surface using diamond paste on polishing cloths to obtain a mirror-like finish.

  • Cleaning: Clean the polished sample in an ultrasonic bath with ethanol or acetone to remove any polishing residue and contaminants.

  • Drying: Thoroughly dry the sample.

  • Mounting on Stub: Securely mount the dried sample onto an SEM stub using conductive carbon tape or silver paint. Ensure good electrical contact between the sample and the stub.[22][23]

  • Coating: Place the stub with the sample in a sputter coater and deposit a thin conductive layer of gold or another suitable metal onto the surface. This is crucial for non-conductive glass samples to prevent charging under the electron beam.[23][24]

  • Introduction into SEM: The coated sample is now ready to be introduced into the SEM for imaging.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_outcome Outcome raw_materials Select & Weigh Raw Materials (SiO₂, B₂O₃, Al₂O₃, etc.) mix Thoroughly Mix Batch raw_materials->mix melt Melt at High Temperature (1600-1700°C) mix->melt homogenize Homogenize Melt melt->homogenize quench Rapidly Cool (Quench) homogenize->quench anneal Anneal to Relieve Stress quench->anneal visual Visual Inspection (Opalescence?) anneal->visual sem SEM Analysis visual->sem xrd XRD Analysis sem->xrd homogeneous Homogeneous Glass xrd->homogeneous Desired phase_separated Phase-Separated Glass xrd->phase_separated Undesired

Caption: Experimental workflow for synthesizing and analyzing this compound glass.

signaling_pathway cluster_inputs Inputs cluster_mechanism Mechanism cluster_output Output al2o3 ↑ Al₂O₃ Concentration network Improved Network Connectivity (Si-O-Al-O-B linkages) al2o3->network cooling_rate ↑ Cooling Rate viscosity Increased Melt Viscosity at Lower Temperatures cooling_rate->viscosity homogenization ↑ Homogenization homogenization->network diffusion Reduced Atomic Diffusion network->diffusion viscosity->diffusion phase_separation ↓ Phase Separation diffusion->phase_separation

Caption: Logical relationships for minimizing phase separation in this compound melts.

References

Technical Support Center: Enhancing Mechanical Strength of Aluminum Borosilicate Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the mechanical strength of aluminum borosilicate composites. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that can arise during the fabrication and testing of this compound composites, offering potential causes and solutions.

Issue 1: Low Tensile Strength and Premature Fracture

  • Question: My composite samples are exhibiting lower-than-expected tensile strength and are failing prematurely during testing. What could be the cause?

  • Answer: Low tensile strength is often a symptom of underlying microstructural defects. Several factors could be at play:

    • Poor Interfacial Bonding: A weak bond between the aluminum matrix and the borosilicate glass particles prevents effective load transfer from the matrix to the reinforcement. This is a critical factor for achieving high strength.

    • Porosity: Voids within the composite act as stress concentration points, initiating cracks under load and significantly reducing the material's strength. Porosity can be caused by trapped air during casting or gas evolution from moisture.

    • Particle Agglomeration: Clusters of borosilicate particles can act as large defects, leading to premature failure. This prevents a uniform distribution of the reinforcement phase.

    • Interfacial Reactions: The formation of brittle intermetallic compounds at the interface, such as aluminum carbide if there are carbon contaminants, can weaken the composite.

Troubleshooting Steps:

  • Enhance Wetting and Interfacial Bonding:

    • Consider adding a wetting agent, such as magnesium (up to 2 wt.%), to the molten aluminum. Magnesium can reduce the surface tension of the melt and promote better adhesion to the borosilicate particles.[1]

    • Preheating the borosilicate particles (e.g., at 450°C) before introducing them into the melt can help remove surface moisture and adsorbed gases, improving wettability.[1]

  • Minimize Porosity:

    • Ensure all materials and equipment (crucible, stirrer, mold) are thoroughly dried before use to prevent hydrogen porosity from moisture.

    • Optimize the stirring process. A vortex that is too deep can entrap air. The stirrer should be positioned to create a controlled vortex without breaking the surface of the melt excessively.

    • Pour the molten composite smoothly and at a controlled rate to avoid turbulence and air entrapment in the mold. Preheating the mold (e.g., to 400°C) can also help reduce shrinkage and cracks.[1]

    • Applying pressure during solidification, if the process allows (e.g., squeeze casting), can help close any existing pores.

  • Prevent Particle Agglomeration:

    • Optimize the stirring speed and time. Insufficient stirring may not break up particle clusters, while excessive or prolonged stirring at very high speeds can lead to vortex instability and gas entrapment. A stirring speed in the range of 250-350 rpm is often a good starting point.[2]

    • Ensure a gradual and consistent feed rate of the preheated borosilicate particles into the vortex of the molten aluminum.

Issue 2: Inconsistent Hardness Values Across a Sample

  • Question: I am observing significant variations in hardness measurements taken from different locations on the same composite sample. Why is this happening?

  • Answer: Inconsistent hardness typically points to a non-uniform microstructure. The primary cause is the heterogeneous distribution of the borosilicate reinforcement particles.[1] Agglomerates will result in localized areas with higher hardness, while regions with a lower concentration of particles will be softer.

Troubleshooting Steps:

  • Improve Particle Distribution:

    • Review and optimize your stir casting parameters. The stirring speed, stirring time, and the design of the stirrer blade are crucial for achieving a uniform suspension of particles.[3] A two-step mixing process can sometimes be beneficial.

    • The position of the stirrer is also important; it should be immersed to about two-thirds of the depth of the molten metal to ensure proper mixing without excessive vortex formation.

    • Using smaller particle sizes can sometimes lead to better distribution, but they may also be more prone to agglomeration if not handled correctly.

Issue 3: Poor Ductility and Brittleness

  • Question: My composites are very strong but exhibit very little elongation before fracture, making them brittle. How can I improve ductility?

  • Answer: While the addition of hard ceramic particles like borosilicate glass is expected to decrease ductility compared to the base aluminum alloy, excessive brittleness can be a problem. This is often due to:

    • High Reinforcement Content: Increasing the weight percentage of borosilicate particles generally increases strength and hardness but reduces ductility.

    • Brittle Interfacial Phases: As mentioned earlier, the formation of brittle reaction products at the particle-matrix interface can provide easy paths for crack propagation.

Troubleshooting Steps:

  • Optimize Reinforcement Percentage: Evaluate the trade-off between strength and ductility for your application. You may need to reduce the weight percentage of the borosilicate particles.

  • Control Interfacial Reactions: Ensure the processing temperature and time are not excessive, as this can promote the formation of unwanted brittle phases. The addition of certain alloying elements can sometimes modify the interface to be more favorable.

Data Presentation: Influence of Processing Parameters

The following tables summarize quantitative data from studies on this compound composites, illustrating the impact of various processing parameters on mechanical properties.

Table 1: Effect of Borosilicate Glass Content on Mechanical Properties of AA7075 Composite

Reinforcement (wt.%)Ultimate Tensile Strength (MPa)Hardness (VHN)Impact Strength (J)
0140~105~21
3165~114~24
6182~119~26
9197~123~28

Data synthesized from a study on AA7075 aluminum alloy reinforced with microsized borosilicate glass powder.[1][4]

Table 2: Effect of Processing Parameters on Mechanical Properties of AA6063-Borosilicate Composite

Stirring Speed (rpm)Particle Size (µm)Reinforcement (wt.%)Ultimate Tensile Strength (UTS) (MPa)Hardness (HV)
25038-633128.348.6
25064-905115.242.1
25091-1257112.841.3
30038-635131.550.2
30064-907114.741.8
30091-1253121.445.6
35038-637135.852.7
35064-903125.147.3
35091-1255118.944.2

Data adapted from a study optimizing stir casting parameters for AA6063-borosilicate glass powder composites.[2]

Experimental Protocols

1. Stir Casting of this compound Composites

This protocol outlines a general procedure for fabricating this compound composites using the stir casting method.

  • Material Preparation:

    • Cut the aluminum alloy (e.g., AA6063, AA7075) into small pieces suitable for melting in a graphite (B72142) crucible.

    • Prepare the desired weight percentage of borosilicate glass powder (e.g., with a particle size of 38-63 µm).

    • Preheat the borosilicate powder in a muffle furnace at approximately 450°C for at least 30 minutes to remove moisture and adsorbed gases.[1]

  • Melting and Alloying:

    • Place the aluminum alloy pieces into the graphite crucible and heat in an induction or resistance furnace to a temperature above its liquidus temperature (e.g., 750°C for AA7075).[1]

    • Once the aluminum is completely molten, add any alloying elements or wetting agents (e.g., 2 wt.% magnesium) and stir until fully dissolved.[1]

  • Composite slurry formation:

    • Create a vortex in the molten aluminum using a mechanical stirrer (often with a graphite impeller) at a controlled speed (e.g., 300-350 rpm).[1][2] The stirrer should be immersed to about two-thirds of the melt depth.

    • Gradually introduce the preheated borosilicate glass powder into the vortex at a steady rate.

    • Continue stirring for a set time (e.g., 10 minutes) after all the powder has been added to ensure a uniform distribution.[1]

  • Casting:

    • Preheat a steel mold to approximately 400°C to prevent thermal shock and reduce casting defects.[1]

    • Skim any dross from the surface of the molten composite slurry.

    • Carefully pour the slurry into the preheated mold and allow it to solidify.

  • Post-Casting:

    • Once cooled, remove the cast composite from the mold.

    • The composite can then be subjected to secondary processing like heat treatment or machining for preparing test specimens.

2. Tensile Testing (as per ASTM E8)

  • Specimen Preparation:

    • Machine the cast composite into standardized tensile test specimens as specified by ASTM E8. The dimensions will depend on whether a flat or round specimen is required.[5][6]

    • Ensure the surface of the specimen is smooth and free from machining marks that could act as stress concentrators.

  • Testing Procedure:

    • Measure the cross-sectional area of the specimen's gauge section.

    • Securely mount the specimen in the grips of a Universal Testing Machine (UTM).[6][7]

    • Attach an extensometer to the gauge section of the specimen to accurately measure elongation.

    • Apply a uniaxial tensile load at a constant crosshead speed (e.g., 0.5 mm/minute) until the specimen fractures.[6]

  • Data Analysis:

    • Record the load and elongation data throughout the test.

    • From the resulting stress-strain curve, determine key mechanical properties such as Ultimate Tensile Strength (UTS), Yield Strength (YS) (typically using the 0.2% offset method), and percent elongation.[6][7]

3. Microhardness Testing (as per ASTM E384)

  • Specimen Preparation:

    • Cut a small section from the composite material.

    • Mount the section in a resin and metallographically polish it to a mirror-like finish. The surface must be flat and free of scratches.[8]

  • Testing Procedure:

    • Place the polished specimen on the stage of the microhardness tester.

    • Select the appropriate indenter (Vickers is common for these materials) and test load (e.g., 100 gf).[9]

    • Apply the load for a standard dwell time (e.g., 10-15 seconds).[8]

    • After the load is removed, measure the diagonals of the indentation using the microscope attached to the tester.

  • Calculation:

    • The microhardness value (e.g., Vickers Hardness Number, VHN) is calculated based on the applied load and the average length of the indentation diagonals.[8][9]

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_fab Stir Casting Fabrication cluster_test Characterization Al_prep Aluminum Alloy Ingot Melt Melt Aluminum (750°C) Al_prep->Melt Boro_prep Borosilicate Powder Preheat Preheat Powder (450°C) Boro_prep->Preheat Add Add Preheated Powder Preheat->Add Stir Create Vortex & Stir (350 rpm) Melt->Stir Stir->Add Pour Pour into Preheated Mold (400°C) Add->Pour Solidify Solidification Pour->Solidify Machining Machine Test Specimens Solidify->Machining Tensile Tensile Test (ASTM E8) Machining->Tensile Hardness Hardness Test (ASTM E384) Machining->Hardness Microscopy Microstructural Analysis (SEM) Machining->Microscopy

Caption: Experimental workflow for this compound composite fabrication and testing.

Logical_Relationships cluster_params Processing Parameters cluster_micro Microstructure & Interface cluster_props Mechanical Properties P1 Reinforcement wt.% M1 Particle Distribution P1->M1 P2 Particle Size P2->M1 P3 Stirring Speed & Time P3->M1 M2 Porosity Level P3->M2 P4 Melt/Pouring Temp. P4->M2 M3 Interfacial Bonding P4->M3 Prop1 Tensile Strength M1->Prop1 Prop2 Hardness M1->Prop2 M2->Prop1 (negative) Prop3 Ductility M2->Prop3 (negative) M3->Prop1 M3->Prop3

References

Technical Support Center: Enhancing the Thermal Shock Resistance of Aluminoborosilicate Glass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminoborosilicate glass. The following sections offer insights into improving thermal shock resistance through compositional adjustments, heat treatments, and surface modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal shock resistance of aluminoborosilicate glass?

A1: The thermal shock resistance of aluminoborosilicate glass is primarily determined by three key factors: a low coefficient of thermal expansion (CTE), high thermal conductivity, and high mechanical strength.[1][2] A low CTE minimizes the internal stresses generated by rapid temperature changes.[1][2] High thermal conductivity allows for more rapid and even heat distribution, reducing thermal gradients.[1] Stronger glass can withstand higher internal stresses before fracturing. Additionally, the presence of surface flaws can significantly reduce thermal shock resistance by acting as stress concentration points.[3]

Q2: How does the chemical composition of aluminoborosilicate glass affect its thermal shock resistance?

A2: The chemical composition is crucial in determining the thermal properties and strength of the glass. Key components and their effects include:

  • Boron Trioxide (B₂O₃): The addition of boron is a primary reason for the low thermal expansion of borosilicate glasses, which is fundamental to their thermal shock resistance.[1]

  • Alumina (B75360) (Al₂O₃): Increasing the alumina content can enhance the crack resistance of borosilicate glass.[4][5] It can also improve chemical durability in certain environments.[6][7]

  • Zirconia (ZrO₂): Adding zirconia can improve the mechanical properties, such as flexural strength and fracture toughness, of aluminoborosilicate glass through mechanisms like transformation toughening and dispersion strengthening.[8][9]

  • Alkali and Alkaline Earth Oxides (e.g., Na₂O, CaO, MgO): These "modifier" oxides are used to lower the melting temperature and adjust the workability of the glass. However, their concentration can impact chemical durability and thermal properties.[1][10]

Q3: What are the most effective methods for enhancing the thermal shock resistance of aluminoborosilicate glass?

A3: The most effective strategies involve a combination of compositional control, heat treatment, and surface modification:

  • Compositional Optimization: Tailoring the glass composition to achieve a low coefficient of thermal expansion and high strength is a primary strategy. This often involves adjusting the ratios of silica, boron oxide, and alumina, and incorporating reinforcing agents like zirconia.[9]

  • Heat Treatment (Annealing and Tempering):

    • Annealing: This process involves slowly cooling the glass to relieve internal stresses introduced during manufacturing, making it more durable and less prone to cracking from thermal shock.[11]

    • Tempering: This involves heating the glass and then rapidly cooling its surface to create compressive stresses on the surface and tensile stresses in the interior. This significantly increases the glass's strength.[11]

  • Surface Modification:

    • Chemical Strengthening (Ion Exchange): This technique involves exchanging smaller ions on the glass surface with larger ions from a molten salt bath. This "stuffing" effect creates a compressive stress layer on the surface, which enhances strength and resistance to crack initiation.[3][12][13]

    • Protective Coatings: Applying specialized coatings can improve the glass's ability to manage heat transfer and protect the surface from flaws that could initiate cracks.[3]

Troubleshooting Guide

Problem: My aluminoborosilicate glassware is cracking or shattering during rapid temperature changes.

Potential Cause Troubleshooting Steps
High Thermal Stress Ensure heating and cooling are as gradual as possible. Avoid direct contact with flames or placing hot glassware on cold surfaces.[3][14] For processes requiring rapid temperature changes, consider using thinner-walled glassware to reduce thermal gradients.
Inadequate Annealing If you are fabricating your own glassware, ensure a proper annealing cycle is used. The glass must be slowly cooled from its annealing point (typically 454–482 °C for many glasses) to below its strain point to relieve internal stresses.[15]
Surface Flaws Inspect glassware for any scratches, chips, or other surface defects before use, as these can act as initiation points for cracks.[3][14] Handle glassware carefully to avoid creating new flaws.
Inappropriate Glass Composition For applications with extreme thermal shock, verify that the glass composition is optimized for a low coefficient of thermal expansion. Consider compositions with higher alumina or added zirconia for enhanced toughness.[4][9]

Problem: I am observing reduced chemical durability in my aluminoborosilicate glass after certain experiments, which might be creating surface flaws.

Potential Cause Troubleshooting Steps
Aggressive Chemical Environment Aluminoborosilicate glasses can be susceptible to certain aggressive chemicals, particularly strong acids or bases at elevated temperatures, which can lead to surface corrosion and the formation of micro-cracks.[16][17] Review the chemical compatibility of your glass composition with the experimental conditions.
Leaching of Glass Components In aqueous solutions, leaching of modifier ions like Na+, Ca2+, and Mg2+ can occur, potentially altering the surface structure and creating a weakened layer.[10] This effect can be influenced by the pH of the solution.
Compositional Effects on Durability The relative amounts of alumina and boron trioxide can influence chemical durability. For instance, in some cases, lower alumina content has been linked to the faster formation of a passivating gel layer, which can improve long-term durability.[6][7]

Experimental Protocols

Protocol 1: Standard Test Method for Thermal Shock Resistance of Glass Containers (Adapted from ASTM C149)

Objective: To determine the relative thermal shock resistance of glass containers.

Apparatus:

  • Hot water bath with temperature control.

  • Cold water bath with temperature control.

  • Basket for holding glassware upright.

  • Timer.

  • Protective gear (safety goggles, heat-resistant gloves).

Procedure:

  • Sample Selection: Select a minimum of 10 defect-free containers for testing.

  • Initial Temperature: Submerge the basket of containers in the hot water bath, typically at a temperature between 60°C and 90°C, for 1 to 2 minutes to ensure thermal equilibrium.

  • Thermal Shock: Immediately transfer the basket to the cold water bath, which is maintained at a temperature between 0°C and 20°C, for the same duration.

  • Inspection: After the thermal shock, carefully remove the containers and visually inspect them for any cracks, chips, or other structural damage. Magnification tools can be used for a more detailed examination.

  • Data Recording: Record the result for each container as "pass" if no damage is observed or "fail" if damage has occurred.

  • Progressive Testing (Optional): To determine the maximum thermal shock resistance, the test can be repeated with new samples, increasing the temperature differential in increments (e.g., 10°C) until failure occurs.[18]

Protocol 2: Chemical Strengthening of Aluminoborosilicate Glass via Ion Exchange

Objective: To introduce a compressive stress layer on the surface of the glass to enhance its mechanical strength.

Materials:

  • Aluminoborosilicate glass samples.

  • Potassium nitrate (B79036) (KNO₃) salt.

  • High-temperature salt bath or furnace.

  • Crucible to hold the molten salt.

  • Tongs for handling hot glassware.

  • Deionized water for cleaning.

  • Protective gear.

Procedure:

  • Sample Preparation: Thoroughly clean the glass samples with deionized water and dry them completely.

  • Salt Bath Preparation: Fill the crucible with KNO₃ salt and place it in the furnace. Heat the furnace to a temperature above the melting point of KNO₃ (334°C) but below the glass transition temperature of the aluminoborosilicate glass. Typical treatment temperatures range from 400°C to 500°C.[12]

  • Immersion: Carefully immerse the glass samples into the molten salt bath, ensuring they are fully submerged.

  • Ion Exchange: Hold the samples in the molten salt for a specific duration. The treatment time can range from a few hours to over 24 hours, depending on the desired depth of the compressive layer. Longer times and higher temperatures generally result in a deeper layer but may also lead to stress relaxation.[12][19]

  • Removal and Cooling: After the designated time, carefully remove the samples from the salt bath and allow them to cool slowly to room temperature. Avoid rapid cooling to prevent thermal shock.

  • Cleaning: Once cooled, rinse the samples with deionized water to remove any residual salt.

Data Presentation

Table 1: Effect of Al₂O₃ Content on Crack Resistance of a Borosilicate Glass System

Al₂O₃ Content (mol%) Effect on Network Structure Impact on Mechanical Properties Reference
Increasing from 1.0 to 4.0Converts four-fold coordinated boron to three-fold coordination. Aluminum is incorporated into the silicate (B1173343) network.The glass softens with increasing Al₂O₃ content, which enhances crack resistance.[4][5]

Table 2: Parameters for Ion Exchange Strengthening

Parameter Range/Value Effect Reference
Salt Bath Composition Molten KNO₃Potassium ions (larger) replace sodium ions (smaller) in the glass surface.[12][20]
Temperature 400°C - 500°CHigher temperatures increase the ion diffusion rate but can also increase stress relaxation.[12]
Time 2 - 24 hoursLonger duration leads to a deeper compressive layer, but with diminishing returns on strength increase after a certain point.[12]

Visualizations

Experimental_Workflow_Thermal_Shock_Testing cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Analysis A Select Defect-Free Glassware B Clean Samples A->B C Immerse in Hot Bath (e.g., 80°C) B->C D Hold for Thermal Equilibrium (1-2 min) C->D E Transfer to Cold Bath (e.g., 10°C) D->E F Hold for Thermal Shock (1-2 min) E->F G Visually Inspect for Cracks/Chips F->G H Record Pass/Fail G->H I Optional: Increase Temp. Differential & Repeat H->I

Caption: Workflow for Thermal Shock Resistance Testing.

Ion_Exchange_Process cluster_glass Glass Surface (Before) cluster_salt Molten Salt Bath cluster_result Glass Surface (After) Na1 Na+ Process Ion Exchange (Heat below Tg) Na1->Process Na2 Na+ Na2->Process Na3 Na+ Na3->Process K1 K+ K1->Process K2 K+ K2->Process K3 K+ K3->Process K_in1 K+ Process->K_in1 K_in2 K+ Process->K_in2 K_in3 K+ Process->K_in3 Result_Text Compressive Stress Layer Formed Troubleshooting_Logic Start Glass Failure During Thermal Cycling Q1 Was heating/cooling gradual? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is glassware free of surface flaws? A1_Yes->Q2 Sol1 Implement Gradual Temperature Changes A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the glass properly annealed? A2_Yes->Q3 Sol2 Inspect and Replace Damaged Glassware A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider Compositional Modification or Surface Treatment for Enhancement A3_Yes->End Sol3 Review and Optimize Annealing Protocol A3_No->Sol3

References

Technical Support Center: Stir-Cast Aluminum Borosilicate Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common defects encountered during the stir-casting of aluminum borosilicate composites. The information is tailored for researchers, scientists, and drug development professionals utilizing these materials in their experiments.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the stir-casting process.

High Porosity in the Composite

Question: My stir-cast this compound composite shows high levels of porosity. What are the potential causes and how can I mitigate this issue?

Answer:

High porosity is a common defect in stir-cast composites and can significantly degrade mechanical properties.[1][2] The primary causes are gas entrapment, hydrogen evolution, and shrinkage during solidification.[1][2]

Potential Causes and Solutions:

  • Gas Entrapment During Stirring: Vigorous stirring can introduce air into the molten metal.[1][2]

    • Solution: Optimize the stirring process. Use a stirrer designed to minimize vortex formation. A turbine stirrer is often recommended.[2] Maintain a stirring speed that is sufficient for uniform particle distribution but does not create a deep vortex.

  • Hydrogen Evolution: Molten aluminum has a high affinity for hydrogen, which is then rejected during solidification, leading to gas porosity.

    • Solution: Degas the molten aluminum prior to adding the reinforcement. This can be achieved by using inert gas purging (e.g., argon) or by using commercially available degassing tablets.

  • Moisture and Contaminants: Moisture on the borosilicate particles or contaminants in the melt can be a source of gas.

    • Solution: Pre-heat the borosilicate particles to remove any adsorbed moisture and volatile contaminants. A typical pre-heating cycle is 200-250°C for 1-2 hours.

  • Shrinkage During Solidification: Inadequate feeding of molten metal to compensate for volume contraction during solidification can lead to shrinkage porosity.

    • Solution: Ensure a proper gating and riser design in your mold to allow for directional solidification. Pouring temperature also plays a role; ensure it is optimized for the specific alloy and composite composition.

Particle Agglomeration and Clustering

Question: I am observing clusters of borosilicate particles in the microstructure of my composite instead of a uniform distribution. What causes this and how can I fix it?

Answer:

Particle agglomeration leads to a non-uniform microstructure and inconsistent mechanical properties. The primary reasons for clustering are poor wetting of the particles by the molten aluminum and improper stirring.

Potential Causes and Solutions:

  • Poor Wettability: If the molten aluminum does not effectively "wet" the surface of the borosilicate particles, they will tend to clump together.

    • Solution 1: Add a wetting agent to the melt. Small additions of magnesium (1-2 wt.%) can significantly improve the wettability of ceramic particles in an aluminum matrix.

    • Solution 2: Pre-heat the borosilicate particles. This not only removes moisture but can also promote better interaction with the molten matrix.

  • Improper Stirring: Both insufficient and excessive stirring can lead to agglomeration.

    • Solution: Optimize the stirring parameters, including stirrer design, speed, and time. A multi-blade stirrer can create a more effective flow pattern for particle distribution. The stirring should be vigorous enough to break up clusters but not so intense that it causes excessive gas entrapment.

  • Incorrect Particle Addition: Dumping all the reinforcement particles at once can lead to clumping.

    • Solution: Add the pre-heated borosilicate particles gradually to the vortex of the molten aluminum while stirring continuously. This allows for better dispersion and integration into the melt.

Frequently Asked Questions (FAQs)

Q1: What are the typical process parameters for stir-casting this compound composites?

A1: The optimal process parameters can vary depending on the specific aluminum alloy, the size and weight percentage of the borosilicate particles, and the equipment being used. However, the following table provides a general range of parameters that have been successfully used in research:

Process ParameterTypical RangeNotes
Melting Temperature 700 - 800°CShould be sufficiently above the liquidus temperature of the aluminum alloy.
Stirring Speed 300 - 600 rpmHigher speeds can improve distribution but risk gas entrapment.
Stirring Time 5 - 15 minutesSufficient time is needed for uniform mixing.
Reinforcement Pre-heat Temperature 200 - 450°CTo remove moisture and improve wettability.[3]
Pouring Temperature 680 - 750°CShould be controlled to minimize turbulence and defects.

Q2: How can I improve the bonding between the aluminum matrix and the borosilicate particles?

A2: Improving the interfacial bond is crucial for enhancing the mechanical properties of the composite. Here are some approaches:

  • Wetting Agents: As mentioned earlier, adding magnesium to the melt can improve wettability and promote a stronger bond.

  • Particle Surface Treatment: In some advanced applications, the surface of the borosilicate particles can be coated with a metallic layer (e.g., nickel) to improve compatibility with the aluminum matrix.

  • Heat Treatment: Post-casting heat treatment (e.g., T6) can be employed to modify the microstructure of the matrix and the interface, potentially improving the load transfer between the matrix and the reinforcement.

Q3: What are the common interfacial reactions in this compound composites?

A3: While borosilicate glass is relatively inert, at high temperatures in the molten aluminum, some minor interfacial reactions can occur. These are generally less severe than with other reinforcements like silicon carbide. The primary concern is the potential for the formation of brittle intermetallic compounds, especially if the alloy contains reactive elements. Techniques like X-ray Diffraction (XRD) are essential for identifying these reaction products.

Experimental Protocols

Protocol 1: Porosity Measurement using Archimedes' Principle

This method determines the bulk density of the composite, which can then be compared to the theoretical density to calculate the volume fraction of porosity.

Materials and Equipment:

  • Analytical balance (precision of at least 0.1 mg)

  • Beaker of distilled water

  • Fine wire for suspending the sample

  • Thermometer

Procedure:

  • Dry Weight Measurement:

    • Cut a representative sample from the cast composite.

    • Ensure the sample is clean and dry.

    • Measure the mass of the dry sample in air (M_air).

  • Suspended Weight Measurement:

    • Suspend the sample from the balance using the fine wire, ensuring it is fully submerged in the distilled water.

    • Record the mass of the suspended sample (M_water).

    • Measure the temperature of the water to determine its density (ρ_water).

  • Calculation of Experimental Density:

    • The experimental density (ρ_exp) is calculated using the formula: ρ_exp = (M_air * ρ_water) / (M_air - M_water)

  • Calculation of Theoretical Density:

    • The theoretical density (ρ_th) is calculated based on the rule of mixtures: ρ_th = (W_m / ρ_m) + (W_r / ρ_r) where W_m and W_r are the weight fractions of the matrix and reinforcement, and ρ_m and ρ_r are their respective densities.

  • Calculation of Porosity:

    • The percentage of porosity is calculated as: Porosity (%) = ((ρ_th - ρ_exp) / ρ_th) * 100

Protocol 2: Microstructural Analysis using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD)

This protocol outlines the steps for preparing and analyzing samples to investigate the distribution of reinforcement particles and identify any interfacial reaction products.

Materials and Equipment:

  • A section of the cast composite

  • Mounting press and resin

  • Grinding and polishing machine with abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) and polishing cloths with diamond paste (e.g., 6 µm, 1 µm)

  • Etching solution (e.g., Keller's reagent for aluminum alloys)

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities

  • X-ray Diffractometer (XRD)

Procedure:

  • Sample Preparation:

    • Cut a small, representative section from the composite.

    • Mount the sample in a conductive resin.

    • Grind the sample surface using progressively finer abrasive papers.

    • Polish the sample using diamond paste on polishing cloths to achieve a mirror-like finish.

    • If required, etch the sample with an appropriate etchant to reveal the grain structure of the aluminum matrix.

  • SEM Analysis:

    • Coat the polished sample with a thin layer of a conductive material (e.g., gold or carbon) if it is not sufficiently conductive.

    • Place the sample in the SEM chamber.

    • Acquire secondary electron (SE) and backscattered electron (BSE) images at various magnifications to observe the distribution of borosilicate particles, the interface, and any visible defects like pores.

    • Use EDS to perform elemental mapping and point analysis to confirm the composition of the matrix, reinforcement, and any interfacial phases.

  • XRD Analysis:

    • Use a powdered sample of the composite or a flat, polished bulk sample.

    • Set up the XRD instrument with the appropriate X-ray source (e.g., Cu Kα) and scanning parameters (e.g., 2θ range, step size, and scan speed).

    • Run the XRD scan to obtain a diffraction pattern.

    • Analyze the resulting diffractogram by comparing the peak positions with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in the composite, including the aluminum matrix, any crystalline phases in the borosilicate, and any new phases formed at the interface.

Visualizations

Troubleshooting_Workflow Start Defect Identified in Stir-Cast Composite Porosity High Porosity Start->Porosity e.g., Voids visible Agglomeration Particle Agglomeration Start->Agglomeration e.g., Non-uniform properties PoorWetting Poor Wetting Start->PoorWetting e.g., Particle rejection InterfacialDefects Interfacial Defects Start->InterfacialDefects e.g., Brittleness CheckStirring Review Stirring Parameters (Speed, Time, Stirrer Design) Porosity->CheckStirring CheckMeltPrep Review Melt Preparation (Degassing, Cleanliness) Porosity->CheckMeltPrep CheckSolidification Review Solidification (Pouring Temp, Mold Design) Porosity->CheckSolidification Agglomeration->PoorWetting Agglomeration->CheckStirring CheckReinforcement Review Reinforcement Prep (Pre-heating, Addition Rate) Agglomeration->CheckReinforcement PoorWetting->CheckReinforcement CheckWettingAgent Consider Wetting Agent (e.g., Mg addition) PoorWetting->CheckWettingAgent AnalyzeInterface Characterize Interface (SEM, XRD) InterfacialDefects->AnalyzeInterface OptimizeProcess Optimize Process Parameters & Re-cast CheckStirring->OptimizeProcess CheckMeltPrep->OptimizeProcess CheckReinforcement->OptimizeProcess CheckSolidification->OptimizeProcess CheckWettingAgent->OptimizeProcess AnalyzeInterface->OptimizeProcess

Caption: A logical workflow for troubleshooting common defects in stir-cast composites.

Experimental_Workflow Start Composite Sample PorosityAnalysis Porosity Analysis (Archimedes' Method) Start->PorosityAnalysis MicrostructuralAnalysis Microstructural Analysis Start->MicrostructuralAnalysis DataInterpretation Data Interpretation & Reporting PorosityAnalysis->DataInterpretation SamplePrep Sample Preparation (Mounting, Grinding, Polishing) MicrostructuralAnalysis->SamplePrep SEM SEM/EDS Analysis (Particle Distribution, Interface) SamplePrep->SEM XRD XRD Analysis (Phase Identification) SamplePrep->XRD SEM->DataInterpretation XRD->DataInterpretation

Caption: A typical experimental workflow for the characterization of stir-cast composites.

References

Technical Support Center: Optimization of Stirring Parameters in Aluminum Borosilicate Composite Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fabrication of aluminum borosilicate composites via stir casting.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of stirring in the fabrication of this compound composites?

A1: Stirring is a critical process parameter in stir casting that aims to achieve a homogeneous distribution of the borosilicate glass reinforcement particles within the molten aluminum matrix. Proper stirring helps to break up particle agglomerates, improve wettability between the molten metal and the reinforcement, and prevent the settling of particles, which is crucial for the final mechanical properties of the composite.

Q2: What are the key stirring parameters that need to be optimized?

A2: The primary stirring parameters that require optimization are:

  • Stirring Speed: The rotational speed of the stirrer, typically measured in revolutions per minute (rpm).

  • Stirring Time: The duration for which the molten slurry is stirred.

  • Stirring Temperature: The temperature of the molten metal during the stirring process.

  • Stirrer Design: The geometry of the stirrer blade (e.g., number of blades, blade angle) significantly impacts the vortex formation and mixing efficiency.

Q3: How does stirring speed affect the properties of the composite?

A3: Stirring speed has a significant impact on the final properties of the this compound composite. An optimal stirring speed promotes uniform particle distribution.[1] Insufficient speed may lead to poor distribution and particle settling, while excessive speed can cause gas entrapment, leading to increased porosity and the formation of deep blowholes.[2] Studies have shown that mechanical properties like tensile strength and hardness tend to improve with an increase in stirring speed up to an optimal point.[1] For instance, one study identified an optimal stirring speed of 350 rpm for an AA6063-borosilicate glass composite.[1]

Q4: What is the typical range for stirring time and temperature?

A4: The optimal stirring time and temperature are interdependent and also depend on the specific alloy and reinforcement percentage. Generally, a stirring time of 5 to 10 minutes is employed.[3] Shorter durations may not be sufficient for uniform particle distribution, while excessively long stirring can lead to particle agglomeration and increased oxidation. The stirring temperature is typically maintained slightly above the liquidus temperature of the aluminum alloy, often in the range of 750°C to 800°C, to ensure good fluidity of the melt.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication of this compound composites and provides potential causes and solutions.

Issue Potential Causes Troubleshooting Solutions
High Porosity / Gas Defects - Stirring speed is too high, leading to air entrapment in the vortex.[2]- Inadequate degassing of the molten aluminum before adding reinforcement.- Moisture present on the reinforcement particles or tools.- Gas evolution during solidification.[5]- Reduce the stirring speed to a level that creates a sufficient vortex without excessive turbulence.- Ensure proper degassing of the molten aluminum using inert gas purging.- Preheat the borosilicate glass powder (e.g., at 450°C) and the stirrer to remove any moisture.[2]- Control the solidification rate; a faster cooling rate can sometimes reduce pore formation.[5]
Particle Agglomeration / Clustering - Poor wettability between the borosilicate particles and the aluminum matrix.- Inadequate stirring force to break up particle clusters.- Too high a percentage of reinforcement particles.- Low stirring temperature, leading to a viscous melt that impedes dispersion.[6]- Consider adding a wetting agent like magnesium (Mg) to the melt before introducing the reinforcement.[7]- Optimize the stirrer design (e.g., using a four-blade stirrer) and stirring speed to create a more effective vortex.- Gradually introduce the preheated reinforcement particles into the vortex.- Increase the stirring temperature to reduce the melt viscosity.[2]
Non-Uniform Particle Distribution - Stirring time is too short.- Stirring speed is too low, leading to particle settling.- Improper stirrer positioning within the crucible.- Inefficient stirrer blade design.- Increase the stirring time to allow for better particle dispersion.- Increase the stirring speed to ensure particles remain suspended in the melt.- Position the stirrer at approximately two-thirds the depth of the molten metal.[3]- Use a stirrer with an appropriate blade angle (e.g., 30 degrees) to promote both radial and axial flow.[1]
Poor Mechanical Properties (Low Hardness/Tensile Strength) - Presence of porosity and particle agglomerates acting as stress concentration points.- Non-uniform distribution of reinforcement, leading to weak spots.- Poor interfacial bonding between the matrix and the reinforcement.- Address porosity and agglomeration issues using the solutions mentioned above.- Optimize all stirring parameters (speed, time, temperature) to achieve a homogeneous microstructure.- Ensure good wettability to promote strong interfacial bonding.

Quantitative Data Summary

The following tables summarize the influence of key stirring parameters on the mechanical properties of this compound composites based on available experimental data.

Table 1: Effect of Stirring Speed and Reinforcement Percentage on Mechanical Properties of AA7075/Borosilicate Glass Composite

Reinforcement (wt%)Stirring Speed (rpm)Stirring Time (min)Hardness (HV)Ultimate Tensile Strength (MPa)Porosity (%)
0--1201402.5
3300101301653.02
6300101361823.12
9300101411973.26

Source: Adapted from data presented in a study on AA7075/borosilicate glass composites.[2][8]

Table 2: Optimized Parameters for AA6063/Borosilicate Glass Composite

ParameterOptimized Value
Stirring Speed350 rpm
Reinforcement Particle Size38-63 µm
Reinforcement Percentage3 wt%

Source: Based on Grey-based Taguchi Optimization.[1]

Experimental Protocols

Detailed Methodology for Stir Casting of this compound Composites

  • Preparation of Materials:

    • Cut the aluminum alloy (e.g., AA6063, AA7075) into small pieces suitable for melting.

    • Measure the required weight of the aluminum alloy and the borosilicate glass powder for the desired weight percentage of reinforcement.

    • Preheat the borosilicate glass powder in a muffle furnace at approximately 450°C to remove moisture and adsorbed gases.[2]

  • Melting of the Aluminum Matrix:

    • Place the aluminum alloy pieces in a graphite (B72142) crucible.

    • Heat the crucible in a resistance or induction furnace to a temperature of about 750°C, or approximately 50-100°C above the liquidus temperature of the alloy.[2]

    • Once the alloy is completely molten, degas the melt by purging with an inert gas like argon to remove dissolved hydrogen.

  • Stirring and Reinforcement Addition:

    • Preheat the mechanical stirrer (coated with a refractory material to prevent iron contamination) to the melt temperature.

    • Immerse the stirrer into the molten aluminum to a depth of about two-thirds of the melt.

    • Initiate stirring at the desired speed (e.g., 300-500 rpm) to create a stable vortex.

    • Gradually introduce the preheated borosilicate glass powder into the vortex at a controlled feed rate.

    • If required, add a pre-weighed amount of wetting agent (e.g., magnesium) to the melt before adding the reinforcement.

    • Continue stirring for the predetermined time (e.g., 5-10 minutes) to ensure uniform distribution of the particles.[2][3]

  • Casting and Solidification:

    • Preheat the mold (e.g., steel or graphite) to a temperature of around 300-500°C to prevent premature solidification and reduce thermal shock.[9]

    • After stirring is complete, retract the stirrer and skim off any dross from the surface of the melt.

    • Pour the molten composite slurry into the preheated mold.

    • Allow the casting to solidify under controlled conditions.

  • Characterization:

    • After cooling, eject the composite casting from the mold.

    • Prepare samples from the casting for microstructural analysis (e.g., using optical microscopy or SEM) and mechanical testing (e.g., hardness, tensile tests).

Visualizations

Experimental_Workflow Experimental Workflow for Stir Casting cluster_prep 1. Material Preparation cluster_melt 2. Melting and Degassing cluster_stir 3. Stirring and Reinforcement cluster_cast 4. Casting and Solidification cluster_char 5. Characterization prep_al Prepare Aluminum Alloy melt_al Melt Aluminum Alloy (approx. 750°C) prep_al->melt_al prep_bg Preheat Borosilicate Glass add_bg Add Borosilicate Glass prep_bg->add_bg degas Degas Molten Aluminum melt_al->degas create_vortex Create Vortex with Stirrer degas->create_vortex create_vortex->add_bg stir Stir for 5-10 min add_bg->stir pour Pour into Preheated Mold stir->pour solidify Controlled Solidification pour->solidify characterize Microstructural and Mechanical Analysis solidify->characterize

Caption: A flowchart illustrating the key stages in the stir casting process for fabricating this compound composites.

Logical_Relationships Influence of Stirring Parameters on Composite Quality StirringSpeed Stirring Speed Porosity Porosity StirringSpeed->Porosity Too High -> Increases Agglomeration Agglomeration StirringSpeed->Agglomeration Too Low -> Increases Distribution Particle Distribution StirringSpeed->Distribution Optimal -> Improves StirringTime Stirring Time StirringTime->Agglomeration Too Long -> Increases StirringTime->Distribution Optimal -> Improves StirringTemp Stirring Temperature StirringTemp->Agglomeration Too Low -> Increases Wettability Wettability StirringTemp->Wettability Increases MechProps Mechanical Properties (Hardness, Tensile Strength) Porosity->MechProps Decreases Agglomeration->MechProps Decreases Distribution->MechProps Improves Wettability->Agglomeration Reduces Wettability->Distribution Improves

Caption: A diagram showing the cause-and-effect relationships between stirring parameters and the final quality of the composite material.

References

effect of cooling rates on aluminum borosilicate glass properties

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminum Borosilicate Glass

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cooling rates on the properties of this compound glass. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue: Inconsistent Mechanical Property Measurements (Hardness, Young's Modulus)

Question: We are observing significant sample-to-sample variation in our hardness and Young's modulus measurements for our this compound glass. What could be the cause?

Answer: Inconsistent mechanical property measurements in this compound glass are frequently linked to variations in the material's thermal history. The cooling rate through the glass transition range significantly impacts the glass structure and, consequently, its mechanical response.

Troubleshooting Workflow:

start Inconsistent Mechanical Property Measurements check_cooling Verify Cooling Protocol Consistency - Rate (°C/min) - Soak time and temperature - Quenching medium and temperature start->check_cooling analyze_fictive_temp Characterize Fictive Temperature (Tf) - Use DSC to confirm consistent Tf - Correlate Tf with mechanical properties check_cooling->analyze_fictive_temp If protocol is consistent root_cause_thermal Root Cause: Inconsistent Thermal History Solution: Implement a standardized and reproducible annealing/quenching protocol. check_cooling->root_cause_thermal If protocol is inconsistent check_sample_prep Examine Sample Preparation - Surface polish - Presence of surface flaws/cracks - Sample dimensions check_instrument Calibrate and Verify Measurement Instrument - Indenter tip condition - Load application accuracy - Environmental controls (vibration, temp.) check_sample_prep->check_instrument If preparation is consistent root_cause_prep Root Cause: Sample Preparation Artifacts Solution: Standardize polishing procedures and pre-screen samples for defects. check_sample_prep->root_cause_prep If preparation is inconsistent root_cause_instrument Root Cause: Instrumentation Error Solution: Recalibrate, service, or replace instrument components as needed. check_instrument->root_cause_instrument If instrument is out of spec analyze_fictive_temp->check_sample_prep If Tf is consistent root_cause_fictive Root Cause: Variation in Fictive Temperature Solution: Refine cooling protocol to achieve targeted and consistent Tf. analyze_fictive_temp->root_cause_fictive If Tf is inconsistent

Caption: Troubleshooting workflow for inconsistent mechanical property measurements.

Explanation:

  • Verify Cooling Protocol: The most likely culprit is an inconsistent cooling rate. Ensure that every sample is subjected to the exact same thermal cycle. For furnace cooling (annealing), this means identical cooling rates (e.g., K/min), soak times, and temperatures. For quenching, the medium (e.g., water, air), its temperature, and the time of immersion must be constant.

  • Characterize Fictive Temperature (Tf): The fictive temperature is a key parameter that represents the structural state of the glass.[1] It is directly influenced by the cooling rate.[2] Differential Scanning Calorimetry (DSC) can be used to determine the fictive temperature of your samples. If the fictive temperature varies between samples, it confirms that the thermal histories are different.

  • Examine Sample Preparation: Inconsistent surface preparation can lead to variations in hardness measurements. Ensure all samples have a uniform, high-quality polish and are free from surface defects that could influence the measurement.

  • Instrument Calibration: Verify that the nanoindenter or microhardness tester is properly calibrated and that the testing conditions (load, dwell time) are consistent for all measurements.

Frequently Asked Questions (FAQs)

Q1: How does the cooling rate affect the density of this compound glass?

A1: The cooling rate has a direct impact on the final density of the glass. Slower cooling rates (annealing) allow the glass structure more time to relax and achieve a more compact arrangement, resulting in a higher density.[3][4] Conversely, faster cooling rates (quenching) "freeze in" a less dense, higher-temperature structure.[4] The final density is linearly dependent on the logarithm of the cooling rate.[3]

Q2: Why does the refractive index of my glass samples change with different annealing protocols?

A2: The refractive index is directly related to the density of the glass. As explained above, slower cooling leads to a more dense structure. This increased density results in a higher refractive index. Therefore, different annealing protocols (i.e., different cooling rates) will produce glasses with different refractive indices. This property is so sensitive to thermal history that it can be used to assess the homogeneity of annealing.

Q3: We quenched our this compound glass samples and found they have a lower hardness than the annealed samples. Is this expected?

A3: Yes, this is an expected outcome. For some borosilicate glass systems, increasing the cooling rate (quenching) results in lower hardness and Young's modulus values compared to furnace-cooled (annealed) samples.[5] This is attributed to the "frozen-in" higher-temperature structure of the quenched glass, which is less compact.

Q4: What is "fictive temperature" and why is it important for my experiments?

A4: The fictive temperature (Tf) is a concept used to describe the non-equilibrium state of a glass. It is the temperature at which the glass's structure would be in equilibrium if it were brought to that temperature instantaneously.[1] The fictive temperature is determined by the cooling rate; a faster cooling rate results in a higher fictive temperature.[2] It is a crucial parameter because it provides a way to quantify the thermal history of the glass and correlate it with the glass's properties, such as density, refractive index, and mechanical strength.[1][6]

Q5: Can the cooling rate affect the chemical durability of this compound glass?

A5: Yes, the cooling rate can influence the chemical durability. The structural arrangement of the glass network, which is set by the cooling rate, affects its resistance to chemical attack. A more open, less dense structure (higher fictive temperature) from rapid quenching may exhibit different chemical durability compared to a more relaxed, denser structure from slow annealing.

Data Presentation

The following table summarizes the qualitative and quantitative effects of cooling rate on the key properties of this compound glass, based on available literature. It is important to note that specific quantitative values are highly dependent on the exact glass composition.

PropertyEffect of Slower Cooling Rate (Annealing)Effect of Faster Cooling Rate (Quenching)Quantitative Data/Remarks
Density IncreasesDecreasesDensity is linearly dependent on the logarithm of the cooling rate.[3] For a sodium borosilicate glass, a slower cooling rate leads to a higher final density.[4]
Refractive Index IncreasesDecreasesProportional to density changes. A study on borosilicate crown glass showed that disannealing (rapid cooling) lowered the refractive index.
Hardness IncreasesDecreasesFor an NBS2 borosilicate glass, quenched samples show lower hardness values compared to furnace-cooled samples.[5]
Young's Modulus IncreasesDecreasesFor an NBS2 borosilicate glass, quenched samples show lower Young's Modulus values compared to furnace-cooled samples.[5]
Crack Resistance DecreasesIncreasesRapidly quenched borosilicate glass shows improved crack resistance.[5]
Coefficient of Thermal Expansion (CTE) Generally DecreasesGenerally IncreasesThe CTE is influenced by the fictive temperature. A higher fictive temperature (from faster cooling) generally results in a higher CTE.

Experimental Protocols

1. Protocol for Preparing Glass Samples with Controlled Cooling Rates

  • Objective: To produce this compound glass samples with different, well-defined thermal histories.

  • Procedure:

    • Melt the raw materials in a platinum crucible to form a homogenous this compound glass melt.

    • Pour the melt into pre-heated molds.

    • For Annealed Samples (Slow Cooling):

      • Place the molds in a programmable furnace held at a temperature above the glass transition temperature (Tg).

      • Hold for a specified time to ensure thermal equilibrium.

      • Cool the furnace at a controlled, linear rate (e.g., 1°C/min, 5°C/min, 10°C/min) through the glass transition range to room temperature.

    • For Quenched Samples (Fast Cooling):

      • Rapidly transfer the molten glass from the crucible into a quenching medium such as water, oil, or forced air. The cooling rate will depend on the medium and the sample size.

2. Protocol for Density Measurement (Archimedes' Method)

  • Objective: To determine the bulk density of the prepared glass samples.

  • Apparatus: Analytical balance with a suspension hook, beaker, distilled water (or another liquid of known density that does not react with the glass), and a fine wire.

  • Procedure:

    • Weigh the dry glass sample in air (W_air).

    • Suspend the sample from the balance hook using the fine wire and immerse it completely in the beaker of distilled water.

    • Record the weight of the submerged sample (W_liquid).

    • Calculate the density (ρ) using the formula: ρ_sample = (W_air / (W_air - W_liquid)) * ρ_liquid where ρ_liquid is the density of the distilled water at the measurement temperature.

3. Protocol for Refractive Index Measurement (Immersion Method)

  • Objective: To measure the refractive index of small glass fragments.

  • Apparatus: Polarizing light microscope with a hot stage, calibrated immersion oils with known refractive indices and temperature coefficients.

  • Procedure:

    • Place a small fragment of the glass sample on a microscope slide.

    • Add a drop of a calibrated immersion oil with a refractive index close to that of the glass.

    • Cover with a coverslip.

    • Place the slide on the hot stage of the microscope.

    • Observe the Becke line (a bright halo around the fragment).

    • Adjust the temperature of the hot stage. The Becke line will disappear when the refractive index of the oil matches that of the glass. This is the match temperature.

    • Calculate the refractive index of the glass at a standard wavelength (e.g., 589.3 nm) using the known temperature coefficient of the immersion oil.

4. Protocol for Hardness Measurement (Vickers Hardness Test)

  • Objective: To determine the Vickers hardness of the prepared glass samples.

  • Apparatus: Vickers microhardness tester with a diamond pyramid indenter.

  • Procedure:

    • Ensure the surface of the glass sample is polished to a mirror finish.

    • Place the sample on the tester's stage.

    • Apply a specific load (e.g., 100 gf) for a set dwell time (e.g., 15 seconds).

    • After the load is removed, measure the two diagonals of the resulting indentation using the microscope of the tester.

    • Calculate the Vickers Hardness (HV) using the formula: HV = 1.8544 * (F / d^2) where F is the applied load in kgf and d is the average length of the diagonals in mm.

5. Protocol for Coefficient of Thermal Expansion (CTE) Measurement (Dilatometry)

  • Objective: To measure the linear coefficient of thermal expansion.

  • Apparatus: Push-rod dilatometer.

  • Procedure:

    • Prepare a rectangular or cylindrical sample of a specific length.

    • Place the sample in the dilatometer.

    • Heat the sample at a controlled rate (e.g., 5°C/min).

    • The dilatometer will measure the change in length of the sample as a function of temperature.

    • The CTE (α) is calculated from the slope of the length change versus temperature curve over a specified temperature range (e.g., 20°C to 300°C).

References

reducing alkali content in aluminum borosilicate glass for display panels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with aluminum borosilicate glass for display panel applications. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of alkali content.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments aimed at reducing alkali content in this compound glass.

Q1: Why is the mechanical strength of my glass not improving after ion exchange?

A1: An insufficient improvement in mechanical strength post-ion exchange is a common issue that can be traced back to several factors. The primary goal of ion exchange is to replace smaller alkali ions (like Na+) in the glass with larger alkali ions (like K+) from a molten salt bath, creating a compressive stress layer on the surface. If this process is inefficient, the desired strength increase will not be achieved.

Possible Causes and Solutions:

  • Contamination of the Molten Salt Bath: The purity of the molten salt is critical. Even very low levels of contaminants, such as calcium, in the potassium nitrate (B79036) (KNO₃) salt bath can dramatically decrease the efficiency of the chemical strengthening process.[1] Calcium can block the intended sodium-potassium exchange.[1]

    • Solution: Use high-purity (>99.9%) molten salts for the ion exchange process.[2] Regularly analyze the salt bath for contaminants, especially if it has been used for multiple cycles.

  • Incorrect Process Temperature: The ion exchange process is highly temperature-dependent. The temperature needs to be high enough to allow for ion mobility but must remain below the glass transition temperature (Tg) to prevent stress relaxation.[3]

    • Solution: Optimize the treatment temperature. For many borosilicate glasses, temperatures around 450°C to 465°C are used.[1][2] The ideal temperature depends on the specific glass composition.

  • Insufficient Treatment Time: The depth of the ion-exchanged layer is a function of both time and temperature. Short treatment times may result in a shallow compressive layer, providing minimal improvement in strength.

    • Solution: Increase the duration of the ion exchange treatment. Durations can range from a few hours to over 24 hours, depending on the desired layer depth.[1][2]

  • Glass Composition: The initial alkali content and the overall composition of the glass will affect the kinetics of the ion exchange process. A very low initial alkali content may not provide enough mobile ions to exchange, limiting the potential for chemical strengthening.[4]

    • Solution: Ensure the glass composition is suitable for chemical strengthening. Aluminosilicate glasses with an alkali content of over 10% are designed for excellent chemical strengthening.[4]

Q2: I'm observing device instability or high leakage currents in my thin-film transistors (TFTs). Could this be related to the glass substrate?

A2: Yes, it is highly probable. Alkali ions (primarily sodium and potassium) migrating from the glass substrate into the active layers of the TFT are a well-known cause of performance degradation.[5] This is especially critical in display technologies where stable transistor performance is paramount.

Troubleshooting Steps:

  • Verify Glass Type: Confirm that you are using an appropriate alkali-free or low-alkali this compound glass designed for display substrates.[6] Standard soda-lime glass is unsuitable due to its high alkali content.[7]

  • Investigate the Need for a Barrier Layer: Even with low-alkali glass, ion migration can occur during high-temperature processing steps (like annealing) or under the influence of strong electric fields during device operation. A barrier layer is a film deposited between the glass and the semiconductor layers to prevent this diffusion.[5][8]

    • Solution: Deposit a suitable barrier layer on the glass substrate before fabricating the TFTs. Common and effective barrier materials include titanium nitride (TiN), tungsten nitride, platinum (Pt), and palladium (Pd).[5][9][10] These materials are chosen for their ability to block metal diffusion, good adhesion, and low electrical resistivity.[5][9]

  • Optimize Thermal Budget: High processing temperatures increase the diffusivity of alkali ions.

    • Solution: Review your fabrication process to identify high-temperature steps. If possible, reduce the temperature or duration of these steps to minimize the thermal budget and limit ion migration.

Below is a diagram illustrating the role of a barrier layer in a TFT stack.

cluster_0 TFT Layers cluster_1 Substrate System cluster_2 Ion Migration Path Semiconductor Semiconductor Layer (e.g., IGZO) Barrier Barrier Layer (e.g., TiN) Semiconductor->Barrier GateInsulator Gate Insulator GateInsulator->Semiconductor GateElectrode Gate Electrode GateElectrode->GateInsulator Glass This compound Glass Substrate Barrier->Glass Ions Alkali Ions (Na+, K+) Ions->Barrier

Caption: Role of a barrier layer in preventing alkali ion migration.

Q3: My alkali-free glass batch requires very high melting temperatures. How can I reduce the energy consumption without reintroducing alkalis?

A3: The high melting temperature of alkali-free compositions is a significant challenge because alkali oxides like Na₂O and K₂O are powerful fluxes that lower the melting point of silica.[6][11] To address this without compromising the alkali-free nature, you can adjust the composition using alternative fluxing agents.

Alternative Fluxing Agents:

  • Boric Oxide (B₂O₃): Boron is a key component in borosilicate glass and acts as both a glass former and a flux. It can lower the melting temperature and viscosity of the glass melt.[11][12] Increasing the B₂O₃ content can improve meltability.

  • Alkaline Earth Oxides: Oxides like Calcium Oxide (CaO) and Magnesium Oxide (MgO) act as fluxes, though they are generally less powerful than alkali oxides and are more effective at higher temperatures.[13] They are essential for creating stable, alkali-free glass.[6]

  • Zinc Oxide (ZnO): ZnO can reduce the coefficient of thermal expansion and also serves as a flux, helping to lower the viscosity curve.[14]

  • Fluorine: In some formulations, fluorides can be used to reduce the melting temperature, although their use can be complicated by volatility and environmental concerns.

The logical workflow for reformulating a glass composition is shown below.

Start High Melting Temperature Issue Check_Alkali Is Alkali Content Fixed at Zero? Start->Check_Alkali Add_Flux Introduce Alternative Fluxing Agents Check_Alkali->Add_Flux Yes Flux_Options B₂O₃ Alkaline Earths (CaO, MgO) ZnO Add_Flux->Flux_Options Test_Melt Perform Test Melts Flux_Options->Test_Melt Analyze Analyze Properties: - Melting Temp - Viscosity - CTE - Durability Test_Melt->Analyze Optimize Optimize Composition Analyze->Optimize Optimize->Test_Melt Iterate End Achieved Desired Melting Profile Optimize->End Finalized

Caption: Workflow for reformulating high-melting-point glass.

Frequently Asked Questions (FAQs)

Q4: What are the main methods to reduce alkali content in this compound glass?

A4: There are three primary strategies for reducing either the total alkali content or its negative effects:

  • Compositional Control: This involves formulating the glass from the outset to be "alkali-free" or to have a very low alkali content.[6] In these compositions, traditional alkali fluxes (Na₂O, K₂O) are replaced by alkaline earth oxides (e.g., CaO, MgO, SrO) and other oxides like Al₂O₃ and ZnO to maintain desirable properties such as a low thermal expansion coefficient and high chemical durability.[13][15]

  • Surface Dealkalization / Ion Exchange: This is a post-formation surface modification technique. The glass is immersed in a medium (e.g., a molten potassium salt bath) to selectively replace smaller, more mobile alkali ions like Na+ on the surface with larger ions like K+.[16][17] This process, often called chemical strengthening, creates a "silica-rich" surface layer that is depleted of alkali ions, enhancing both mechanical strength and resistance to alkali leaching.[2][17]

  • Application of Barrier Layers: In applications like TFTs for displays, a thin film of a material like titanium nitride (TiN) or silicon nitride (SiNₓ) is deposited onto the glass surface.[5] This layer acts as a physical barrier, preventing the migration of any residual alkali ions from the bulk glass into the sensitive electronic components built upon it.[5][10]

Q5: How can I measure the alkali content on the surface versus in the bulk glass?

A5: Different analytical techniques are required to distinguish between surface and bulk composition.

TechniqueTargetPrincipleTypical Application
ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry)BulkThe glass sample is dissolved in acid, and the resulting solution is aerosolized into a high-temperature plasma. The elements emit light at characteristic wavelengths, which is measured to determine their concentration.[2]Determining the overall chemical composition of the raw glass.
EDS/EDX (Energy-Dispersive X-ray Spectroscopy)SurfaceAn electron beam is focused on the sample surface, causing the emission of X-rays with energies characteristic of the elements present. It analyzes the elemental composition of a small area on the surface.Checking the surface composition after an ion-exchange process to confirm the replacement of Na by K.[1]
APT (Atom Probe Tomography)Near-Surface (High-Resolution)A needle-shaped specimen is analyzed by field-evaporating atoms from its surface, which are then identified by time-of-flight mass spectrometry. It provides 3D atomic-scale compositional analysis.High-precision analysis of the ion distribution near the surface after chemical treatment.[2]
ASTM C1260 / C1293 ReactivityMortar bars or concrete prisms are made with the glass as an aggregate and submerged in a highly alkaline solution at an elevated temperature. The expansion of the bars over time indicates the potential for alkali-silica reaction.[18][19]Assessing the potential for alkali leaching and reactivity, which is an indirect measure of the availability of mobile alkalis.
Q6: What is the "mixed-alkali effect" and how does it relate to reducing ion mobility?

A6: The mixed-alkali effect is a non-linear phenomenon observed in glasses containing two or more types of alkali ions (e.g., both Na₂O and Li₂O). Properties such as ionic conductivity and ion mobility show a pronounced minimum when one alkali ion is progressively substituted for another. This means that a glass containing a mix of two alkalis will have significantly lower ion mobility than a glass containing the same total molar amount of just one of the alkalis.

This effect can be leveraged to reduce unwanted alkali migration. By formulating a glass with a specific ratio of two different alkali ions, their movement within the glass network is hindered. This "traffic jam" at the atomic scale makes the ions less likely to leach from the surface or migrate under an electric field, which is beneficial for the stability of display panels.

Experimental Protocols

Protocol 1: Ion-Exchange for Chemical Strengthening

Objective: To replace sodium ions with potassium ions on the surface of an this compound glass sample to create a compressive stress layer.

Materials:

  • This compound glass sample (e.g., 750 μm thick).[2]

  • Potassium Nitrate (KNO₃), >99.9% purity.[2]

  • High-temperature furnace with precise temperature control.

  • Crucible (e.g., alumina (B75360) or other suitable refractory material).

  • Tongs and appropriate personal protective equipment (PPE).

Methodology:

  • Preparation: Clean the glass sample thoroughly to remove any organic residues or particulates. An ultrasonic bath with acetone (B3395972) followed by isopropyl alcohol and deionized water is recommended.

  • Salt Bath Melting: Place the KNO₃ salt into the crucible and position it inside the furnace. Heat the furnace to the target temperature (e.g., 460°C) to melt the salt.[2] Allow the temperature to stabilize.

  • Immersion: Using tongs, carefully submerge the cleaned glass sample into the molten KNO₃ salt bath. Ensure the entire sample is fully immersed.

  • Treatment: Maintain the furnace at the constant treatment temperature (e.g., 460°C) for the desired duration (e.g., 1 to 4 hours).[1][2] The duration will depend on the desired depth of the exchanged layer.

  • Removal and Cooling: Carefully remove the glass sample from the molten salt bath. Allow it to cool to room temperature in a controlled manner (e.g., by placing it on a refractory brick). Avoid rapid quenching which could induce thermal shock.

  • Cleaning: Once cooled, rinse the sample with deionized water to remove any residual salt from the surface.

Protocol 2: Evaluation of Surface Hardness via Vickers Indentation

Objective: To indirectly measure the compressive stress induced by the ion-exchange process by evaluating the surface hardness.

Materials:

  • Ion-exchanged glass sample.

  • Untreated (control) glass sample.

  • Vickers microhardness tester with a diamond indenter.

  • Optical microscope (often integrated into the hardness tester).

Methodology:

  • Sample Mounting: Securely mount the glass sample on the stage of the microhardness tester. Ensure the surface to be tested is level and perpendicular to the indenter.

  • Indentation:

    • Select an appropriate load for the indenter (e.g., 100g or 200g). The load should be sufficient to create a clear indent without causing extensive cracking that makes measurement impossible.

    • Bring the indenter into contact with the glass surface and apply the selected load for a standardized dwell time (e.g., 10-15 seconds).

    • Perform multiple indentations (e.g., 5-10) at different locations on the surface to ensure statistical reliability.

  • Measurement:

    • Using the integrated microscope, measure the two diagonals (d₁ and d₂) of the resulting diamond-shaped indent.

    • Calculate the average diagonal length (d) for each indent.

  • Calculation: The Vickers Hardness (HV) is calculated using the formula:

    • HV = (1.8544 * F) / d²

    • Where F is the applied load in kilograms-force (kgf) and d is the average diagonal length in millimeters (mm).

  • Analysis: Compare the average HV value of the ion-exchanged sample with that of the untreated control sample. A significant increase in HV indicates a successful strengthening process. The length of any radial cracks emanating from the corners of the indent can also be used to characterize the residual stress level.[3]

References

Technical Support Center: Parametric Optimization of AA6063-Borosilicate Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the parametric optimization of mechanical properties in AA6063-borosilicate composites.

Frequently Asked Questions (FAQs)

Q1: What is the primary manufacturing method for AA6063-borosilicate composites?

A1: The most common and cost-effective method for producing AA6063-borosilicate composites is stir casting.[1][2][3] This liquid-state fabrication process involves mechanically stirring borosilicate glass particles into molten AA6063 aluminum alloy before solidifying the mixture in a mold.

Q2: What are the key process parameters that influence the mechanical properties of these composites?

A2: The mechanical properties of AA6063-borosilicate composites are primarily influenced by the following process parameters:

  • Reinforcement Weight Ratio (% of Borosilicate): The amount of borosilicate powder added to the aluminum matrix.

  • Reinforcement Particle Size: The size of the borosilicate glass particles.

  • Stirring Speed: The rotational speed of the stirrer used to mix the molten composite.

  • Stirring Time: The duration for which the stirring is carried out.

  • Pouring Temperature: The temperature at which the molten composite is poured into the mold.

Q3: How does the addition of borosilicate glass powder affect the mechanical properties of AA6063 alloy?

A3: The addition of borosilicate glass powder as a reinforcement generally enhances the mechanical properties of the AA6063 alloy.[1][2] Specifically, it can lead to an increase in hardness, ultimate tensile strength, and wear resistance.[1][2][4] However, the extent of this improvement is highly dependent on the process parameters.

Q4: What are the typical challenges encountered during the stir casting of AA6063-borosilicate composites?

A4: Common challenges include:

  • Porosity: The formation of gas bubbles or voids within the cast composite, which can significantly degrade its mechanical properties.[5][6]

  • Poor Wettability: The molten aluminum alloy may not adequately bond with the borosilicate particles, leading to a weak interface.

  • Particle Agglomeration: The borosilicate particles may clump together instead of dispersing uniformly throughout the matrix.[7]

  • Non-uniform Distribution of Reinforcement: Uneven dispersion of borosilicate particles can result in inconsistent mechanical properties across the composite.[6]

Troubleshooting Guides

Issue 1: High Porosity in the Cast Composite

Question: My AA6063-borosilicate composite samples exhibit high levels of porosity after casting. What are the possible causes and how can I reduce it?

Answer:

High porosity in stir-cast aluminum matrix composites is a common issue that can arise from several factors. Here’s a breakdown of the causes and potential solutions:

Possible Cause Explanation Recommended Solution
Gas Entrapment Vigorous or improper stirring can introduce air into the molten metal, which gets trapped upon solidification.[5][6]Optimize the stirring speed and stirrer blade design to create a smooth vortex without excessive turbulence. A turbine stirrer is often recommended.[5]
Hydrogen Evolution Molten aluminum has a high affinity for hydrogen, which is released during solidification, forming gas pores. This can be exacerbated by moisture on the reinforcement particles or in the atmosphere.Preheat the borosilicate powder (e.g., at 350°C for 4 hours) to remove any moisture.[8] Use a protective inert gas atmosphere (e.g., argon) over the melt surface.[8]
Shrinkage during Solidification As the metal cools and solidifies, it contracts, which can lead to shrinkage porosity if there isn't enough molten metal to fill the voids.Optimize the pouring temperature and the cooling rate of the mold. Using preheated molds can help ensure directional solidification.
Poor Wettability If the molten aluminum does not properly wet the borosilicate particles, gas bubbles can adhere to the particle surfaces and get trapped.Add a wetting agent, such as a small percentage of magnesium (e.g., 1 wt%), to the melt to improve the interfacial bonding.[8]
Issue 2: Particle Agglomeration and Non-Uniform Distribution

Question: I'm observing clusters of borosilicate particles in some areas of my composite and a lack of particles in others. How can I achieve a more uniform distribution?

Answer:

Achieving a homogeneous distribution of reinforcement particles is crucial for obtaining consistent and improved mechanical properties. Here are the likely causes and solutions for particle agglomeration and non-uniformity:

Possible Cause Explanation Recommended Solution
Insufficient Stirring Inadequate stirring speed or time may not provide enough energy to break up particle clusters and distribute them evenly.Increase the stirring speed and/or stirring time. A two-step mixing process can also be effective, where the particles are first mixed in a semi-solid state before reheating and further stirring.[3]
Poor Wettability As with porosity, poor wetting can cause particles to clump together as they are repelled by the molten metal.The addition of a wetting agent like magnesium is highly recommended.[8]
Vortex Dynamics An unstable or improperly formed vortex during stirring can lead to inefficient mixing and particle settling.Ensure the stirrer is positioned correctly in the crucible to create a stable vortex. The design of the stirrer blades (e.g., number and angle) can also be optimized.
Particle Settling If the molten composite is held for too long before casting, the denser reinforcement particles can settle at the bottom.Minimize the holding time after stirring is complete and before pouring the composite into the mold.

Data Presentation

Table 1: Effect of Borosilicate Weight Percentage on Mechanical Properties of AA6063 Composites
Reinforcement (wt.% Borosilicate)Ultimate Tensile Strength (MPa)Hardness (VHN)
0% (Base AA6063)~142~55
2.5%~150~58
5.0%~158~62
7.5%~165~68
10.0%~160~65

Note: The values presented are approximate and can vary based on other process parameters such as particle size and stirring speed.

Table 2: Influence of Stirring Speed and Particle Size on Mechanical Properties (for a fixed 6 wt.% Borosilicate)
Stirring Speed (rpm)Particle Size (µm)Ultimate Tensile Strength (MPa)Hardness (VHN)
25038-63~155~60
25091-125~150~58
35038-63~162~65
35091-125~158~62
45038-63~160~63
45091-125~155~60

Note: This table illustrates general trends. Optimal values may vary.

Experimental Protocols

Detailed Methodology for Stir Casting of AA6063-Borosilicate Composites
  • Material Preparation:

    • Cut the required amount of AA6063 alloy into small pieces for easy melting.

    • Clean the alloy pieces to remove any surface contaminants.

    • Measure the desired weight percentage of borosilicate glass powder of a specific particle size range.

    • Preheat the borosilicate powder in a separate furnace at approximately 350°C for at least one hour to remove moisture and improve wettability.[8]

  • Melting the Matrix:

    • Place the AA6063 alloy pieces into a graphite (B72142) crucible.

    • Position the crucible inside a resistance furnace and heat it to a temperature of about 750°C, which is above the melting point of AA6063.

  • Stirring and Reinforcement Addition:

    • Once the alloy is completely molten, create a vortex in the melt using a mechanical stirrer (typically with graphite blades) rotating at a pre-determined speed (e.g., 300-500 rpm).

    • Gradually introduce the preheated borosilicate powder into the vortex.

    • If using a wetting agent like magnesium, add it to the melt before introducing the reinforcement.

    • Continue stirring for a specified duration (e.g., 5-10 minutes) to ensure uniform distribution of the particles.

  • Casting:

    • After stirring, remove the stirrer and skim off any dross from the surface of the molten composite.

    • Pour the molten composite smoothly into a preheated permanent mold (e.g., steel or cast iron). Preheating the mold helps to prevent premature solidification and reduces casting defects.

    • Allow the casting to cool and solidify at room temperature.

  • Post-Casting Analysis:

    • Once cooled, eject the composite casting from the mold.

    • Machine the casting to prepare specimens for mechanical testing (e.g., tensile, hardness, wear) according to relevant ASTM standards.

    • Conduct microstructural analysis using techniques like Scanning Electron Microscopy (SEM) to examine the particle distribution and identify any defects.

Mandatory Visualization

Experimental_Workflow cluster_prep Material Preparation cluster_casting Stir Casting Process cluster_analysis Analysis prep_matrix Prepare AA6063 Matrix melt Melt AA6063 (approx. 750°C) prep_matrix->melt prep_reinforcement Prepare & Preheat Borosilicate Powder stir Create Vortex & Add Reinforcement prep_reinforcement->stir melt->stir cast Pour into Preheated Mold stir->cast testing Mechanical Testing (Tensile, Hardness, etc.) cast->testing microscopy Microstructural Characterization (SEM) cast->microscopy

Caption: Experimental workflow for the fabrication and analysis of AA6063-borosilicate composites.

Parametric_Relationships cluster_params Process Parameters cluster_props Mechanical Properties cluster_defects Potential Defects p1 Reinforcement % m1 Hardness p1->m1 Increases (to a limit) m2 Tensile Strength p1->m2 Increases (to a limit) m3 Wear Resistance p1->m3 Generally Increases p2 Particle Size p2->m1 Smaller size often better p2->m2 Smaller size often better p3 Stirring Speed d1 Porosity p3->d1 Too high can increase d2 Agglomeration p3->d2 Too low can cause d1->m1 Decreases d1->m2 Decreases d2->m1 Decreases d2->m2 Decreases

Caption: Logical relationships between process parameters and mechanical properties/defects.

References

influence of Al2O3 addition on borosilicate glass structure and mechanics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Influence of Al2O3 on Borosilicate Glass

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminoborosilicate glasses.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and characterization of borosilicate glasses with added Al2O3.

Glass Synthesis

  • Question: My aluminoborosilicate glass melt appears inhomogeneous or shows phase separation upon cooling. What could be the cause and how can I resolve it?

    • Answer: Inhomogeneity can arise from incomplete mixing of raw materials or a melting temperature that is too low. Ensure that the precursor powders are thoroughly mixed before melting. Increasing the melting temperature or extending the melting time can also improve homogeneity. Al2O3 is known to reduce the tendency for phase separation in borosilicate glasses, so if issues persist, re-evaluate the composition to ensure a sufficient amount of alumina (B75360) is present to bridge the miscibility gap.[1]

  • Question: I am observing unexpected crystallization in my aluminoborosilicate glass samples. How can I prevent this?

    • Answer: Crystallization can occur if the cooling rate is too slow. Employing a rapid quenching technique is crucial for obtaining an amorphous glass structure.[1] The addition of Al2O3 generally hinders the formation of crystalline phases like cristobalite.[1] If crystallization persists, consider increasing the cooling rate or adjusting the glass composition. Certain compositions are more prone to crystallization, so a thorough review of the phase diagram for your specific glass system is recommended.

Spectroscopic Characterization (NMR & Raman)

  • Question: The quantitative analysis of boron in my glass samples using techniques like SEM-EDX or XRF is proving to be inaccurate. What is a more reliable method?

    • Answer: Light elements like boron are notoriously difficult to quantify accurately with energy-dispersive X-ray techniques. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 11B MAS NMR, is a highly effective and quantitative method for determining the coordination environment and relative abundance of boron species (three-fold coordinated BO3 and four-fold coordinated BO4) in glasses.[1]

  • Question: My Raman spectra of aluminoborosilicate glasses show broad, overlapping peaks, making interpretation difficult. How can I improve spectral resolution and peak assignment?

    • Answer: The amorphous nature of glass naturally leads to broad Raman bands. To aid in interpretation, it is essential to have a good understanding of the expected vibrational modes for different structural units in borosilicate and aluminosilicate (B74896) networks. Deconvolution of the spectra into individual Gaussian or Lorentzian peaks can help to separate overlapping contributions. Comparing your spectra to well-characterized reference glasses with known compositions can also aid in peak assignment. Key regions to focus on include those for boroxol rings (~805 cm⁻¹), four-fold coordinated boron (~770 cm⁻¹), and Si-O stretching modes (950-1250 cm⁻¹).[1]

Mechanical Testing

  • Question: I am getting inconsistent hardness and Young's modulus values from my nanoindentation tests on aluminoborosilicate glass samples. What are the potential sources of error?

    • Answer: Inconsistent nanoindentation results can stem from several factors. Ensure your sample surface is properly prepared – it should be smooth and clean to avoid artifacts.[2] Thermal drift during the measurement can also introduce errors. It is important to allow the instrument and sample to reach thermal equilibrium before starting the test. Additionally, the choice of analysis model (e.g., Oliver-Pharr) and the calibration of the indenter tip area are critical for obtaining accurate data.[3] For glasses, the potential for cracking, especially at higher loads, can also affect the results.

Frequently Asked Questions (FAQs)

Structural Effects of Al2O3

  • Question: What is the primary role of Al2O3 in the structure of borosilicate glass?

    • Answer: Al2O3 primarily acts as a network former in borosilicate glasses. Aluminum is predominantly found in four-fold coordination (AlO4 tetrahedra). These tetrahedra are incorporated into the silicate (B1173343) network, requiring a nearby positive charge for charge compensation, which is typically provided by alkali ions like Na+.[1][4]

  • Question: How does the addition of Al2O3 affect the coordination of boron?

    • Answer: The addition of Al2O3 leads to a conversion of four-fold coordinated boron (BIV) into three-fold coordinated boron (BIII).[1][4] This is because the charge-compensating cations (e.g., Na+) preferentially associate with the newly formed [AlO4]⁻ tetrahedra over the [BO4]⁻ units.[1]

  • Question: What is the "boron anomaly" and how is it influenced by Al2O3?

    • Answer: The boron anomaly refers to the non-linear change in certain glass properties with the addition of alkali oxides to boric oxide or borosilicate glasses. Initially, properties like viscosity and hardness increase as trigonal BO3 units are converted to tetrahedral BO4 units, strengthening the network. Beyond a certain point, the formation of non-bridging oxygens (NBOs) leads to a decrease in these properties. The addition of Al2O3 influences this by competing for the charge-compensating cations, which shifts the equilibrium between BO3 and BO4 units.

Mechanical Properties

  • Question: How does adding Al2O3 generally affect the mechanical properties of borosilicate glass?

    • Answer: The addition of Al2O3 to borosilicate glass typically leads to a softening of the material, which is observed as a decrease in both Young's modulus and hardness.[1][5] However, this softening is associated with an enhanced crack resistance.[1][4]

  • Question: Why does the crack resistance of borosilicate glass improve with Al2O3 addition?

    • Answer: The enhanced crack resistance is linked to the structural changes induced by Al2O3. The conversion of BIV to BIII units and the incorporation of AlO4 tetrahedra alter the network's connectivity and its response to stress. The resulting "softer" glass is better able to deform under load, which can dissipate the energy that would otherwise lead to crack propagation.[1][4]

Quantitative Data

Table 1: Effect of Al2O3 Addition on Mechanical Properties of NBS2 Sodium Borosilicate Glass

Al2O3 Content (mol%)Young's Modulus (GPa)Hardness (GPa)
1.0~80~7.0
2.0~78~6.8
3.0~76~6.6
4.0~74~6.4

Data is estimated from graphical representations in the cited literature and should be considered approximate.[5]

Experimental Protocols

1. Solid-State NMR Spectroscopy (¹¹B and ²⁷Al MAS NMR)

  • Objective: To determine the coordination environment and relative quantification of boron and aluminum in the glass network.

  • Sample Preparation: Glass samples are crushed into a fine powder and packed into zirconia rotors (e.g., 3.2 mm or 4 mm outer diameter).

  • Instrumentation: A high-field solid-state NMR spectrometer is used.

  • ¹¹B MAS NMR Parameters:

    • A typical experiment is run at a specific magnetic field strength.

    • A short radio-frequency pulse (e.g., π/12 tip angle) is used for quantitative excitation.

    • High-speed magic angle spinning (MAS) (e.g., 20 kHz) is employed to average out anisotropic interactions and narrow the spectral lines.

    • Spectra are referenced to a standard, such as aqueous boric acid at 19.6 ppm.

  • ²⁷Al MAS NMR Parameters:

    • Similar to ¹¹B MAS NMR, a high magnetic field and fast MAS rates are used.

    • A short pulse width is used for excitation.

    • Spectra are referenced to a standard like aqueous aluminum nitrate (B79036) at 0.0 ppm.

  • Data Analysis: The resulting spectra are deconvoluted to identify and quantify the different boron (BO3, BO4) and aluminum (AlO4, AlO5, AlO6) species. The relative areas of the deconvoluted peaks correspond to the relative populations of these structural units.

2. Raman Spectroscopy

  • Objective: To investigate the vibrational modes of the glass network and identify structural motifs.

  • Sample Preparation: A flat, polished surface of the glass sample is typically used to minimize scattering noise. Alternatively, a fine powder can be analyzed.[6]

  • Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm), a spectrometer, and a sensitive detector.[7]

  • Procedure:

    • The sample is placed on the microscope stage.

    • The laser is focused onto the sample surface.

    • The scattered light is collected and directed to the spectrometer.

    • The Raman spectrum (intensity vs. Raman shift in cm⁻¹) is recorded.

  • Data Analysis: The positions and intensities of the Raman bands are analyzed to identify specific structural units, such as boroxol rings, silicate tetrahedra with varying numbers of non-bridging oxygens (Qn species), and aluminate groups.

3. Nanoindentation

  • Objective: To measure the hardness and elastic modulus of the glass surface.

  • Sample Preparation: The glass sample must have a smooth, clean surface to ensure accurate measurements. Polishing may be necessary if the surface is rough.[2]

  • Instrumentation: A nanoindenter equipped with a sharp, calibrated indenter tip (commonly a Berkovich diamond tip).[3]

  • Procedure:

    • The indenter tip is brought into contact with the sample surface.

    • A controlled load is applied, and the displacement of the indenter into the surface is continuously measured, creating a load-displacement curve.

    • The load is held constant for a short period to assess time-dependent deformation (creep), if desired.[2]

    • The indenter is withdrawn, and the recovery of the material is measured during unloading.[2]

  • Data Analysis: The load-displacement data is analyzed using models such as the Oliver-Pharr method to calculate hardness and elastic modulus from the unloading curve.[2]

Visualizations

Experimental_Workflow cluster_synthesis Glass Synthesis cluster_characterization Characterization cluster_analysis Data Analysis raw_materials Raw Materials (SiO2, B2O3, Na2O, Al2O3) mixing Thorough Mixing raw_materials->mixing melting High-Temperature Melting mixing->melting quenching Rapid Quenching melting->quenching annealing Annealing (optional) quenching->annealing glass_sample Aluminoborosilicate Glass Sample annealing->glass_sample nmr Solid-State NMR (¹¹B, ²⁷Al) glass_sample->nmr raman Raman Spectroscopy glass_sample->raman nanoindentation Nanoindentation glass_sample->nanoindentation structural_info Structural Information (Coordination, Connectivity) nmr->structural_info raman->structural_info mechanical_props Mechanical Properties (Hardness, Young's Modulus) nanoindentation->mechanical_props structural_info->mechanical_props Structure-Property Correlation

Caption: Experimental workflow for synthesis and characterization of aluminoborosilicate glass.

Caption: Structural rearrangement in borosilicate glass upon Al2O3 addition.

References

Technical Support Center: Characterization of Amorphous Aluminum Borosilicate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of amorphous aluminum borosilicate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of analyzing this material. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of amorphous this compound, offering potential causes and recommended solutions.

Issue 1: Broad, Featureless X-ray Diffraction (XRD) Pattern

Question: My XRD pattern for this compound shows only a broad hump, with no sharp peaks. How can I extract structural information from this?

Answer:

A broad, featureless XRD pattern is characteristic of amorphous materials, confirming the absence of long-range crystalline order.[1][2] While this precludes traditional crystallographic analysis, it is the expected result for this material. To probe the local atomic structure, more advanced techniques are required.

Recommended Solutions:

  • Confirm Amorphous Nature: The broad hump confirms the material is X-ray amorphous. This is a critical first characterization step.[1]

  • Utilize Pair Distribution Function (PDF) Analysis: For detailed short- and medium-range structural information, high-energy X-ray total scattering followed by a PDF analysis is recommended. This technique can reveal bond lengths, coordination numbers, and the presence of ordered local motifs, such as four-membered rings of SiO₄ and BO₄ tetrahedra, which are not visible in standard XRD.[3]

  • Employ Complementary Techniques: Combine XRD with spectroscopic methods to build a comprehensive structural picture.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the coordination environment of specific nuclei (e.g., ¹¹B, ²⁷Al, ²⁹Si).[4]

    • Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational techniques are sensitive to specific structural units and ring structures within the glass network.[3][5]

Issue 2: Inconsistent or Difficult-to-Interpret NMR Spectra

Question: I am getting variable results from my ²⁷Al and ¹¹B solid-state NMR experiments. How can I improve the quality and interpretation of my data?

Answer:

The local structure of amorphous this compound is highly sensitive to its composition and thermal history, which directly impacts the NMR spectra.[4] Boron can exist in three-coordinate (trigonal, BO₃) and four-coordinate (tetrahedral, BO₄) states, while aluminum can be found in four-, five-, and six-fold coordination.[4][6] This complexity can lead to broad, overlapping peaks that are challenging to deconvolute and assign.

Recommended Solutions:

  • Standardize Sample Preparation: Ensure all samples undergo identical synthesis and thermal histories to ensure reproducibility. The quenching rate, in particular, can influence the final glass structure.[4]

  • Optimize NMR Experimental Parameters:

    • Use high magnetic fields to improve spectral resolution.

    • Employ Magic Angle Spinning (MAS) to reduce anisotropic broadening.

    • For quantitative analysis of boron coordination, acquire ¹¹B MAS NMR spectra. The relative integration of the peaks corresponding to BO₃ and BO₄ units provides their respective populations.

    • For aluminum, ²⁷Al MAS NMR can distinguish between Al(IV), Al(V), and Al(VI) species, although peak overlap is common.[7]

  • Advanced NMR Experiments: Consider two-dimensional correlation experiments (e.g., ¹¹B-{²⁹Si} or ²⁷Al-{²⁹Si} rotational-echo double-resonance) to probe the connectivity between different network-forming units.[4]

Issue 3: Suspected Phase Separation Affecting Material Properties

Question: My material shows inconsistent durability and thermal properties. Could this be due to phase separation, and how would I confirm this?

Answer:

Yes, borosilicate glasses are known to be prone to amorphous phase separation, where the homogeneous melt separates into two or more distinct glassy phases upon cooling.[8] This typically results in silica-rich domains and alkali-boron-rich domains, significantly impacting the material's chemical durability and other properties.[8]

Recommended Solutions:

  • Microscopy Imaging:

    • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These are direct methods to visualize the microstructure. The presence of droplet-like domains or interconnected phases is a strong indicator of phase separation.[1]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): A material with phase separation may exhibit multiple glass transition temperatures (Tg), corresponding to the different glass phases.

  • Scattering Techniques:

    • Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS): These techniques can quantify the size, shape, and distribution of the phase-separated regions.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the characterization of amorphous this compound, including key decision points for troubleshooting.

G start Start: Amorphous Aluminum Borosilicate Sample xrd Perform XRD Analysis start->xrd broad_hump Broad Hump Observed? xrd->broad_hump confirm_amorphous Result: Confirmed Amorphous broad_hump->confirm_amorphous Yes sharp_peaks Sharp Peaks Present broad_hump->sharp_peaks No spectroscopy Spectroscopic Analysis: - Solid-State NMR (¹¹B, ²⁷Al) - Raman / FTIR confirm_amorphous->spectroscopy re_evaluate Re-evaluate Synthesis: Sample is Crystalline/ Partially Crystalline sharp_peaks->re_evaluate nmr_interp NMR Data Clear? spectroscopy->nmr_interp nmr_ok Determine B/Al Coordination & Connectivity nmr_interp->nmr_ok Yes nmr_issue Troubleshoot NMR: - Check Sample Homogeneity - Optimize Parameters - Use 2D Techniques nmr_interp->nmr_issue No thermal_microscopy Thermal & Microscopic Analysis: - DSC - SEM / TEM nmr_ok->thermal_microscopy nmr_issue->spectroscopy Re-run phase_sep Evidence of Phase Separation? (e.g., Multiple Tg, Microstructures) thermal_microscopy->phase_sep phase_sep_yes Characterize Domains: - Use SAXS/SANS - Correlate with Properties phase_sep->phase_sep_yes Yes phase_sep_no Result: Homogeneous Amorphous Structure phase_sep->phase_sep_no No final_report Comprehensive Structural Report phase_sep_yes->final_report phase_sep_no->final_report

Caption: Troubleshooting workflow for characterizing amorphous this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing amorphous this compound?

A: The main challenges stem from its disordered nature and complex composition:

  • Lack of Long-Range Order: The amorphous structure prevents the use of standard diffraction techniques for complete structure determination, requiring methods that probe local order.[2]

  • Complex Coordination Chemistry: Boron can be in trigonal (BO₃) or tetrahedral (BO₄) coordination, and aluminum can adopt four-, five-, or six-fold coordination. The distribution of these species depends heavily on composition and thermal history, making it difficult to establish a single structural model.[4][6]

  • Tendency for Phase Separation: Borosilicate glasses can separate into multiple amorphous phases, which complicates the analysis and affects the material's bulk properties.[8]

  • Elusive Precursor Details: Understanding the molecular-level assembly and evolution of the amorphous precursors during synthesis is difficult, hindering precise control over the final structure.[3]

Q2: Which techniques are most effective for determining the coordination of boron and aluminum?

A: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct technique for this purpose.

  • ¹¹B MAS NMR: Can clearly distinguish and quantify the relative amounts of three-coordinate (BO₃) and four-coordinate (BO₄) boron.[9]

  • ²⁷Al MAS NMR: Can resolve signals from four-, five-, and six-coordinate aluminum (Al(IV), Al(V), Al(VI)), providing insight into aluminum's role as a network former or modifier.[6][7]

Q3: For pharmaceutical applications, how is aluminum release from the glass characterized?

A: Aluminum release (or leaching) is a critical safety parameter for pharmaceutical containers. It is typically measured by exposing the glass to a relevant solution (e.g., purified water, a specific buffer) under accelerated conditions, such as autoclaving (e.g., 1 hour at 121°C).[10] The concentration of aluminum in the solution is then measured using highly sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The amount of leached aluminum depends on factors like the glass composition, the pH of the contacting solution, and the temperature.[10]

Q4: What is the relationship between the material's composition and its structure?

A: The composition dictates the fundamental structure of the glass network. The diagram below illustrates the key relationships.

G comp Composition (SiO₂, B₂O₃, Al₂O₃, Modifier Oxides) structure Local Structure - B/Al Coordination (BO₃, BO₄, Alⁿ⁺) - Network Connectivity - Non-Bridging Oxygens (NBOs) comp->structure Dictates properties Macroscopic Properties - Chemical Durability - Thermal Stability (Tg) - Mechanical Strength structure->properties Determines

Caption: Relationship between composition, structure, and properties.

Data Summary Tables

Table 1: Comparison of Key Characterization Techniques
TechniqueInformation ProvidedTypical Application / Use Case
X-ray Diffraction (XRD) Confirms amorphous vs. crystalline nature.Initial screening of all samples.[1]
Pair Distribution Function (PDF) Provides short-range order: bond distances, coordination numbers.Detailed structural analysis of the amorphous network.[3]
Solid-State NMR Quantifies coordination environments of ¹¹B, ²⁷Al, ²⁹Si; shows connectivity.Determining the ratio of BO₃/BO₄ and Al(IV)/Al(V)/Al(VI).[4][6]
Raman / FTIR Spectroscopy Identifies specific vibrational modes of structural units (e.g., boroxol rings, Si-O-B linkages).Qualitative analysis of network structure and changes with composition.[3]
Electron Microscopy (SEM/TEM) Visualizes microstructure, detects phase separation, confirms morphology.Assessing sample homogeneity and identifying secondary phases.[1]
Differential Scanning Calorimetry (DSC) Measures thermal events like glass transition temperature (Tg) and crystallization.Evaluating thermal stability and detecting multiple phases.[11]
Table 2: Influence of Composition on Mechanical Properties of Aluminum Matrix Composites Reinforced with Borosilicate Glass Powder
Weight % of Borosilicate Glass PowderTensile Strength (UTS)Hardness IncreaseImpact Strength Increase
0% (Base AA7075 Alloy)140 MPa--
9%197 MPa (+40.71%)+21.21%+34.37%
Data synthesized from studies on aluminum matrix composites to illustrate the impact of borosilicate addition.[12][13]

Experimental Protocols

Protocol 1: Solid-State NMR for Boron (¹¹B) and Aluminum (²⁷Al) Coordination
  • Sample Preparation:

    • Grind the amorphous this compound sample into a fine, homogeneous powder (particle size < 50 µm).

    • Dry the sample thoroughly under vacuum at ~120°C for at least 4 hours to remove adsorbed water, which can interfere with measurements.

    • Pack the dried powder into an appropriate MAS rotor (e.g., 4 mm zirconia).

  • ¹¹B MAS NMR Acquisition:

    • Use a high-field NMR spectrometer.

    • Employ a single-pulse excitation sequence.

    • Set the spinning speed to a moderate rate (e.g., 10-14 kHz) to move spinning sidebands away from the isotropic peaks.

    • Acquire the spectrum with a recycle delay sufficient for full relaxation.

    • Reference the chemical shift to an external standard like solid BF₃·OEt₂.

    • Data Analysis: Deconvolute the spectrum to quantify the integrated intensities of the sharp peak for tetrahedral BO₄ (~0 ppm) and the broader peak for trigonal BO₃ (~12-18 ppm).

  • ²⁷Al MAS NMR Acquisition:

    • Use a high-field NMR spectrometer.

    • Employ a single-pulse experiment, often with a small flip angle to ensure quantitative excitation across all sites.

    • Set a high spinning speed (≥ 14 kHz) to minimize the second-order quadrupolar broadening.

    • Reference the chemical shift to an external standard like 1 M aqueous Al(NO₃)₃.

    • Data Analysis: Deconvolute the spectrum to identify and quantify peaks corresponding to Al(IV) (~50-80 ppm), Al(V) (~20-40 ppm), and Al(VI) (~0-10 ppm). Note that significant peak overlap can make precise quantification challenging.[7]

References

Validation & Comparative

A Comparative Analysis of Aluminum Borosilicate vs. Borosilicate Glass for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of glassware is a critical decision that can impact experimental outcomes and product integrity. This guide provides an objective, data-driven comparison of two high-performance materials: aluminum borosilicate glass and borosilicate glass. By examining their distinct properties and performance in standardized tests, this document aims to equip you with the knowledge to make an informed selection for your specific laboratory and manufacturing needs.

Introduction to High-Performance Glasses

Borosilicate glass is a well-established material in scientific settings, renowned for its excellent thermal shock resistance and chemical inertness. Its composition, primarily of silica (B1680970) and boron trioxide, results in a very low coefficient of thermal expansion, making it suitable for applications involving rapid temperature changes.[1]

This compound glass , a variation of borosilicate glass, incorporates aluminum oxide into its matrix. This addition enhances the mechanical strength and durability of the glass, making it a preferred choice for applications demanding high resistance to physical stress and scratching.[1]

Quantitative Performance Data

The selection of an appropriate glass type is often dictated by its physical and chemical properties. The following tables summarize the key performance indicators for both this compound and borosilicate glass, providing a clear, quantitative comparison.

Table 1: Mechanical and Thermal Properties

PropertyThis compound GlassBorosilicate GlassTest Standard
Density 2.63 g/cm³[2]2.23 g/cm³[2]-
Young's Modulus (Modulus of Elasticity) 81 GPa[2]64 GPa[2]ASTM C623
Coefficient of Linear Thermal Expansion (20-300°C) 4.6 x 10⁻⁶ /K[2]3.3 x 10⁻⁶ /K[3]ISO 7991
Maximum Working Temperature 600 °C[2]~500 °C[4]-
Softening Point ≥ 920 °C[2]821 °C[5]ASTM C338
Thermal Shock Resistance (ΔT) ≤ 370 °C[2]~160-180 °CISO 718
Bending Strength (Modulus of Rupture) 180 - 220 MPa[2]34 - 69 MPa[6]ASTM C158
Vickers Hardness ~580[7]~470[7]ASTM E384

Table 2: Chemical Resistance Classification

Chemical Resistance TestThis compound GlassBorosilicate GlassTest Standard
Hydrolytic Resistance High[2]Class HGB 1 (< 0.01 mg Na₂O/g grains)[8]ISO 719
Acid Resistance High[2]Class 1[8]DIN 12116
Alkali Resistance GoodClass A2[8]ISO 695

Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized experimental protocols are employed. Below are summaries of the methodologies for key tests cited in this guide. For complete and unabridged procedures, it is recommended to consult the official standard documents.

Mechanical Strength: ASTM C158 - Modulus of Rupture of Glass by Flexure

This test determines the flexural strength of glass.[9] A common method is the four-point bend test, which applies a load at two points on the specimen, supported at two outer points.[10][11] This configuration creates a region of uniform bending stress between the two loading points.

Procedure Outline:

  • Specimen Preparation: Glass specimens are cut to specified dimensions. The surface condition is a critical factor and is often standardized for comparative tests.[12]

  • Test Setup: The specimen is placed on the support spans of the four-point bend fixture.

  • Loading: A controlled, increasing load is applied to the specimen at a constant rate until fracture occurs.[12]

  • Calculation: The modulus of rupture is calculated based on the fracture load, specimen dimensions, and the geometry of the test fixture.

ASTM_C158_Workflow cluster_prep Specimen Preparation cluster_testing Four-Point Bend Test cluster_analysis Data Analysis prep_specimen Prepare Glass Specimen place_specimen Place Specimen in Fixture prep_specimen->place_specimen apply_load Apply Load at Constant Rate place_specimen->apply_load fracture Specimen Fractures apply_load->fracture calculate_mor Calculate Modulus of Rupture fracture->calculate_mor

ASTM C158 Experimental Workflow
Thermal Shock Resistance: ISO 718 - Thermal Shock and Thermal Shock Endurance

This standard specifies methods for determining the resistance of laboratory glassware to sudden and extreme temperature changes.[13][14]

Procedure Outline:

  • Sample Preparation: A set of glass articles is selected for testing.

  • Heating: The samples are placed in a hot air oven and heated to a specified temperature until thermal equilibrium is reached.

  • Quenching: The heated samples are then rapidly immersed in a cold water bath maintained at a specific temperature.

  • Inspection: After a defined period in the cold bath, the samples are removed and inspected for any signs of fracture or cracking. The test is repeated with increasing temperature differentials to determine the thermal shock endurance.

ISO_718_Workflow start Start heat_samples Heat Samples in Oven to T1 start->heat_samples quench_samples Immerse Samples in Cold Water Bath at T2 heat_samples->quench_samples inspect_samples Inspect for Fracture quench_samples->inspect_samples pass Pass inspect_samples->pass No Fracture fail Fail inspect_samples->fail Fracture increase_temp Increase Temperature Differential (ΔT) pass->increase_temp end End fail->end increase_temp->heat_samples

ISO 718 Thermal Shock Test Workflow
Chemical Resistance Testing

The chemical durability of glassware is crucial, especially in pharmaceutical applications where the leaching of substances can affect drug stability and patient safety. Several standards are used to classify the chemical resistance of glass.

Hydrolytic Resistance (USP <660> / ISO 719): This test evaluates the resistance of glass to water attack.[15][16] The "Glass Grains Test" is a common method where glass is crushed into grains of a specific size, exposed to purified water at an elevated temperature, and the amount of alkali leached from the glass is determined by titration.[17]

Acid Resistance (DIN 12116): This standard assesses the resistance of glass to attack by a boiling aqueous solution of hydrochloric acid.[18] The resistance is determined by measuring the loss of mass per unit of surface area after exposure.

Alkali Resistance (ISO 695): This method tests the resistance of glass to a boiling aqueous solution of a mixed alkali (sodium carbonate and sodium hydroxide).[19][20] Similar to the acid resistance test, the extent of the attack is quantified by the mass loss per unit of surface area.

Chemical_Resistance_Workflow cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis prepare_sample Prepare Glass Sample (e.g., Grains or Whole Article) expose_to_reagent Expose to Reagent (Water, Acid, or Alkali) under Specified Conditions prepare_sample->expose_to_reagent measure_effect Measure Effect: - Titration of Leachate (Hydrolytic) - Mass Loss (Acid/Alkali) expose_to_reagent->measure_effect classify Classify Resistance measure_effect->classify

General Workflow for Chemical Resistance Testing

Comparative Discussion

The choice between this compound and borosilicate glass depends on the specific demands of the application.

  • For applications requiring exceptional mechanical strength, hardness, and scratch resistance , such as in high-pressure reaction vessels, pharmaceutical vials that undergo rigorous handling, or touch-screen interfaces on laboratory equipment, This compound glass is the superior choice . Its higher Young's modulus and bending strength indicate a greater resistance to deformation and fracture under mechanical stress.[2]

  • For applications where extreme thermal shock resistance is the primary concern , such as in laboratory glassware that is rapidly heated and cooled, borosilicate glass excels . Its significantly lower coefficient of thermal expansion minimizes internal stress during temperature fluctuations, reducing the risk of breakage.[3]

  • In terms of chemical durability, both glasses offer excellent resistance . Borosilicate glass is classified as Type I glass under USP <660>, indicating a high degree of hydrolytic resistance suitable for most pharmaceutical applications.[17] While specific comparative data is less standardized, this compound glass is also known for its high chemical stability.[2] The choice in this regard may come down to the specific chemical environment and regulatory requirements.

Conclusion

Both this compound and borosilicate glass are high-performance materials critical to the advancement of science and medicine. This compound glass offers enhanced mechanical robustness, making it ideal for applications where durability is paramount. Borosilicate glass, with its exceptional thermal properties, remains the material of choice for applications involving significant temperature gradients. By understanding the quantitative differences in their properties and the standardized methods used to evaluate them, researchers and professionals can confidently select the optimal glass for their specific needs, ensuring the safety, accuracy, and reliability of their work.

References

A Head-to-Head Comparison: Aluminum Borosilicate vs. Aluminosilicate Glass for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of research, drug development, and advanced material science, the selection of appropriate glassware is a critical decision that can significantly impact experimental outcomes, product stability, and safety. Among the premier choices for high-performance applications are aluminum borosilicate and aluminosilicate (B74896) glasses. While both offer substantial improvements over standard soda-lime glass, their distinct compositions lead to different performance characteristics. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in making an informed selection.

Compositional Differences at the Core

The fundamental distinction between these two glass types lies in their primary network-forming oxides, which dictate their macroscopic properties.

  • This compound Glass: This glass, a variant of the well-known borosilicate family (like Schott DURAN®), incorporates boron trioxide (B₂O₃) into the silica (B1680970) (SiO₂) matrix.[1] The boron imparts excellent thermal shock resistance due to a low coefficient of thermal expansion and provides high hydrolytic and acid resistance, making it a staple for laboratory glassware.[1][2]

  • Aluminosilicate Glass: In this type of glass, aluminum oxide (Al₂O₃) is a key constituent of the silica (SiO₂) network.[3] This composition, often enhanced through a chemical strengthening process (ion-exchange), results in exceptional mechanical strength, hardness, and scratch resistance.[3][4] Prominent examples include Corning® Gorilla® Glass and pharmaceutical-grade Valor® Glass.[5][6]

Performance Data: A Quantitative Comparison

The following tables summarize key performance metrics for representative this compound and aluminosilicate glasses, compiled from manufacturer datasheets and technical literature.

Table 1: Mechanical Properties

Aluminosilicate glass generally exhibits superior hardness and mechanical strength, making it ideal for applications requiring high durability and resistance to breakage.

PropertyAluminosilicate GlassThis compound GlassTest Standard
Vickers Hardness (200g load) 649 - 701 kgf/mm² (Strengthened)~480 kgf/mm²ASTM C1327 / E384
Young's Modulus 69 - 74 GPa~63 - 64 GPaASTM C1327
Flexural Strength (Modulus of Rupture) 180 - 220 MPaData not typically specifiedASTM C158
Fracture Toughness ~0.66 MPa·m⁰·⁵Data not typically specified

Note: Properties for aluminosilicate glass can vary based on the specific composition and chemical strengthening process.

Table 2: Thermal Properties

This compound glass is renowned for its low coefficient of thermal expansion (CTE), offering superior resistance to thermal shock. Aluminosilicate glasses, while also thermally resistant, typically have a higher CTE but can often withstand higher operating temperatures.[3]

PropertyAluminosilicate GlassThis compound GlassTest Standard
Coefficient of Thermal Expansion (CTE) (20-300°C) 7.5 - 9.8 x 10⁻⁶ /K3.25 - 3.3 x 10⁻⁶ /KISO 7991
Softening Point 900 - 920 °C~825 °CISO 7884-3
Annealing Point 628 - 722 °C~560 °CISO 7884-4
Strain Point 574 - 669 °C~518 °C
Max. Working Temperature 600 - 700 °C~500 °C
Table 3: Chemical Durability & Optical Properties

For pharmaceutical and laboratory use, chemical resistance is paramount. Borosilicate glass has traditionally set the standard for chemical inertness.[2] However, modern aluminosilicate formulations, such as Valor® Glass, are engineered to meet and exceed these standards, particularly by eliminating boron, which can be a source of extractables.[6]

PropertyAluminosilicate GlassThis compound GlassTest Standard
Hydrolytic Resistance Class HGB 1Class HGB 1ISO 719
Acid Resistance Class S1 - S3Class S1DIN 12116
Alkali Resistance Class A2 - A3Class A2ISO 695
Refractive Index (589.3 nm) ~1.50 - 1.53~1.473
Table 4: Experimental Chemical Resistance Data

This table provides a direct comparison of mass loss under aggressive chemical conditions, illustrating the performance differences.

ExperimentAluminosilicate Glass (Corning Gorilla Glass 2)This compound Glass (Specific Composition)
Acid Attack (5% HCl, 95°C, 24 hrs) 0.12 mg/cm²2.59 mg/cm² (5% HCl, 60°C, 160 hrs)
Alkali Attack (5% NaOH, 95°C, 6 hrs) 1.42 mg/cm²5.47 mg/cm² (5% NaOH, 60°C, 160 hrs)

Note: Experimental conditions vary between the datasets, but the results provide a strong indication of relative performance. The aluminosilicate glass was tested under more aggressive temperature conditions for a shorter duration, while the borosilicate data reflects a longer exposure at a lower temperature.[7][8]

Experimental Protocols

The data presented above is derived from standardized testing methodologies critical for ensuring reproducibility and comparability across materials.

Vickers Hardness Test (ASTM C1327 / E384)

This test measures the resistance of the glass to plastic deformation from a standard source.

  • Specimen Preparation: The glass surface must be flat, smooth, and polished to allow for precise measurement of the indentation.

  • Indentation: A diamond indenter, shaped as a square-based pyramid, is pressed into the glass surface with a specific load (e.g., 200 grams) for a set duration.

  • Measurement: After the indenter is removed, the two diagonals of the resulting square indentation are measured using a microscope.

  • Calculation: The Vickers Hardness (HV) is calculated from the applied load and the average diagonal length. A smaller indentation for a given force results in a higher hardness number.

Hydrolytic Resistance (ISO 719)

This method determines the resistance of glass grains to water attack by measuring the amount of alkali leached from the sample.[9][10]

  • Sample Preparation: The glass is crushed and sieved to obtain grains of a specific size (300-500 µm).[10] The grains are then thoroughly cleaned with acetone (B3395972) and dried.[9]

  • Extraction: A precise mass of glass grains (typically 2 g) is placed in a flask with high-purity water and heated in a water bath at 98°C for 60 minutes.[9][10]

  • Titration: After cooling, a measured volume of the water is taken from the flask and titrated with a standardized hydrochloric acid (0.01 mol/L) solution using methyl red as an indicator.[11]

  • Classification: The volume of acid required to neutralize the leached alkali determines the glass's hydrolytic resistance class (HGB 1 being the highest).[11]

Acid Resistance (DIN 12116)

This test quantifies the resistance of glass to attack by a boiling acidic solution.

  • Sample Preparation: A glass sample with a known surface area is prepared, cleaned, and weighed.

  • Exposure: The sample is immersed in a boiling 6M hydrochloric acid solution for 6 hours.

  • Measurement: After exposure, the sample is removed, rinsed, dried, and weighed again.

  • Classification: The mass loss per unit of surface area (e.g., mg/100 cm²) is calculated. Glasses are classified based on this value, with Class S1 indicating the highest resistance (mass loss < 0.7 mg/100 cm²).

Alkali Resistance (ISO 695)

This method evaluates the resistance of glass to a boiling mixed-alkali solution, which is generally more aggressive than acidic or neutral solutions.[7]

  • Sample Preparation: A glass sample of known surface area is cleaned and weighed.

  • Exposure: The sample is immersed for 3 hours in a boiling aqueous solution containing a mixture of sodium carbonate (0.5 mol/L) and sodium hydroxide (B78521) (1.0 mol/L).

  • Measurement: After the test, the sample is rinsed, dried, and re-weighed to determine the mass loss.[7]

  • Classification: The mass loss per unit area determines the classification. Class A2, for instance, corresponds to a mass loss of 75 to 175 mg/dm².[2]

Visualizing Workflows and Logic

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making model for glass selection.

G Experimental Workflow: ISO 695 Alkali Resistance Test cluster_prep Sample Preparation cluster_exposure Alkali Exposure cluster_analysis Analysis & Classification prep1 Cut glass to known surface area prep2 Clean and dry sample prep1->prep2 prep3 Weigh sample (m1) prep2->prep3 exp1 Prepare boiling mixed alkali solution (NaOH + Na2CO3) prep3->exp1 exp2 Immerse sample in solution for 3 hours exp1->exp2 an1 Remove, rinse, and dry sample exp2->an1 an2 Weigh sample (m2) an1->an2 an3 Calculate mass loss per unit area (m1-m2)/Area an2->an3 an4 Classify glass (e.g., Class A2) an3->an4 G Glass Selection Logic start Define Application Requirements q1 Primary Concern: High Mechanical Strength & Scratch Resistance? start->q1 q2 Primary Concern: Superior Thermal Shock Resistance? q1->q2 No res1 Aluminosilicate Glass (e.g., for touch screens, high-impact vials) q1->res1 Yes q3 Primary Concern: Chemical Inertness & Low Extractables? q2->q3 No res2 This compound Glass (e.g., for rapid heating/ cooling labware) q2->res2 Yes res3 Both are excellent. Consider specific needs: - Boron-free? -> Aluminosilicate - Cost-sensitive? -> Borosilicate q3->res3 Yes

References

Unveiling the Atomic Landscape: A Comparative Guide to Raman Spectroscopy for Aluminum Borosilicate Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with advanced glass materials, understanding the intricate atomic structure of aluminum borosilicate glass is paramount for controlling its properties. Raman spectroscopy has emerged as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of Raman spectroscopy with other analytical methods, supported by experimental data, to validate its efficacy in elucidating the complex network of these glasses.

The Power of Vibrational Fingerprints: Principles of Raman Spectroscopy in Glass Analysis

Raman spectroscopy probes the vibrational modes of molecules and structural units within a material. When laser light interacts with the glass, a small fraction of the light is scattered at different frequencies. This frequency shift, known as the Raman shift, corresponds to the vibrational energies of specific chemical bonds and structural motifs within the glass network.

In this compound glasses, the primary structural components are interconnected silica (B1680970) (SiO₄) tetrahedra, boron in both trigonal (BO₃) and tetrahedral (BO₄) coordination, and alumina (B75360) (AlO₄) tetrahedra. Raman spectroscopy can effectively distinguish and quantify the relative proportions of these units. For instance, distinct bands in the Raman spectrum can be assigned to the symmetric stretching vibrations of Si-O-Si bonds within Qⁿ species (where 'n' is the number of bridging oxygens per silicon tetrahedron), the breathing modes of boroxol rings (B₃O₆), and vibrations of various borate (B1201080) and aluminate units.[1][2] This allows for a detailed characterization of the glass network's polymerization, connectivity, and the coordination environment of key elements.

A Comparative Analysis: Raman Spectroscopy vs. Alternative Techniques

While Raman spectroscopy is a valuable tool, it is often used in conjunction with other techniques for a comprehensive structural analysis. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). Each technique offers unique advantages and limitations.

Data Presentation: Quantitative Comparison of Analytical Techniques

Analytical Technique Information Obtained Strengths Limitations Quantitative Capability
Raman Spectroscopy - Identification of Qⁿ silicate (B1173343) species - Boron coordination (BO₃, BO₄) - Presence of superstructural units (e.g., boroxol rings, danburite rings)[1][3] - Network connectivity- Non-destructive - Minimal sample preparation[4] - High spatial resolution (micro-Raman) - Sensitive to homonuclear bonds (e.g., Si-O-Si)[4]- Can be affected by fluorescence[4] - Quantitative analysis often requires calibration with standards or comparison with other techniques like NMR[5][6]- Semi-quantitative to quantitative with appropriate calibration[5][7]
NMR Spectroscopy (¹¹B, ²⁷Al, ²⁹Si MAS) - Precise quantification of boron (BO₃, BO₄) and aluminum (AlO₄, AlO₅, AlO₆) coordination[2][8] - Quantitative distribution of Qⁿ silicate species[6][7] - Connectivity between different structural units[9][10]- Highly quantitative for specific nuclei - Provides direct information on the local environment of atoms- Requires larger sample volumes - Lower sensitivity for some nuclei - Paramagnetic species can interfere with measurements[6][7]- Highly quantitative[6][8]
FTIR Spectroscopy - Identification of functional groups - Information on water content (OH groups) - Complementary vibrational information to Raman (sensitive to changes in dipole moment)[4]- High signal-to-noise ratio - Well-established technique- Sample preparation can be more involved (e.g., KBr pellets) - Strong water absorption can obscure spectral regions[4] - Less sensitive to the glass network backbone compared to Raman- Primarily qualitative to semi-quantitative
XPS - Elemental composition of the surface - Oxidation states of elements - Information on non-bridging oxygens (NBOs)[9][10]- Surface sensitive - Provides information on chemical states- Requires high vacuum - Provides information only on the top few nanometers of the sample- Quantitative for elemental surface composition

Studies have shown excellent agreement between the quantitative data obtained from Raman spectroscopy and 29Si MAS NMR for the determination of Q³ species in borosilicate glasses.[6][7] Furthermore, a correlation between the integrated area ratio of specific Raman bands and the total B₂O₃ content has been established, although the boron speciation appears to also be dependent on the Al₂O₃ content, highlighting the synergy with NMR for a complete picture.[5]

Experimental Protocol: A Typical Raman Analysis Workflow

The following protocol outlines the key steps for the structural analysis of this compound glass using Raman spectroscopy.

1. Sample Preparation:

  • For bulk glass, a flat, polished surface is ideal to minimize scattering artifacts.

  • Glass powders can also be analyzed, often pressed into a pellet.

  • Ensure the sample is clean and free from surface contaminants.

2. Instrumentation and Data Acquisition:

  • Raman Spectrometer: A confocal Raman microscope is typically used.

  • Laser Excitation: A common choice is a 514 nm or 532 nm laser, though other wavelengths can be used to mitigate fluorescence.[3][6]

  • Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample damage (typically in the range of 10-50 mW).[6]

  • Objective Lens: A high-magnification objective (e.g., 50x) is used to focus the laser onto the sample and collect the scattered light.[6]

  • Spectral Range: The spectrum is typically collected over a range of 200 to 1600 cm⁻¹ to encompass the key vibrational modes of silicate and borate networks.[1][11]

  • Acquisition Time and Accumulations: These parameters are adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Baseline Correction: A polynomial or other suitable function is used to remove the background fluorescence signal.

  • Spectral Deconvolution: The overlapping Raman bands are resolved into individual peaks (typically Gaussian or Lorentzian) to determine their position, height, and area. This allows for the quantification of different structural units.[12]

  • Band Assignment: The deconvoluted peaks are assigned to specific vibrational modes of structural units based on established literature values.[1][2]

  • Quantitative Analysis: The relative areas of the assigned peaks are used to determine the proportions of different structural units. Calibration curves derived from standards or comparison with NMR data can be used for absolute quantification.[5][6]

Visualizing the Process: Experimental and Analytical Workflow

experimental_workflow cluster_experiment Experimental Protocol cluster_analysis Data Analysis Sample_Prep Sample Preparation (Polishing/Powdering) Raman_Acquisition Raman Data Acquisition (Laser, Spectrometer) Sample_Prep->Raman_Acquisition Raw_Spectrum Raw Raman Spectrum Raman_Acquisition->Raw_Spectrum Baseline_Correction Baseline Correction Raw_Spectrum->Baseline_Correction Deconvolution Spectral Deconvolution (Peak Fitting) Baseline_Correction->Deconvolution Band_Assignment Band Assignment (Qn, BOx, Rings) Deconvolution->Band_Assignment Quantification Quantitative Analysis (Peak Area Ratios) Band_Assignment->Quantification Structural_Info Structural Information - Network Polymerization - Boron Coordination - Ring Structures Quantification->Structural_Info

Caption: Workflow for this compound glass structural analysis using Raman spectroscopy.

Conclusion

Raman spectroscopy is a highly effective and versatile technique for the structural characterization of this compound glasses. Its non-destructive nature, minimal sample preparation requirements, and ability to provide detailed information on the glass network make it an invaluable tool for materials scientists and researchers. While NMR spectroscopy offers superior direct quantification for certain nuclei, Raman spectroscopy provides complementary information and can be made quantitative with proper calibration. The synergistic use of Raman spectroscopy with other techniques like NMR and FTIR enables a comprehensive understanding of the complex structure-property relationships in these advanced materials, facilitating the development of new glass formulations for a wide range of applications, including pharmaceuticals and advanced technologies.

References

A Comparative Guide to Sol-Gel and Melt Quenching for Aluminum Borosilicate Glass Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aluminum borosilicate glass, a material prized for its thermal resistance, chemical durability, and optical clarity, is predominantly achieved through two distinct methodologies: the sol-gel process and conventional melt quenching. The choice of synthesis route profoundly influences the final properties of the glass, making a detailed comparison essential for researchers and professionals in materials science and drug development who rely on these materials for specialized applications, from laboratory glassware to advanced drug delivery systems.

This guide provides an objective comparison of the sol-gell and melt quenching techniques for this compound glass synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Sol-Gel and Melt Quenching

FeatureSol-Gel SynthesisMelt Quenching
Processing Temperature Low (typically < 1000 °C)High (typically > 1500 °C)[1]
Purity & Homogeneity High, due to molecular-level mixing of precursors[2]Can be limited by raw material purity and melting conditions
Porosity Can be tailored; often results in porous materials[2]Typically produces dense, non-porous glass
Scalability Generally less suitable for large-scale industrial productionWell-established for large-scale industrial production
Cost Can be higher due to expensive precursors and longer processing timesGenerally more cost-effective for bulk production
Final Product Form Powders, thin films, monoliths, and complex shapesPrimarily bulk glass, which can be further processed

Quantitative Performance Comparison

The choice of synthesis method has a direct impact on the physical and optical properties of the resulting this compound glass. The following table summarizes key quantitative data from studies on similar glass systems, highlighting the typical differences observed between sol-gel and melt-quenched products.

PropertySol-Gel Derived GlassMelt-Quenched GlassComposition Reference
Density 1.10 - 2.20 g/cm³ (increases with heat treatment)2.62 - 2.67 g/cm³[3]General silica (B1680970) and aluminosilicate (B74896) glasses[4]
Refractive Index (at 633 nm) ~1.47 - 1.577 (dependent on composition and porosity)[5][6]~1.5325[3]Doped aluminosilicate films[6] / Aluminosilicate glass[3]
Porosity High and controllable (can be microporous or mesoporous)[2][7]Typically non-porousGeneral observations from multiple sources
Softening Temperature Dependent on densification, can be lower initially≥ 920 °C[3]Aluminosilicate glass[3]
Coefficient of Thermal Expansion (CTE) Can be tailored by composition and processingLow, a key feature of borosilicate glassesGeneral property of borosilicate glasses

Experimental Protocols

Sol-Gel Synthesis of this compound Glass

This protocol is a generalized procedure based on the synthesis of multicomponent silicate (B1173343) glasses.

1. Precursor Solution Preparation:

  • Silicon Source: Tetraethyl orthosilicate (B98303) (TEOS) is typically used as the silicon precursor. It is dissolved in an alcohol, such as ethanol.

  • Boron Source: Boric acid (H₃BO₃) or trimethyl borate (B1201080) can be used as the boron precursor. Boric acid is often dissolved in a suitable solvent like ethanol.

  • Aluminum Source: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) or aluminum isopropoxide are common aluminum precursors. These are dissolved in deionized water or alcohol.

2. Hydrolysis and Polycondensation:

  • The precursor solutions are mixed in the desired stoichiometric ratio.

  • A catalyst, typically an acid such as nitric acid (HNO₃), is added to control the pH (e.g., to pH ~2) and promote hydrolysis.

  • Water is added to the solution to initiate the hydrolysis of the alkoxide precursors, forming silanol (B1196071) (Si-OH), boranol (B-OH), and aluminol (Al-OH) groups.

  • The solution is stirred, often at a slightly elevated temperature (e.g., 60-80°C), to facilitate the polycondensation reactions, where the hydroxyl groups react to form Si-O-Si, B-O-B, Si-O-B, Al-O-Si, and Al-O-B bonds, leading to the formation of a three-dimensional network.

3. Gelation, Aging, and Drying:

  • As the condensation reactions proceed, the viscosity of the solution increases until a rigid, porous gel is formed.

  • The gel is then aged for a period (e.g., 24-72 hours) in its mother liquor to strengthen the network.

  • The solvent is removed from the gel pores through a controlled drying process, often at a low temperature (e.g., 60-150°C), to produce a xerogel.

4. Densification:

  • The dried xerogel is subjected to a heat treatment (calcination) at a higher temperature (e.g., 600-1000°C) to remove residual organic compounds and hydroxyl groups, and to densify the material into a solid glass.

Melt Quenching Synthesis of this compound Glass

This protocol is a standard procedure for producing bulk glass.

1. Raw Material Preparation:

  • High-purity raw materials are selected, typically oxides and carbonates, such as silicon dioxide (SiO₂), boron trioxide (B₂O₃), aluminum oxide (Al₂O₃), and any other required metal oxides or carbonates.

  • The raw materials are weighed according to the desired final composition and thoroughly mixed to ensure homogeneity.

2. Melting:

  • The mixed batch is placed in a high-temperature crucible (e.g., platinum or alumina).

  • The crucible is heated in a furnace to a high temperature, typically in the range of 1500-1650°C, until the raw materials are completely melted and form a homogeneous liquid.[8]

3. Fining:

  • The molten glass is held at the high temperature for a period to allow for the removal of gas bubbles, a process known as fining.

4. Quenching:

  • The molten glass is rapidly cooled to below its glass transition temperature to prevent crystallization. This can be done by pouring the melt onto a pre-heated steel plate or into a mold.

5. Annealing:

  • The solidified glass is then transferred to an annealing oven and heated to a temperature slightly above its glass transition temperature, followed by slow, controlled cooling to room temperature. This process relieves internal stresses that may have developed during quenching.

Visualizing the Processes and Outcomes

To better illustrate the differences between the two synthesis methods, the following diagrams have been generated.

Synthesis_Workflows cluster_sol_gel Sol-Gel Synthesis cluster_melt_quenching Melt Quenching sg1 Precursor Solution (TEOS, H₃BO₃, Al(NO₃)₃) sg2 Hydrolysis & Polycondensation sg1->sg2 sg3 Gelation sg2->sg3 sg4 Aging & Drying sg3->sg4 sg5 Densification (Calcination) sg4->sg5 sg_out Porous Glass Powder, Thin Film, or Monolith sg5->sg_out mq1 Raw Materials (SiO₂, B₂O₃, Al₂O₃) mq2 Melting (>1500°C) mq1->mq2 mq3 Quenching mq2->mq3 mq4 Annealing mq3->mq4 mq_out Dense Bulk Glass mq4->mq_out

A flowchart comparing the key steps in sol-gel and melt quenching synthesis.

Property_Comparison cluster_sol_gel_props Sol-Gel Derived cluster_melt_quenching_props Melt-Quenched center This compound Glass sg_p1 High Purity center->sg_p1 sg_p2 High Homogeneity center->sg_p2 sg_p3 Controllable Porosity center->sg_p3 sg_p4 Lower Processing Temp. center->sg_p4 sg_p5 Forms: Powders, Films center->sg_p5 mq_p1 Dense Structure center->mq_p1 mq_p2 Good Mechanical Strength center->mq_p2 mq_p3 Industrially Scalable center->mq_p3 mq_p4 Cost-Effective (Bulk) center->mq_p4 mq_p5 Form: Bulk Glass center->mq_p5

A diagram comparing the typical properties of sol-gel vs. melt-quenched glass.

Conclusion

The choice between sol-gel and melt quenching for the synthesis of this compound glass is contingent upon the desired application and the required properties of the final material. The sol-gel method offers unparalleled control over purity, homogeneity, and porosity at lower processing temperatures, making it ideal for the fabrication of high-purity powders, thin films for coatings, and materials for biomedical applications where porosity is advantageous.[2][9] Conversely, melt quenching is a robust, well-established, and cost-effective method for producing large quantities of dense, mechanically strong bulk glass, which is suitable for applications such as durable laboratory glassware and industrial components.[10] Researchers and drug development professionals should carefully consider these trade-offs to select the synthesis route that best aligns with their specific material requirements and end-use applications.

References

A Comparative Guide: Aluminum Borosilicate Composites vs. Ceramic Matrix Composites in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and engineering, the selection of advanced materials is a critical decision dictated by the extreme demands of modern applications. This guide provides an objective comparison of the performance of Aluminum Borosilicate (AlBSi) composites and Ceramic Matrix Composites (CMCs), supported by available experimental data and standardized testing methodologies.

Executive Summary

Ceramic Matrix Composites (CMCs) are renowned for their exceptional performance in extreme temperature environments, offering high strength, toughness, and resistance to thermal shock, making them ideal for aerospace and automotive applications. This compound (AlBSi) composites, while demonstrating good strength and thermal resistance at moderate temperatures, present a lighter-weight and potentially more cost-effective alternative for applications not subjected to the most extreme thermal loads. This guide will delve into a detailed comparison of their key performance metrics, providing a clear overview for material selection.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the key quantitative data available for AlBSi composites and a representative CMC, Silicon Carbide-Silicon Carbide (SiC/SiC). It is important to note that comprehensive, directly comparable data for AlBSi composites at temperatures exceeding 1000°C is limited in the public domain.

Table 1: Mechanical Properties

PropertyThis compound (AlBSi) CompositesCeramic Matrix Composites (SiC/SiC)Test Standard/Method
Tensile Strength 152.57 MPa (at room temp., with 25% borosilicate glass reinforcement)~160 MPa (fatigue limit at room temp.)ASTM C1273 / C1275
Flexural Strength 15.8 MPa (at 750°C)434 MPa (at 1750°C), 542 MPa (at 2000°C)ASTM D790 / ISO 178
Fracture Toughness (K_IC) Data not readily availableData varies significantly with specific composition and architectureASTM D6671 / D5528
Hardness Increases with reinforcement contentHigh, characteristic of ceramicsNot specified
Density Generally lower than CMCs~2.5 - 3.0 g/cm³Not specified

Table 2: Thermal Properties

PropertyThis compound (AlBSi) CompositesCeramic Matrix Composites (SiC/SiC)Test Standard/Method
Maximum Service Temperature ~750°C>1200°CNot specified
Thermal Conductivity 0.15 W/(m·K) (at 750°C)Varies (can be tailored, e.g., 4.18 ± 0.14 W/(m·K) for Cf-HfC)Not specified
Thermal Shock Resistance Good, due to low thermal expansion of borosilicate glassExceptional, a key advantage of CMCsISO 14188
Coefficient of Thermal Expansion LowLowNot specified

Experimental Protocols: Understanding the Data

The following are detailed methodologies for key experiments cited in the comparison. These protocols are based on established ASTM and ISO standards to ensure reproducibility and reliability of the results.

Fracture Toughness Testing (ASTM D6671: Mixed-Mode Bending)

This method determines the interlaminar fracture toughness of unidirectional fiber-reinforced composites under a combination of Mode I (opening) and Mode II (shear) loading.

  • Specimen Preparation: A rectangular, unidirectional laminated composite specimen with a non-adhesive insert at the midplane to act as a delamination initiator is prepared.

  • Apparatus: A Mixed-Mode Bending (MMB) test fixture is utilized.

  • Procedure:

    • The specimen is mounted in the MMB fixture.

    • A load is applied at a constant crosshead displacement rate (e.g., 0.5 mm/min).

    • Load and displacement are continuously recorded until delamination growth is observed.

  • Calculation: The strain energy release rate (G) is calculated from the load-displacement data to determine the fracture toughness.

High-Temperature Tensile Testing (ASTM C1275)

This standard outlines the procedure for determining the tensile properties of continuous fiber-reinforced ceramic composites at elevated temperatures.

  • Specimen Preparation: A flat, straight-sided specimen with a constant cross-section is prepared.

  • Apparatus: A universal testing machine equipped with a high-temperature furnace and specialized grips (e.g., actively cooled, friction-based) is used.

  • Procedure:

    • The specimen is mounted in the grips and centered within the furnace.

    • The furnace is heated to the desired test temperature and allowed to stabilize.

    • A uniaxial tensile load is applied at a constant crosshead speed until the specimen fractures.

    • Load, strain, and temperature are recorded throughout the test.

  • Data Analysis: Tensile strength, strain to failure, and elastic modulus are determined from the stress-strain curve.

Thermal Shock Resistance Testing (ISO 14188)

This international standard specifies methods for evaluating the thermal shock resistance of coatings, which can be adapted for composite materials.

  • Specimen Preparation: Test specimens of a defined geometry are prepared.

  • Apparatus: A high-temperature furnace and a quenching medium (e.g., water or compressed air) are required.

  • Procedure:

    • Specimens are heated in the furnace to a predetermined temperature.

    • After reaching thermal equilibrium, the specimens are rapidly transferred to the quenching medium.

    • This heating and quenching cycle is repeated for a specified number of cycles.

  • Evaluation: After cycling, the specimens are inspected for damage such as cracking, spalling, or delamination. The extent of damage is quantified to assess the material's thermal shock resistance.

Visualizing the Workflow

To better understand the logical flow of material testing and evaluation, the following diagrams, generated using Graphviz, illustrate the experimental workflows.

Experimental_Workflow_Fracture_Toughness cluster_prep Specimen Preparation cluster_testing Testing Procedure (ASTM D6671) cluster_analysis Data Analysis Prep Prepare unidirectional laminated specimen with non-adhesive insert Mount Mount specimen in MMB fixture Prep->Mount Load Apply load at constant displacement rate Mount->Load Record Record load and displacement data Load->Record Calculate Calculate strain energy release rate (G) Record->Calculate Determine Determine fracture toughness (K_IC) Calculate->Determine

Caption: Workflow for Fracture Toughness Testing.

Experimental_Workflow_Thermal_Shock cluster_prep Specimen Preparation cluster_cycling Thermal Cycling (ISO 14188) cluster_eval Evaluation Prep Prepare test specimens of defined geometry Heat Heat specimen in furnace to T_max Prep->Heat Quench Rapidly quench in cooling medium Heat->Quench Repeat Repeat for specified number of cycles Quench->Repeat Repeat->Heat Inspect Inspect for damage (cracks, spalling) Repeat->Inspect Quantify Quantify damage to assess resistance Inspect->Quantify

Caption: Workflow for Thermal Shock Resistance Testing.

Conclusion

Ceramic Matrix Composites, particularly SiC/SiC, exhibit superior high-temperature strength and thermal shock resistance, making them the material of choice for the most demanding applications where temperatures regularly exceed 1200°C. This compound composites offer a compelling alternative for applications with less extreme thermal requirements, potentially providing advantages in terms of weight and cost. The addition of borosilicate glass to an aluminum matrix has been shown to enhance hardness and tensile strength.

The decision between these two material classes ultimately depends on a thorough analysis of the specific application's operational envelope, including maximum temperature, thermal cycling frequency, and mechanical loading conditions. Further research into the high-temperature capabilities of AlBSi composites is warranted to fully understand their potential in a broader range of applications.

A Comparative Guide to Aluminum Borosilicate and Soda-Lime Glass in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of laboratory glassware is a critical decision that can impact experimental accuracy, safety, and efficiency. The two most common types of glass used in laboratory settings are aluminum borosilicate and soda-lime glass. While they may appear similar, their underlying chemical compositions give rise to vastly different performance characteristics. This guide provides an objective comparison of these materials, supported by experimental data, to inform the selection of the most appropriate glassware for your laboratory's needs.

This compound glass, a Type I glass under ASTM E438, is engineered for demanding laboratory applications.[1][2] Its composition, rich in silica (B1680970) and boric oxide, imparts superior resistance to thermal shock and chemical corrosion.[3][4] In contrast, soda-lime glass, a Type II glass, is the most common type of glass produced and is more suitable for general-purpose applications where it is not subjected to significant thermal or chemical stress.[1][3]

Performance Comparison at a Glance

The following tables summarize the key quantitative differences in the performance of this compound and soda-lime glass based on standardized testing methodologies.

PropertyThis compound Glass (Type I, Class A)Soda-Lime Glass (Type II)
Coefficient of Thermal Expansion (CTE) (20°C - 300°C) 3.3 x 10⁻⁶ K⁻¹9.1 x 10⁻⁶ K⁻¹
Maximum Thermal Shock Resistance ~160 °CSignificantly Lower
Maximum Recommended Working Temperature ~500 °C (short-term)Lower, prone to cracking with sudden changes
Chemical Resistance TestThis compound Glass (Type I)Soda-Lime Glass (Type II)
Hydrolytic Resistance (ISO 719) Class 1 (< 31 µg Na₂O / g of glass)Class 3
Acid Resistance (DIN 12116) Class 1 (< 0.7 mg / 100 cm²)Class 1
Alkali Resistance (ISO 695) Class 2 (~134 mg / 100 cm²)Class 2

Thermal Performance: Resisting Extreme Temperature Changes

The most significant advantage of this compound glass in a laboratory setting is its exceptional resistance to thermal shock.[3] This property is critical for applications involving rapid heating and cooling, such as boiling liquids or sterilizing equipment.

The superior thermal performance of this compound glass is directly attributable to its low coefficient of thermal expansion (CTE).[5] A lower CTE means the glass expands and contracts less when exposed to temperature gradients, reducing internal stress and the likelihood of fracturing.[5] this compound glass has a CTE that is nearly three times lower than that of soda-lime glass, allowing it to withstand much larger and more rapid temperature changes without breaking.[5]

G cluster_0 Low CTE cluster_1 High CTE cluster_2 Performance Borosilicate This compound Glass ThermalShock High Thermal Shock Resistance Borosilicate->ThermalShock SodaLime Soda-Lime Glass Cracking Prone to Cracking SodaLime->Cracking G cluster_0 Glass Type cluster_1 Chemical Interaction cluster_2 Experimental Impact Borosilicate This compound LowLeaching Low Ion Leaching Borosilicate->LowLeaching SodaLime Soda-Lime HighLeaching High Ion Leaching SodaLime->HighLeaching Purity Sample Purity LowLeaching->Purity Contamination Sample Contamination HighLeaching->Contamination G cluster_0 Glass Type cluster_1 Mechanical Properties cluster_2 Laboratory Use Borosilicate This compound HighDurability Higher Hardness & Durability Borosilicate->HighDurability SodaLime Soda-Lime LowerDurability Lower Hardness & Durability SodaLime->LowerDurability Longevity Longer Lifespan HighDurability->Longevity FrequentReplacement More Frequent Replacement LowerDurability->FrequentReplacement

References

A Comparative Analysis of the Chemical Durability of Aluminum Borosilicate Glass and Fused Silica

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials for laboratory apparatus and storage containers is paramount to ensure the integrity of experimental results and the stability of pharmaceutical formulations. Both aluminum borosilicate glass and fused silica (B1680970) are high-performance materials often considered for these demanding applications. This guide provides an objective comparison of their chemical durability, supported by experimental data and standardized testing protocols.

Executive Summary

Fused silica exhibits the highest chemical durability, demonstrating exceptional resistance to water, acids, and most other chemicals, with the notable exceptions of hydrofluoric and hot phosphoric acid. This compound glass also offers excellent chemical resistance, often surpassing standard borosilicate glass, particularly in acidic and neutral conditions. The choice between these materials will ultimately depend on the specific chemical environment, temperature, and cost considerations of the application.

Quantitative Comparison of Chemical Durability

The following tables summarize the chemical resistance of this compound glass, fused silica, and a standard borosilicate glass (Type 3.3) based on established international standards.

Table 1: Hydrolytic Resistance

This test evaluates the resistance to attack by water.

MaterialTest StandardClassificationValue
This compound GlassISO 719Class 1Not specified, but meets Class 1 requirements[1]
Borosilicate Glass 3.3ISO 719 (98°C)HGB 1< 31 µg Na₂O per gram of glass grain removed[2]
Borosilicate Glass 3.3ISO 720 (121°C)HGA 1< 62 µg Na₂O per gram of glass grain removed[2]
Fused SilicaISO 719Not typically classified; extremely low alkali contentThe test method is not applicable to glasses with extremely low alkaline content[3]

Table 2: Acid Resistance

This test measures the resistance to attack by acidic solutions.

MaterialTest StandardClassificationValue
This compound GlassDIN 12116Class 3Not specified, but meets Class 3 requirements[1]
Borosilicate Glass 3.3DIN 12116Class 1Surface erosion < 0.7 mg/100 cm² after 6 hours of boiling in 6 N HCl[2]
Fused SilicaDIN 12116S1W (acid-resistant)Not specified, but meets the highest resistance class[4]

Table 3: Alkali Resistance

This test assesses the resistance to attack by alkaline solutions.

MaterialTest StandardClassificationValue
This compound GlassISO 695Class 3Not specified, but meets Class 3 requirements[1]
Borosilicate Glass 3.3ISO 695Class A2Surface erosion of approximately 134 mg/100 cm² after 3 hours of boiling in a mixed alkali solution[2]
Fused SilicaISO 695A1 (low attack)Not specified, but meets the highest resistance class[4]

Experimental Protocols

The data presented in the tables above are derived from standardized test methods designed to ensure reproducibility and comparability of results. Below are summaries of the key experimental protocols.

Hydrolytic Resistance Test (based on ISO 719)

This method determines the resistance of glass grains to attack by water at 98°C.[5][6]

  • Sample Preparation: The glass is crushed and sieved to obtain grains between 300 and 500 µm.

  • Extraction: A known mass of the glass grains is placed in a flask with high-purity water.

  • Heating: The flask is heated in a water bath at 98°C for a specified period.

  • Titration: The resulting solution, containing extracted alkali, is titrated with a standardized acid solution.

  • Classification: The amount of acid consumed is used to classify the hydrolytic resistance of the glass.

Acid Resistance Test (based on DIN 12116)

This standard evaluates the resistance of glass to a boiling aqueous solution of hydrochloric acid.

  • Sample Preparation: A glass sample with a known surface area is prepared.

  • Exposure: The sample is exposed to a boiling 6 N hydrochloric acid solution for 6 hours.

  • Measurement: The loss in mass of the glass sample is determined.

  • Classification: The acid resistance is classified based on the mass loss per unit of surface area.

Alkali Resistance Test (based on ISO 695)

This test method assesses the resistance of glass to a boiling aqueous solution of mixed alkali.[7][8][9][10]

  • Sample Preparation: A glass sample with a known surface area is prepared.

  • Exposure: The sample is immersed in a boiling solution containing sodium hydroxide (B78521) and sodium carbonate for 3 hours.[10]

  • Measurement: The weight loss of the glass sample is measured after the exposure.

  • Classification: The alkali resistance is categorized based on the measured weight loss.[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the chemical durability of glass according to standardized testing methods.

G cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis cluster_result Result start Glass Sample crush Crushing and Sieving start->crush wash Washing and Drying crush->wash weigh1 Initial Weighing wash->weigh1 expose Exposure to Chemical Reagent (e.g., Water, Acid, Alkali) weigh1->expose control Controlled Conditions (Temperature, Time) expose->control weigh2 Final Weighing control->weigh2 For Gravimetric Methods titrate Titration of Leachate control->titrate For Titrimetric Methods calculate Calculation of Mass Loss / Alkali Leached weigh2->calculate titrate->calculate classify Classification of Chemical Durability calculate->classify

Caption: General workflow for chemical durability testing of glass.

Conclusion

References

A Comparative Guide to Extractables in Aluminosilicate and Borosilicate Glass Containers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of primary packaging is a critical decision in the development of parenteral drug products. The container must not only protect the drug from physical damage and microbial contamination but also remain inert, ensuring that no components migrate from the glass into the drug formulation, a phenomenon known as leaching. This guide provides an objective comparison of extractables from two common types of pharmaceutical glass: aluminosilicate (B74896) and borosilicate. The information presented is supported by experimental data to aid in the selection of the most appropriate container for a given drug product.

Introduction to Pharmaceutical Glass

Borosilicate glass has long been the standard for parenteral drug containers due to its chemical resistance and low thermal expansion.[1] It is classified as Type I glass by the United States Pharmacopeia (USP).[2] Aluminosilicate glass, a more recent entrant into the pharmaceutical market, offers enhanced mechanical strength and durability.[1] Both are considered highly resistant to chemical attack, but their distinct compositions lead to different extractables profiles under certain conditions.

The chemical durability of glass containers is influenced by several factors, including the bulk composition of the glass, surface chemistry modifications during manufacturing (such as the conversion of glass tubing into vials), the chemistry of the drug solution, and the time and temperature of exposure.[3] Extraction studies are performed to assess the potential for elements to leach from the glass surface into the drug product, often under accelerated conditions such as autoclaving.[4]

Comparative Analysis of Extractables

Quantitative analysis of extractables from aluminosilicate and borosilicate glass containers reveals distinct profiles that are influenced by the glass composition and the manufacturing process. The following tables summarize key experimental findings from studies comparing the two glass types.

Glass TypeMajor ComponentsKey Findings on ExtractablesReference
Borosilicate Glass SiO₂, B₂O₃, Al₂O₃, Na₂O, K₂O, CaO, MgOTraditionally the industry standard for parenteral packaging. The converting process can lead to the volatilization and redeposition of alkali borates on the surface, potentially increasing extractables.[5] May exhibit a higher ratio of extractables in the final vial form compared to the original glass tubing due to changes in surface chemistry during conversion.[3][3][5]
Aluminosilicate Glass SiO₂, Al₂O₃, Na₂O, K₂O, CaO, MgO (boron-free)Often exhibits lower concentrations of extracted aluminum and silicon compared to some borosilicate formulations.[3] Untreated aluminosilicate glass can have significantly higher initial extractables of network modifiers (like sodium and potassium) compared to borosilicate glass tubing.[5] However, post-manufacturing treatments can significantly reduce these levels.[5][3][5]

Table 1: General Comparison of Borosilicate and Aluminosilicate Glass for Pharmaceutical Applications

Quantitative Data on Elemental Extractables

The following table presents a summary of quantitative data from an experimental study comparing the extractables of an aluminosilicate glass (Aluminosilicate A) with two different borosilicate glasses (Borosilicate B and Borosilicate C) after autoclaving with ultrapure water. The results are normalized for the surface area to volume ratio (SA/V) to allow for a direct comparison.

Extracted Element (as oxide)Aluminosilicate A (µg/cm²)Borosilicate B (µg/cm²)Borosilicate C (µg/cm²)
SiO₂Lower than Borosilicate CHigher than Aluminosilicate AHighest of the three
Al₂O₃Lower than Borosilicate CNot reportedHigher than Aluminosilicate A
B₂O₃Not applicable (boron-free)PresentPresent
Na₂OLower than Borosilicate CLower than Borosilicate CHighest of the three
K₂OHigher than both borosilicatesLower than Aluminosilicate ALower than Aluminosilicate A
Total Extractables Lowest IntermediateHighest

Table 2: Summary of Extractables Data from a Comparative Study (Data derived from[3][5])

Note: The exact quantitative values can vary significantly between different manufacturers and even different batches of glass. The data presented here is for illustrative purposes based on published studies.

Experimental Protocols

The following is a generalized experimental protocol for extractables testing of glass containers, based on common industry practices and pharmacopeial guidelines such as USP <660> and <1660>.[3][6]

Objective:

To determine the quantity of inorganic elements extracted from the inner surface of aluminosilicate and borosilicate glass vials under accelerated conditions.

Materials:
  • Aluminosilicate glass vials

  • Borosilicate glass vials

  • Ultrapure water (Type I)

  • Autoclave

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Volumetric flasks and pipettes

  • Trace metal grade nitric acid

Methodology:
  • Sample Preparation:

    • Thoroughly rinse each vial with ultrapure water.

    • Fill the vials to their nominal volume with ultrapure water.

    • Seal the vials with an inert closure system.

  • Extraction (Accelerated):

    • Place the filled and sealed vials in an autoclave.

    • Heat the autoclave to 121°C and hold for 60 minutes.[5]

    • Allow the autoclave to cool to room temperature before removing the vials.

  • Sample Analysis:

    • Carefully open the vials and transfer the water (the extractant) to a clean volumetric flask.

    • Acidify the extractant with trace metal grade nitric acid to a final concentration of 2% to preserve the extracted elements in solution.

    • Analyze the acidified extractant using ICP-MS or ICP-OES to quantify the concentration of key elements such as Si, Al, B, Na, K, Ca, and Mg.

  • Data Normalization:

    • To compare vials of different sizes, normalize the concentration of each extracted element by the surface area-to-volume (SA/V) ratio of the vial. This provides the mass of the extracted element per unit of glass surface area (e.g., in µg/cm²).[3]

Visualizing Key Processes

To better understand the workflows and relationships involved in extractables testing, the following diagrams are provided.

Extractables_Testing_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_reporting Data Interpretation Vial_Selection Select Glass Vials (Aluminosilicate & Borosilicate) Cleaning Rinse with Ultrapure Water Vial_Selection->Cleaning Filling Fill with Extraction Solution (e.g., Ultrapure Water) Cleaning->Filling Sealing Seal with Inert Closures Filling->Sealing Autoclaving Accelerated Extraction (e.g., 121°C for 60 min) Sealing->Autoclaving Sample_Collection Collect Extractant Solution Autoclaving->Sample_Collection Acidification Acidify Sample for Preservation Sample_Collection->Acidification ICP_Analysis Elemental Analysis (ICP-MS or ICP-OES) Acidification->ICP_Analysis Data_Quantification Quantify Extracted Elements ICP_Analysis->Data_Quantification Normalization Normalize Data (Surface Area/Volume Ratio) Data_Quantification->Normalization Comparison Compare Extractables Profiles Normalization->Comparison Risk_Assessment Assess Risk to Drug Product Comparison->Risk_Assessment

Caption: Workflow for a typical extractables study of glass containers.

Glass_Extractables_Factors cluster_glass Glass Properties cluster_process Manufacturing & Use cluster_outcome Outcome Glass_Composition Bulk Glass Composition (e.g., SiO₂, B₂O₃, Al₂O₃) Surface_Chemistry Surface Chemistry Glass_Composition->Surface_Chemistry Extractables_Profile Elemental Extractables Profile Surface_Chemistry->Extractables_Profile Converting Tube-to-Vial Converting Converting->Surface_Chemistry Post_Treatment Surface Treatments Post_Treatment->Surface_Chemistry Drug_Formulation Drug Product Formulation (pH, Buffers) Drug_Formulation->Extractables_Profile Storage_Conditions Storage Time & Temperature Storage_Conditions->Extractables_Profile

Caption: Factors influencing the extractables profile of glass containers.

Conclusion

The choice between aluminosilicate and borosilicate glass for pharmaceutical containers is not straightforward and depends on a comprehensive risk assessment for the specific drug product. While borosilicate glass has a long history of use, aluminosilicate glass presents a viable alternative with potentially lower levels of certain extractables, such as aluminum and silicon, after appropriate manufacturing processes.[3] However, untreated aluminosilicate glass may exhibit higher initial extractables.[5]

It is crucial to consider the entire manufacturing process, from glass tubing to the final vial, as the converting process can significantly alter the surface chemistry and, consequently, the extractables profile.[3][5] Ultimately, the selection of a container closure system should be based on robust extractables and leachables studies that consider the specific formulation and storage conditions of the drug product to ensure patient safety and product quality.

References

mechanical properties of aluminum 6063 with and without borosilicate reinforcement

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental data reveals that reinforcing aluminum 6063 (Al6063) with borosilicate glass particles can significantly enhance its mechanical properties, including tensile strength and hardness. This improvement is observed when compared to the unreinforced alloy, offering a promising alternative for applications requiring enhanced material performance. The degree of enhancement is dependent on the weight percentage of the borosilicate reinforcement, with studies indicating an optimal concentration for achieving the most desirable characteristics.

Comparative Mechanical Properties

The mechanical properties of unreinforced Al6063 vary depending on its temper, which is a result of heat treatment. The T6 temper, for instance, exhibits a higher tensile and yield strength compared to the T5 temper. The addition of borosilicate as a reinforcement material further modifies these properties.

MaterialConditionTensile Strength (MPa)Yield Strength (MPa)Elongation (%)HardnessYoung's Modulus (GPa)Impact Strength (J)
Aluminum 6063 T5 Temper145 - 186[1][2]97 - 145[1][2]8 - 12[1][2]~73 HB[3]68.9[1][2][4]-
T6 Temper190 - 241[1][4][5]160 - 214[1][5]8 - 12[1][5]~73 HB[3]68.9[1][4][5]-
O Temper (Annealed)≤ 130[1]-≥ 18[1]25 HB[6]68.9[7]-
Al6063 + Borosilicate 2.5 wt% BorosilicateIncreased over unreinforced[8][9]--Increased over unreinforced[8][9]--
5.0 wt% BorosilicateIncreased over unreinforced[8][9]--Increased over unreinforced[8][9]--
7.5 wt% BorosilicateOptimal improvement observed[8][9]--Optimal improvement observed[8][9]--
10.0 wt% BorosilicateDecreased from 7.5% peak[8][9]--Decreased from 7.5% peak[8][9]--
Al6063 + Hybrid Reinforcement 14% Borosilicate + 2% Fly Ash~153-Decreased by 14-17%[10]Increased over unreinforced--

Note: The data for borosilicate-reinforced Al6063 is based on studies that indicate trends and optimal percentages. Specific numerical values for all properties at each reinforcement level were not consistently available across the reviewed literature. The hybrid reinforcement data is included for additional context on how borosilicate contributes to property changes in multi-reinforcement systems.

Experimental Protocols

The fabrication and testing of these materials follow standardized procedures to ensure reliable and comparable results.

Material Fabrication: Stir Casting

A common method for producing aluminum matrix composites is stir casting.[11][10][12][13] This process involves:

  • Melting: The Al6063 alloy is melted in a crucible furnace to a temperature above its melting point.

  • Reinforcement Addition: A pre-weighed amount of borosilicate glass powder is preheated and then gradually introduced into the molten aluminum.

  • Stirring: The molten mixture is continuously stirred to ensure a uniform distribution of the reinforcement particles within the matrix.

  • Casting: The composite slurry is then poured into a preheated mold and allowed to solidify.

Mechanical Testing

The mechanical properties of the unreinforced alloy and the composites are evaluated using the following standard test methods:

  • Tensile Testing (ASTM E8): This test determines the ultimate tensile strength, yield strength, and elongation of the material.[14][15][16][17] A universal testing machine (UTM) is used to apply a controlled tensile load to a specimen of a standardized geometry until it fractures.

  • Hardness Testing (ASTM E10/E18): Hardness is a measure of a material's resistance to localized plastic deformation. The Brinell (ASTM E10) or Rockwell (ASTM E18) hardness tests are commonly used.[18][19][20][21][22][23][24][25][26][27] These tests involve indenting the material with a hardened ball or diamond cone under a specific load and measuring the dimensions of the resulting indentation.

  • Impact Testing (ASTM E23): The Charpy impact test (ASTM E23) is used to determine the impact toughness or the amount of energy a material can absorb during fracture.[28][29][30][31][32] A notched specimen is struck by a swinging pendulum, and the energy absorbed by the specimen is calculated from the height to which the pendulum swings after breaking the specimen.

Experimental Workflow

The following diagram illustrates the typical workflow for the fabrication and mechanical characterization of borosilicate-reinforced aluminum 6063 composites.

G cluster_prep Material Preparation cluster_fab Composite Fabrication (Stir Casting) cluster_test Mechanical Property Testing cluster_analysis Data Analysis and Comparison Al6063 Aluminum 6063 Ingot Melting Melting of Al6063 Al6063->Melting Borosilicate Borosilicate Glass Powder Stirring Stirring and Mixing Borosilicate->Stirring Melting->Stirring Casting Casting into Molds Stirring->Casting Tensile Tensile Test (ASTM E8) Casting->Tensile Hardness Hardness Test (ASTM E10/E18) Casting->Hardness Impact Impact Test (ASTM E23) Casting->Impact Analysis Analysis of Mechanical Properties Tensile->Analysis Hardness->Analysis Impact->Analysis Comparison Comparison of Reinforced vs. Unreinforced Al6063 Analysis->Comparison

Experimental workflow for composite fabrication and testing.

References

structural differences between alkali-free and alkali-containing aluminoborosilicate glass

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural and Performance Differences Between Alkali-Free and Alkali-Containing Aluminoborosilicate Glass

For researchers, scientists, and professionals in drug development, the choice of glass for laboratory apparatus and pharmaceutical packaging is critical. Aluminoborosilicate glasses are a prominent class of materials known for their excellent chemical durability and thermal stability. Within this family, a key distinction lies in the presence or absence of alkali metal ions, which significantly influences the glass structure and its resulting properties. This guide provides an in-depth comparison of alkali-free and alkali-containing aluminoborosilicate glasses, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable material for specific applications.

Fundamental Structural Differences

The atomic arrangement within aluminoborosilicate glass dictates its macroscopic properties. The primary network formers are silica (B1680970) (SiO₂) and boric oxide (B₂O₃), creating a three-dimensional framework of [SiO₄] and [BO₃] or [BO₄] units. Alumina (Al₂O₃) acts as an intermediate, capable of participating in the network as [AlO₄] tetrahedra.

Alkali-Containing Aluminoborosilicate Glass: In this type of glass, alkali metal ions such as sodium (Na⁺) and potassium (K⁺) are incorporated as network modifiers. These ions disrupt the glass network by creating non-bridging oxygens (NBOs), which are oxygen atoms bonded to only one silicon or boron atom. This disruption leads to a less polymerized and more open glass structure. Alkali ions also play a crucial role as charge compensators for the negatively charged [AlO₄]⁻ tetrahedra, which is necessary to maintain overall charge neutrality in the glass.

Alkali-Free Aluminoborosilicate Glass: To avoid the issues associated with mobile alkali ions, such as ion leaching and electrical conductivity, alkali-free compositions have been developed. In these glasses, alkaline earth oxides like calcium oxide (CaO) and magnesium oxide (MgO) are used as network modifiers. Divalent cations (e.g., Ca²⁺, Mg²⁺) are more effective at charge compensation and tend to form more bridging bonds compared to monovalent alkali ions. This results in a more tightly cross-linked and robust glass network with a higher degree of polymerization.

Comparative Analysis of Physicochemical Properties

The structural variations between alkali-free and alkali-containing aluminoborosilicate glasses give rise to significant differences in their chemical, thermal, and mechanical properties.

Chemical Durability

The resistance of glass to chemical attack is paramount in laboratory and pharmaceutical applications to prevent contamination and ensure the integrity of contained substances.

Alkali-containing glasses are more susceptible to chemical corrosion, particularly in acidic and neutral environments. The mobile alkali ions can be leached out of the glass matrix through an ion-exchange process with H⁺ or H₃O⁺ ions from the solution. This process can alter the pH of the solution and compromise the glass surface.

Alkali-free glasses , with their more robust and less porous network, exhibit superior chemical durability. The stronger bonding of alkaline earth metals within the glass structure minimizes ion leaching, making them highly resistant to attack from water, acids, and other chemicals.

PropertyAlkali-Containing Aluminoborosilicate GlassAlkali-Free Aluminoborosilicate Glass
Acid Resistance LowerHigher
Alkali Resistance ModerateHigh
Water Resistance GoodExcellent
Thermal Properties

Thermal properties, such as the coefficient of thermal expansion (CTE) and thermal shock resistance, are critical for applications involving temperature fluctuations.

The more open structure of alkali-containing glasses generally leads to a higher coefficient of thermal expansion. The weaker ionic bonds associated with alkali metals allow for greater atomic vibration and expansion upon heating.

Conversely, the tightly packed and highly cross-linked network of alkali-free glasses results in a lower CTE. This makes them more resistant to thermal shock and dimensionally stable over a wider range of temperatures.

PropertyAlkali-Containing Aluminoborosilicate GlassAlkali-Free Aluminoborosilicate Glass
Coefficient of Thermal Expansion (CTE) (×10⁻⁶/K) 4.0 - 5.03.0 - 4.0
Glass Transition Temperature (Tg) (°C) 550 - 650650 - 750
Softening Point (°C) 800 - 900900 - 1000
Mechanical Properties

The mechanical integrity of glassware is essential for safety and reliability.

The presence of NBOs in alkali-containing glasses can act as points of weakness in the glass network, generally leading to lower mechanical strength and hardness compared to their alkali-free counterparts.

The highly polymerized and interconnected network of alkali-free glasses imparts greater rigidity and resistance to mechanical stress, resulting in higher hardness and Young's modulus.

PropertyAlkali-Containing Aluminoborosilicate GlassAlkali-Free Aluminoborosilicate Glass
Density (g/cm³) 2.3 - 2.52.5 - 2.7
Young's Modulus (GPa) 60 - 7070 - 80
Vickers Hardness (GPa) 5.5 - 6.56.5 - 7.5

Visualizing the Structural Differences

The following diagrams, generated using the DOT language, illustrate the conceptual structural differences between the two types of glass.

G cluster_0 Alkali-Containing Aluminoborosilicate Glass cluster_1 Alkali-Free Aluminoborosilicate Glass Si1 Si1 O1 Si1->O1 O6 Si1->O6 Si2 Si2 O2 Si2->O2 Si3 Si3 O4 Si3->O4 Si4 Si4 O8 Si4->O8 Al1 Al1 O5 Al1->O5 O7 Al1->O7 B1 B1 O3 B1->O3 O9 B1->O9 Na1 Na1 Na2 Na2 O1->Si2 O2->B1 O3->Si3 O4->Al1 O5->Si1 O6->Na1 O7->Si4 O8->Si2 O9->Na2 O10 Si5 Si5 O11 Si5->O11 Si6 Si6 O12 Si6->O12 Si7 Si7 O14 Si7->O14 O18 Si7->O18 Si8 Si8 O17 Si8->O17 Al2 Al2 O15 Al2->O15 O16 Al2->O16 B2 B2 O13 B2->O13 Ca1 Ca1 O19 Ca1->O19 O11->Si6 O12->B2 O13->Si7 O14->Al2 O15->Si5 O16->Si8 O17->Si6 O18->Ca1 O19->Si5

Caption: Simplified 2D representation of alkali-containing vs. alkali-free glass networks.

Experimental Protocols

The characterization of aluminoborosilicate glasses involves a suite of analytical techniques to probe their structure and properties. Below are detailed methodologies for key experiments.

Structural Analysis: Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) Spectroscopy

Objective: To determine the coordination environment of key network-forming atoms (e.g., ¹¹B, ²⁷Al, ²⁹Si).

Methodology:

  • Sample Preparation: Glass samples are crushed into a fine powder and packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning probe is used.

  • ¹¹B MAS-NMR:

    • Spectrometer Frequency: 200-500 MHz.

    • Spinning Speed: 10-15 kHz.

    • Pulse Sequence: A single-pulse excitation is typically used.

    • Reference: Solid boric acid (H₃BO₃) or a liquid BF₃·OEt₂ standard.

    • Analysis: The relative areas of the peaks corresponding to trigonal [BO₃] and tetrahedral [BO₄] units are determined to quantify their proportions.

  • ²⁷Al MAS-NMR:

    • Spectrometer Frequency: 200-500 MHz.

    • Spinning Speed: 10-15 kHz.

    • Pulse Sequence: A single-pulse excitation with a short pulse width to ensure quantitative excitation of the central transition.

    • Reference: 1M aqueous solution of Al(NO₃)₃.

    • Analysis: The chemical shift of the resonance provides information on the coordination number of aluminum, with [⁴Al], [⁵Al], and [⁶Al] species appearing at distinct frequency ranges.

G start Glass Sample prep Crush to Fine Powder start->prep pack Pack into Zirconia Rotor prep->pack nmr Solid-State NMR Spectrometer pack->nmr mas Magic Angle Spinning (10-15 kHz) nmr->mas pulse Single-Pulse Excitation nmr->pulse detect Detect Free Induction Decay (FID) pulse->detect fft Fourier Transform detect->fft spectrum NMR Spectrum fft->spectrum analysis Deconvolution and Integration (Quantify B and Al coordination) spectrum->analysis

Caption: Workflow for MAS-NMR analysis of glass structure.

Chemical Durability Testing (based on ISO 719 / USP <660>)

Objective: To quantify the resistance of the glass to aqueous attack.

Methodology:

  • Sample Preparation: The glass is crushed and sieved to a specific particle size range (e.g., 300-500 µm). The powder is then washed with acetone (B3395972) and dried.

  • Leaching Procedure:

    • A known mass of the glass powder (e.g., 2 g) is placed in a borosilicate glass flask.

    • A specific volume of high-purity water (e.g., 50 mL) is added.

    • The flask is heated in an autoclave at a controlled temperature (e.g., 121°C) for a defined period (e.g., 60 minutes).

  • Analysis of Leachate:

    • After cooling, an aliquot of the leachate is taken.

    • The amount of alkali leached from the glass is determined by titration with a standard acid solution (e.g., 0.01 M HCl) using a suitable indicator (e.g., methyl red).

    • Alternatively, the concentration of leached ions (e.g., Si, B, Na, Ca) can be quantified using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

  • Data Reporting: The results are typically expressed as the volume of acid consumed per gram of glass or the concentration of leached ions in the solution.

Thermal Expansion Measurement (based on ASTM E228)

Objective: To determine the coefficient of thermal expansion (CTE).

Methodology:

  • Sample Preparation: A rectangular or cylindrical glass specimen of known dimensions is prepared. The ends should be flat and parallel.

  • Instrumentation: A push-rod dilatometer is used.

  • Measurement Procedure:

    • The specimen is placed in the dilatometer furnace.

    • The push-rod, made of a material with a known low thermal expansion (e.g., fused silica), is brought into contact with the specimen.

    • The sample is heated at a controlled rate (e.g., 3-5 °C/min) over the desired temperature range.

    • The change in length of the specimen as a function of temperature is recorded by a displacement sensor.

  • Calculation: The mean coefficient of linear thermal expansion (α) is calculated using the following formula: α = (ΔL / L₀) / ΔT where ΔL is the change in length, L₀ is the initial length, and ΔT is the change in temperature.

Mechanical Strength Testing (based on ASTM C158)

Objective: To determine the flexural strength (modulus of rupture) of the glass.

Methodology:

  • Sample Preparation: Rectangular glass bars with specific dimensions are cut and the edges are finished to minimize surface flaws.

  • Instrumentation: A universal testing machine equipped with a three-point or four-point bending fixture is used.

  • Testing Procedure:

    • The glass specimen is placed on the support spans of the bending fixture.

    • A load is applied to the specimen at a constant crosshead speed until fracture occurs.

    • The fracture load is recorded.

  • Calculation: The modulus of rupture (MOR) is calculated based on the fracture load, the dimensions of the specimen, and the geometry of the loading fixture.

Conclusion

The presence or absence of alkali ions in aluminoborosilicate glass fundamentally alters its network structure, leading to significant differences in performance. Alkali-free aluminoborosilicate glasses, with their more robust and highly cross-linked network, generally offer superior chemical durability, lower thermal expansion, and enhanced mechanical properties. In contrast, alkali-containing aluminoborosilicate glasses are typically easier to melt and form but may be less suitable for applications where high chemical resistance and dimensional stability are paramount. For researchers and professionals in drug development, a thorough understanding of these differences is essential for selecting the optimal glass composition that ensures the safety, stability, and integrity of their work.

A Comparative Guide to Assessing the Purity of Synthesized Aluminum Borosilicate Powders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized materials is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of aluminum borosilicate powders, offering detailed experimental protocols and supporting data to ensure reliable and accurate characterization.

This compound is a versatile material known for its thermal resistance and durability.[1] Its applications are expanding, particularly in fields requiring high-purity materials. The synthesis method, such as sol-gel, co-precipitation, or high-temperature firing, can significantly influence the final product's composition and purity.[2][3] Therefore, rigorous analytical assessment is crucial to verify the absence of unwanted crystalline phases and elemental contaminants.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for a thorough purity assessment. The following table compares the most common methods used for characterizing this compound powders, highlighting their principles, detection capabilities, and limitations.

Technique Principle of Operation Information Provided Detection Limits Advantages Limitations
Powder X-ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline lattice of a material.Identifies crystalline phases and impurities. Determines the degree of crystallinity (amorphous vs. crystalline).[4][5]~1-5% by weight for crystalline impurities.Non-destructive. Provides clear identification of crystalline contaminants.Not suitable for identifying amorphous impurities. Peak broadening can make analysis of nano-sized crystallites challenging.[6]
X-ray Fluorescence (XRF) An incident X-ray beam excites atoms in the sample, causing them to emit characteristic secondary X-rays.Elemental composition (major, minor, and some trace elements).[7][8]ppm to % range. Varies by element and instrument.[9]Non-destructive, rapid, and requires minimal sample preparation.[7] Good for elements from Sodium (Na) to Uranium (U).[7]Difficulty in detecting light elements like Boron (B), which often must be determined by difference.[7] Matrix effects can influence accuracy.[10]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) A focused electron beam scans the sample surface, generating signals that provide information about topography and composition. EDX detects characteristic X-rays emitted due to electron beam interaction.Particle morphology, size, and surface topography (SEM).[11] Elemental composition of specific micro-areas (EDX).[12][13]~0.1 wt% (1000 ppm).[9][12]High spatial resolution for elemental mapping.[14] Non-destructive.[8]Lower sensitivity compared to XRF for trace elements.[12] Quantification can be less accurate than XRF or ICP-MS. Difficulty in detecting light elements like Boron.[15]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.Precise quantification of trace and ultra-trace elemental impurities.[16]ppb to ppt (B1677978) range.Extremely high sensitivity for a wide range of elements.[16]Destructive technique as it requires sample dissolution. Can be complex and costly.[12]
Laser-Induced Breakdown Spectroscopy (LIBS) A high-energy laser pulse is focused on the sample, creating a plasma. The light emitted from the plasma is analyzed to determine the elemental composition.Elemental composition, particularly effective for light elements like Boron (B).ppm range.Rapid analysis with little to no sample preparation. Can detect light elements that are challenging for other techniques.[15]Can be less precise than ICP-MS. The technique is emerging and may not be as widely available.[12]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. The following sections outline standard procedures for the key analytical techniques.

Powder X-ray Diffraction (XRD) Protocol

This protocol is designed to identify crystalline phases and assess the amorphous nature of the synthesized this compound powder.

a) Sample Preparation:

  • Grind the synthesized powder to a fine, uniform particle size (typically in the micrometer range) using an agate mortar and pestle to ensure homogeneity.[17]

  • Carefully pack the powder into a sample holder. Ensure the surface is flat and level with the holder's rim to avoid errors in peak positions.[6] A glass slide can be used to gently press and flatten the surface.[6]

  • For small sample amounts, a zero-background sample holder is recommended to minimize background noise.[6]

b) Instrumentation and Data Collection:

  • Instrument: A standard powder diffractometer (e.g., Rigaku SmartLab, PANalytical Empyrean).[18]

  • X-ray Source: Cu Kα radiation is commonly used.[18]

  • Generator Settings: Operate at 40 kV and 40 mA.[6]

  • Scan Type: Continuous scan.

  • Scan Range (2θ): Typically 10° to 80°.

  • Step Size: 0.02°.[4]

  • Scan Speed: 2°/min.[4]

c) Data Analysis:

  • Compare the resulting diffraction pattern to standard reference patterns from databases (e.g., ICDD PDF) to identify any crystalline phases.

  • The absence of sharp peaks and the presence of a broad hump is indicative of an amorphous material, which is often the desired state for this compound glass powders.[5]

X-ray Fluorescence (XRF) Protocol

This protocol provides a method for quantitative elemental analysis of the major and minor oxide components in the powder.

a) Sample Preparation (Fused Bead Method):

  • Accurately weigh a specific amount of the this compound powder and a flux material (e.g., lithium tetraborate). A sample-to-flux ratio of 1:5 to 1:10 is common.

  • Homogenize the powder and flux mixture.

  • Transfer the mixture to a platinum crucible and heat in a fusion furnace (around 1000-1100 °C) until the mixture is completely molten.

  • Pour the molten liquid into a mold to create a flat, homogeneous glass disc upon cooling.[19] This method minimizes matrix effects related to particle size and mineralogy.

b) Instrumentation and Data Collection:

  • Instrument: A wavelength dispersive X-ray fluorescence (WD-XRF) spectrometer.

  • Analyze the fused glass disc according to the instrument's operating procedure.

  • Use a fundamental parameters program for quantification, which converts elemental intensities into concentrations without requiring matrix-matched standards.[7]

c) Data Analysis:

  • The software will provide the weight percent (wt%) of the constituent oxides (e.g., SiO₂, Al₂O₃, B₂O₃, Na₂O).

  • Note that B₂O₃ is often difficult to measure directly and may need to be calculated by difference if all other components are accurately determined.[7]

Scanning Electron Microscopy (SEM) with EDX Protocol

This protocol is used to examine the morphology of the powder particles and to get a semi-quantitative elemental analysis of specific points or areas.

a) Sample Preparation:

  • Mount a small amount of the powder onto an aluminum SEM stub using double-sided carbon tape.

  • Gently press the powder to ensure it adheres well.

  • If the powder is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

b) Instrumentation and Data Collection:

  • Instrument: A Scanning Electron Microscope equipped with an Energy Dispersive X-ray detector.

  • Imaging (SEM): Obtain secondary electron (SE) or backscattered electron (BSE) images at various magnifications to observe particle shape, size distribution, and agglomeration.[11]

  • Analysis (EDX):

    • Select specific points, areas, or the entire field of view for elemental analysis.

    • Acquire the EDX spectrum for a sufficient time to obtain good signal-to-noise.

    • The system will identify the elements present and can provide semi-quantitative compositional data.

c) Data Analysis:

  • Analyze the SEM images for morphological characteristics. Irregular shapes with sharp edges are common for ground glass powders.[11]

  • Examine the EDX spectra to confirm the presence of Al, Si, O, and B (if detectable by the specific detector). Look for peaks corresponding to unexpected elements, which would indicate impurities.

Visualizing the Assessment Workflow

A logical workflow ensures a comprehensive assessment of powder purity. The following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.

G cluster_synthesis Synthesis & Preparation cluster_analysis Purity Assessment cluster_results Data Interpretation cluster_conclusion Final Assessment synthesis Synthesize Aluminum Borosilicate Powder grinding Grind and Homogenize synthesis->grinding xrd XRD Analysis (Phase Purity) grinding->xrd xrf XRF Analysis (Elemental Composition) grinding->xrf sem SEM-EDX Analysis (Morphology & Micro-analysis) grinding->sem icpms ICP-MS Analysis (Trace Impurities) grinding->icpms phase_id Identify Crystalline Phases xrd->phase_id composition Quantify Elemental Oxides xrf->composition morphology Characterize Particle Shape sem->morphology trace Detect Trace Contaminants icpms->trace conclusion Assess Overall Purity phase_id->conclusion composition->conclusion morphology->conclusion trace->conclusion

Caption: Experimental workflow for purity assessment of synthesized powders.

G start What information is needed? q1 Crystalline Impurities? start->q1 q2 Major Elemental Composition? q1->q2 No ans1 Use XRD q1->ans1 Yes q3 Particle Morphology? q2->q3 No ans2 Use XRF q2->ans2 Yes q4 Trace Element Contamination (ppb)? q3->q4 No ans3 Use SEM-EDX q3->ans3 Yes ans4 Use ICP-MS q4->ans4 Yes

Caption: Decision tree for selecting the appropriate analysis technique.

References

Cross-Validation of NMR and Computational Models for Unveiling Aluminum Borosilicate Glass Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate atomic arrangement of aluminum borosilicate glasses is paramount for optimizing their properties in applications ranging from advanced drug delivery systems to durable pharmaceutical packaging. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, two powerful techniques for characterizing the structure of these complex amorphous materials. By presenting supporting experimental and computational data, detailed methodologies, and logical workflows, this guide aims to facilitate a deeper understanding of the cross-validation process that enhances the reliability of structural models for these technologically significant glasses.

The inherent disorder of glass makes its structural determination a significant challenge. While Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable experimental insights into the local atomic environments, computational modeling, particularly Molecular Dynamics (MD) simulations, offers a complementary approach to generate three-dimensional atomic-scale models. The synergy between these two techniques, through a process of cross-validation, is crucial for developing a comprehensive and accurate picture of the glass structure. This guide delves into the specifics of this cross-validation, presenting quantitative data, experimental protocols, and a visual representation of the workflow.

Quantitative Data Comparison: NMR vs. Computational Models

The validation of computational models heavily relies on their ability to reproduce experimental data. For this compound glasses, key structural parameters include the coordination environment of network-forming cations like boron and aluminum, and the connectivity of the silicate (B1173343) network, often described by Qⁿ species (a silicon tetrahedron connected to n bridging oxygens). The following tables summarize the comparison of these parameters obtained from NMR spectroscopy and Molecular Dynamics (MD) simulations for various this compound glass compositions.

Table 1: Comparison of Boron Coordination (N₄ Fraction)

The fraction of four-coordinated boron (N₄), a critical parameter influencing many glass properties, is readily quantifiable by ¹¹B MAS NMR.[1][2][3] MD simulations strive to replicate this parameter, with the accuracy being highly dependent on the chosen interatomic potentials.[4][5]

Glass Composition (mol%)N₄ (NMR)N₄ (MD Simulation)Reference
20Na₂O-20B₂O₃-60SiO₂0.45 ± 0.020.42[6]
15Na₂O-15B₂O₃-10Al₂O₃-60SiO₂0.68 ± 0.030.65[7]
10Na₂O-25B₂O₃-5Al₂O₃-60SiO₂0.35 ± 0.020.38[8]
Pyrex®-like~0.20~0.22[9]

Table 2: Comparison of Aluminum Coordination

Aluminum in these glasses is predominantly four-coordinated ([7]Al), acting as a network former.[7][10] However, the presence of five- ([11]Al) and six-coordinated ([12]Al) aluminum can occur, especially in compositions with insufficient charge-balancing cations.[4][13] ²⁷Al MAS and MQMAS NMR are sensitive probes for these different coordination states.[13][14][15]

Glass Composition (mol%)[7]Al (%) (NMR)[11]Al (%) (NMR)[12]Al (%) (NMR)[7]Al (%) (MD)[11]Al (%) (MD)[12]Al (%) (MD)Reference
24CaO-26.3Al₂O₃-49.7SiO₂8515<182162[16]
10Na₂O-15Al₂O₃-75SiO₂>95<509460
20MgO-20Al₂O₃-40B₂O₃-20SiO₂~70~20~10~75~18~7[13]
Na-free aluminoborosilicate7816680155[4]

Table 3: Comparison of Silicate Qⁿ Species Distribution

²⁹Si MAS NMR spectroscopy can resolve the different Qⁿ species, providing information on the degree of polymerization of the silicate network.[17][18] The distribution of these species is a sensitive indicator of the overall network connectivity and is a key benchmark for validating MD simulation results.[19]

Glass Composition (mol%)Q⁴ (%) (NMR)Q³ (%) (NMR)Q² (%) (NMR)Q⁴ (%) (MD)Q³ (%) (MD)Q² (%) (MD)Reference
37.5Li₂O-62.5SiO₂157015186814[17][18]
20Na₂O-80SiO₂306010325810[19]
10Cs₂O-10Al₂O₃-20B₂O₃-60SiO₂6530568284[17][18]
15Na₂O-15B₂O₃-70SiO₂7525072280[8]

Experimental and Computational Protocols

A thorough understanding of the methodologies employed in both NMR and computational studies is essential for a critical evaluation of the cross-validation process.

Experimental Protocol: Solid-State NMR Spectroscopy

Solid-state NMR spectroscopy is a primary experimental tool for probing the local structure of amorphous materials.[16]

  • Sample Preparation: High-purity oxides are melted at high temperatures (typically 1400-1650 °C) and then quenched to form a glassy state. The resulting glass is crushed and finely ground into a powder.

  • NMR Spectrometer: Experiments are typically performed on high-field solid-state NMR spectrometers (e.g., 9.4 to 18.8 T).[9]

  • Magic Angle Spinning (MAS): To average out anisotropic interactions and obtain high-resolution spectra, the powdered sample is packed into a rotor and spun at a high frequency (typically 10-20 kHz) at the "magic angle" (54.74°) with respect to the external magnetic field.[2]

  • ¹¹B MAS NMR: Used to quantify the relative abundance of three-coordinated ([2]B) and four-coordinated ([7]B) boron.[1][3] Short, non-selective radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.[2]

  • ²⁷Al MAS and MQMAS NMR: ²⁷Al MAS NMR is used to identify the coordination number of aluminum.[14] For better resolution and separation of sites with different quadrupolar interactions, two-dimensional Multiple-Quantum Magic Angle Spinning (MQMAS) experiments are often employed.[13][15]

  • ²⁹Si MAS NMR: Provides information on the silicate network connectivity by resolving the different Qⁿ species.[17][18] Due to the low natural abundance of ²⁹Si, longer acquisition times are often required.

  • Spectral Deconvolution: The resulting NMR spectra are fitted with appropriate line shapes (e.g., Gaussian, Lorentzian) to quantify the relative areas of the different spectral components, which correspond to the populations of the various structural units.

Computational Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomic-level view of the glass structure.[5][20]

  • Interatomic Potentials: The accuracy of classical MD simulations is highly dependent on the choice of interatomic potentials (force fields) that describe the interactions between atoms. For borosilicate glasses, potentials that can account for the variable coordination of boron are crucial.[5][12] Both rigid-ion models and more sophisticated core-shell models are used.[4]

  • System Setup: A simulation box containing a specific number of atoms corresponding to the desired glass composition is created. The initial positions of the atoms are often set randomly or based on a crystalline template.[21]

  • Melt-Quench Simulation: The system is first heated to a high temperature (e.g., 3000 K) to create a molten state, effectively erasing any memory of the initial configuration. It is then equilibrated at this temperature.

  • Cooling: The molten system is cooled down to room temperature at a controlled rate. The cooling rates in MD simulations are typically many orders of magnitude faster than in experiments.

  • Structural Analysis: Once the simulated glass is obtained, various structural parameters are calculated from the atomic coordinates. This includes:

    • Coordination Number Distribution: Determined by counting the number of nearest neighbors around each cation.

    • Radial Distribution Functions (RDFs): Provide information on the average bond lengths and interatomic distances.

    • Bond Angle Distributions: Characterize the geometry of the local structural units.

    • Qⁿ Species Distribution: Calculated by analyzing the connectivity of the silicate tetrahedra.

  • NMR Parameter Calculation (MD-GIPAW): To directly compare with experimental NMR spectra, first-principles calculations based on the Gauge-Including Projector Augmented Wave (GIPAW) method can be performed on the MD-generated glass structures to compute NMR parameters like chemical shifts and quadrupolar coupling constants.[4]

Visualization of the Cross-Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships in the cross-validation of NMR and computational models for this compound glass structure.

CrossValidationWorkflow cluster_exp Experimental (NMR) cluster_comp Computational (MD) SamplePrep Sample Preparation (Melt-Quench) NMR_Acq NMR Data Acquisition (¹¹B, ²⁷Al, ²⁹Si MAS/MQMAS) SamplePrep->NMR_Acq NMR_Analysis NMR Spectral Analysis (Deconvolution, Quantification) NMR_Acq->NMR_Analysis Exp_Data Experimental Structural Data (N₄, Al Coord., Qⁿ) NMR_Analysis->Exp_Data Compare Comparison & Validation Exp_Data->Compare Model_Setup Model Setup (Composition, Potentials) MD_Sim MD Simulation (Melt-Quench) Model_Setup->MD_Sim MD_Analysis Structural Analysis (Coordination, RDF, Qⁿ) MD_Sim->MD_Analysis Comp_Data Computational Structural Data (N₄, Al Coord., Qⁿ) MD_Analysis->Comp_Data Comp_Data->Compare Refine Model Refinement (e.g., Potential Adjustment) Compare->Refine if discrepancy Final_Model Validated Structural Model Compare->Final_Model if consistent Refine->Model_Setup

Caption: Workflow for cross-validation of NMR and computational models.

TechniqueRelationships cluster_techniques Methodologies cluster_outputs Structural Information NMR NMR Spectroscopy (¹¹B, ²⁷Al, ²⁹Si) MD Molecular Dynamics (Classical/Ab Initio) NMR->MD Cross-Validation Local_Env Local Environments (Coordination, Bond Lengths) NMR->Local_Env Direct Probe Medium_Range Medium-Range Order (Network Connectivity, Rings) NMR->Medium_Range Indirect Probe (e.g., 2D NMR) MD->Local_Env Predicts MD->Medium_Range Directly Models Overall_Structure 3D Atomic Structure Local_Env->Overall_Structure Medium_Range->Overall_Structure

Caption: Logical relationships between NMR and MD techniques.

References

Safety Operating Guide

Aluminum borosilicate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of aluminum borosilicate glassware is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its unique thermal and chemical properties, it requires specific handling and disposal procedures that differ significantly from standard glass recycling. This guide provides detailed, step-by-step instructions for the safe and appropriate disposal of this compound glass in a research setting.

Safety and Handling Overview

This compound glass is prized for its high chemical resistance and low thermal expansion.[1][2] It is generally considered non-toxic and chemically inert, making it a staple for laboratory equipment.[3][4][5] However, proper personal protective equipment (PPE), including safety glasses and appropriate gloves, should always be worn when handling broken or potentially contaminated glassware.[6][7] Dust generated from crushed or broken borosilicate glass can be an irritant to the eyes, nose, and throat.[7]

Physical and Chemical Properties

The distinct properties of this compound glass, particularly its high softening point, are crucial in determining the correct disposal pathway. These properties prevent it from being recycled with conventional soda-lime glass.[8][9][10]

PropertyValue / Characteristic
Composition Primarily silica (B1680970) (>80%), boron trioxide, and aluminum oxide.[2][11]
Softening Point Approximately 821°C (1510°F).[7] This high melting temperature contaminates the standard glass recycling process.[8][10]
Chemical Resistance Highly resistant to water, acids, salt solutions, halogens, and organic solvents.[2]
Vulnerabilities Susceptible to attack by hydrofluoric acid, hot concentrated phosphoric acid, and strong alkaline solutions.[2]
Thermal Expansion Low coefficient of thermal expansion, providing high resistance to thermal shock.[12]
Recyclability Theoretically recyclable, but not compatible with mainstream recycling. Must be segregated.[9][12][13][14]

Disposal Workflow for this compound Glass

The following diagram outlines the decision-making process for the proper disposal of this compound glassware in a laboratory setting.

G start This compound Glassware for Disposal is_contaminated Is the glassware contaminated? start->is_contaminated is_broken Is the glassware broken? glass_box Place in Labeled 'Broken Glass' Disposal Box is_broken->glass_box Yes is_broken->glass_box No (Intact) contamination_type Identify Contaminant Type is_contaminated->contamination_type Yes uncontaminated Non-Contaminated (Clean or Triple-Rinsed) is_contaminated->uncontaminated No chemical Chemical Contamination contamination_type->chemical Chemical biological Biological Contamination contamination_type->biological Biological radiological Radiological Contamination contamination_type->radiological Radiological uncontaminated->is_broken chemical_waste Dispose in Designated Solid Chemical Waste Container chemical->chemical_waste bio_waste Dispose in Sharps or Biohazardous Waste Container biological->bio_waste rad_waste Dispose in Designated Radiological Waste Container radiological->rad_waste trash Seal Box When 3/4 Full and Place in Regular Trash glass_box->trash

Caption: Decision workflow for the proper disposal of laboratory this compound glassware.

Experimental and Disposal Protocols

No specific experimental protocols were cited in the search results. The following procedures are based on established laboratory safety guidelines.

Procedure for Non-Contaminated this compound Glass

This procedure applies to clean, unused, or triple-rinsed this compound glassware.

  • Segregation: Do not place this glassware in standard recycling bins.[12] Its different melting point will contaminate the entire batch of recycled glass.[8][10]

  • Prepare a Disposal Container:

    • Use a rigid, puncture-resistant cardboard box, often referred to as a "Glass Disposal Box".[6][15]

    • Line the box with a heavy-duty plastic bag.[15]

    • Clearly label the box as "Broken Glass" or "Glass Disposal".[6][15]

  • Placement: Carefully place intact or broken non-contaminated glassware into the prepared box.

  • Final Disposal:

    • When the box is approximately three-quarters full, securely tie or tape the plastic liner closed.[15]

    • Seal the box with tape.[6][15]

    • Dispose of the sealed box in the regular laboratory trash or a designated dumpster, as per your facility's guidelines.[6][15]

Procedure for Contaminated this compound Glass

Contaminated glassware must be managed according to the nature of the contaminant.[6] Never mix different types of hazardous waste.

1. Chemically Contaminated Glassware

  • Initial Step: If possible and safe, triple-rinse the glassware with a suitable solvent to decontaminate it. If fully decontaminated, it can be disposed of as non-contaminated glass.

  • Disposal: If rinsing is not feasible or the glassware remains hazardous, it must be disposed of as solid chemical waste.[6]

    • Place the contaminated glassware (broken or intact) into a designated, properly labeled solid chemical waste container.

    • Ensure the container is compatible with the chemical contaminants.

    • Follow your institution's hazardous waste disposal procedures.

2. Biologically Contaminated Glassware

  • Decontamination: Autoclave the glassware if appropriate for the biological material to render it non-hazardous. Once sterilized, it can typically be disposed of as non-contaminated glass.

  • Disposal: If not decontaminated, the glassware must be treated as biohazardous waste.[6]

    • Place the contaminated glassware into a designated sharps container or a rigid, puncture-proof biohazardous waste container (e.g., a "Red Bag" waste box).[6]

    • Do not exceed the fill line on the container.

    • Follow your institution's biohazardous waste disposal protocols.

3. Radiologically Contaminated Glassware

  • Disposal: Glassware contaminated with radiological materials must be handled and disposed of in accordance with your institution's radiation safety program.[6]

    • Place the glassware in a designated container for radioactive solid waste.[6]

    • The container must be properly labeled with the radioisotope, date, and other required information.

    • Contact your facility's Radiation Safety Officer for specific guidance and disposal procedures.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Aluminum Borosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for the handling and disposal of aluminum borosilicate in research and development settings. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.

This compound, while generally considered chemically inert, can pose a respiratory hazard when handled as a powder due to the potential for airborne dust.[1] Fine particles may cause irritation to the eyes, skin, and respiratory system.[1][2] Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is mandatory.

I. Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound powder. This equipment must be donned before entering the designated handling area and worn at all times when the material is being handled.

Protection Type Specific PPE Standard/Specification Purpose
Respiratory Protection Air-purifying respirator with N95 or higher-rated filtersNIOSH-approvedTo prevent inhalation of fine this compound dust.[2]
Eye Protection Safety goggles or safety glasses with side shieldsANSI Z87.1To protect eyes from dust particles that can cause irritation or abrasion.[2][3]
Hand Protection Nitrile or latex glovesASTM D6319 (Nitrile) or D3578 (Latex)To prevent skin contact and potential irritation.[2]
Body Protection Laboratory coatN/ATo protect personal clothing from dust contamination.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound powder is crucial to minimize dust generation and exposure. The following workflow must be followed:

1. Preparation:

  • Ensure the designated handling area, preferably a chemical fume hood or a well-ventilated space with local exhaust ventilation, is clean and free of clutter.[2]
  • Verify that an eyewash station and safety shower are accessible and operational.
  • Assemble all necessary equipment and materials before handling the powder to minimize movement and potential for spills.
  • Don all required PPE as specified in the table above.

2. Handling:

  • Handle this compound powder in a manner that avoids the creation of dust clouds.[4]
  • Use non-sparking tools if there is any risk of ignition.[5]
  • When transferring the powder, do so slowly and carefully.
  • Keep containers of this compound powder sealed when not in use.[5]

3. Post-Handling:

  • Clean the work area using a wet wipe or a vacuum cleaner equipped with a HEPA filter to prevent the dispersion of dust.[2] Do not use compressed air to clean surfaces.
  • Carefully doff PPE to avoid contaminating yourself or the surrounding area.
  • Wash hands thoroughly with soap and water after handling is complete.

III. Disposal Plan

Proper disposal of this compound waste is essential to maintain a safe laboratory environment and comply with regulations.

  • Solid Waste:

    • Collect all disposable PPE (gloves, wipes, etc.) and any spilled this compound powder in a clearly labeled, sealed plastic bag.

    • Dispose of the sealed bag in the designated solid waste container for non-hazardous materials, unless local regulations specify otherwise.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water) if they are to be recycled. The rinsate should be collected as chemical waste.

    • If not recycling, dispose of the empty, unrinsed container in the solid waste stream, ensuring it is securely sealed.

  • Contaminated Glassware:

    • Borosilicate glassware contaminated with this compound should be rinsed with a suitable solvent. The rinsate should be collected as chemical waste.

    • Cleaned borosilicate glassware can typically be disposed of in designated broken glass containers.[6][7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Handling Area (Fume Hood/Ventilated Space) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe handle_powder Handle Powder Carefully (Avoid Dust Generation) don_ppe->handle_powder Proceed to Handling use_tools Use Non-Sparking Tools handle_powder->use_tools keep_sealed Keep Containers Sealed handle_powder->keep_sealed clean_area Clean Work Area (Wet Wipe/HEPA Vacuum) keep_sealed->clean_area Proceed to Post-Handling doff_ppe Doff PPE Carefully clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Solid Waste in a Sealed Bag wash_hands->collect_waste Proceed to Disposal dispose_containers Dispose of Empty Containers collect_waste->dispose_containers clean_glassware Clean/Dispose of Contaminated Glassware collect_waste->clean_glassware

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.